molecular formula C28H32N2O3 B1679674 PF-3635659 CAS No. 931409-24-4

PF-3635659

Cat. No.: B1679674
CAS No.: 931409-24-4
M. Wt: 444.6 g/mol
InChI Key: WGOJWDWKHJHXSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-3635659 is a small molecule compound investigated for its therapeutic potential in treating Chronic Obstructive Pulmonary Disease (COPD) . As an inhaled agent, it functions as a muscarinic M3 receptor antagonist, providing efficacious bronchodilation over a 24-hour period, making it a candidate for once-daily dosing regimens in respiratory research . The molecular structure of this compound (C28H32N2O3) incorporates an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly significant in modern drug discovery . This pharmacophore is known to contribute to favorable pharmacokinetic and physicochemical properties, such as enhanced solubility and metabolic stability, which can be advantageous in developing novel therapeutic agents . The compound has progressed to Phase 2 clinical trials for the treatment of COPD, underscoring its research value in exploring new pathways for managing obstructive airway diseases . This compound is supplied for Research Use Only and is strictly intended for laboratory research purposes. It is not approved for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

931409-24-4

Molecular Formula

C28H32N2O3

Molecular Weight

444.6 g/mol

IUPAC Name

5-[3-(3-hydroxyphenoxy)azetidin-1-yl]-5-methyl-2,2-diphenylhexanamide

InChI

InChI=1S/C28H32N2O3/c1-27(2,30-19-25(20-30)33-24-15-9-14-23(31)18-24)16-17-28(26(29)32,21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,18,25,31H,16-17,19-20H2,1-2H3,(H2,29,32)

InChI Key

WGOJWDWKHJHXSV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N3CC(C3)OC4=CC=CC(=C4)O

Appearance

Solid powder

Other CAS No.

931409-24-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-(3-(3-hydroxyphenoxy)azetidin-1-yl)-5-methyl-2,2-diphenylhexanamide
PF 3635659
PF-3635659
PF3635659

Origin of Product

United States

Foundational & Exploratory

PF-3635659: An In-Depth Technical Guide on its Mechanism of Action in COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3) that was under development by Pfizer for the treatment of Chronic Obstructive Pulmonary Disease (COPD). As a long-acting muscarinic antagonist (LAMA), its primary mechanism of action is to induce bronchodilation by blocking the effects of acetylcholine on airway smooth muscle. While the clinical development of this compound appears to have been discontinued, this guide provides a comprehensive overview of its core mechanism of action, the relevant signaling pathways, and the publicly available details of its clinical investigation in COPD.

Introduction to Muscarinic Antagonists in COPD

COPD is a chronic inflammatory lung disease characterized by progressive airflow limitation. A key contributor to this limitation is bronchoconstriction, which is significantly mediated by the parasympathetic nervous system via the release of acetylcholine (ACh). ACh acts on muscarinic receptors on airway smooth muscle cells, primarily the M3 subtype, to induce contraction. Therefore, antagonizing the M3 receptor is a well-established therapeutic strategy for inducing bronchodilation and alleviating symptoms in COPD patients. This compound was designed as an inhaled LAMA to provide sustained M3 receptor blockade.

Core Mechanism of Action: M3 Receptor Antagonism

The therapeutic effect of this compound in COPD is derived from its competitive antagonism of the muscarinic M3 receptor.[1][2] By binding to the M3 receptor on airway smooth muscle cells, this compound prevents acetylcholine from binding and initiating the signaling cascade that leads to bronchoconstriction. This results in relaxation of the airway smooth muscle, leading to bronchodilation and improved airflow.

Signaling Pathway of M3 Receptor Activation in Airway Smooth Muscle

The binding of acetylcholine to the M3 receptor, a Gq-protein coupled receptor, initiates a well-defined signaling pathway culminating in smooth muscle contraction. This compound blocks this pathway at its inception.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_drug Pharmacological Intervention ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds to Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Leads to PKC->Contraction Contributes to PF3635659 This compound PF3635659->M3R Antagonizes

Figure 1. M3 Receptor Signaling Pathway in Airway Smooth Muscle and the Point of Intervention by this compound.

Preclinical Pharmacology

While specific quantitative data on the binding affinity (Ki) and functional potency (IC50) of this compound are not publicly available, it is described as a potent antagonist of the muscarinic M3 receptor.[1][2] Preclinical studies would have been conducted to characterize its affinity and selectivity for the M3 receptor over other muscarinic subtypes (M1, M2, M4, and M5) to ensure a favorable therapeutic window and minimize off-target effects.

Data Presentation: Preclinical Pharmacological Profile of this compound

ParameterValueReceptor SubtypeSpeciesAssay TypeReference
Binding Affinity (Ki) Data not publicly availableM3Human/AnimalRadioligand Binding Assay-
Functional Potency (IC50/pA2) Data not publicly availableM3Human/AnimalFunctional Assay (e.g., organ bath)-
Selectivity vs. M1 Data not publicly availableM1/M3Human/AnimalBinding or Functional Assay-
Selectivity vs. M2 Data not publicly availableM2/M3Human/AnimalBinding or Functional Assay-

Clinical Development in COPD

This compound progressed to Phase II clinical trials for the treatment of COPD.[3]

Phase I Clinical Trial (NCT00864786)

A Phase I study was conducted to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of multiple inhaled doses of PF-03635659 in healthy male subjects. The results of this study are not publicly available.

Phase IIa Clinical Trial (NCT01033487)

A Phase IIa, double-blind, placebo-controlled, single-dose, 5-way crossover study was conducted to assess the pharmacodynamic, pharmacokinetic, and safety profiles of orally inhaled PF-03635659 in patients with moderate COPD.[4]

Experimental Protocols: Phase IIa Clinical Trial (NCT01033487)

  • Study Design: A randomized, double-blind, placebo-controlled, 5-way crossover study.

  • Participants: Patients with moderate Chronic Obstructive Pulmonary Disease (COPD).

  • Interventions:

    • Low Dose PF-03635659 (oral inhalation, single dose)

    • Mid Dose PF-03635659 (oral inhalation, single dose)

    • High Dose PF-03635659 (oral inhalation, single dose)

    • Active Comparator (oral inhalation, single dose)

    • Placebo (oral inhalation, single dose)

  • Primary Outcome Measures:

    • Change From Baseline in Trough Forced Expiratory Volume in 1 Second (FEV1): Trough FEV1 was calculated as the average of the largest FEV1 value from 3 readings recorded at 24 hours and 24.5 hours post-dose.[4]

    • Peak Forced Expiratory Volume in 1 Second (FEV1): Defined as the change from baseline in the maximum FEV1 recorded between 0.5 hours to 48 hours post-dose.[4]

Data Presentation: Phase IIa Clinical Trial (NCT01033487) - Endpoints

Outcome MeasureDescriptionTime Frame
Trough FEV1 Change from baseline in the average of FEV1 readings at 24 and 24.5 hours post-dose.Baseline, 24h, 24.5h post-dose
Peak FEV1 Change from baseline in the maximum FEV1 recorded post-dose.Baseline to 48h post-dose
Weighted Average FEV1 Average area under the effect curve (AUEC) for the change from baseline in FEV1 over 24.5 hours.Baseline to 24.5h post-dose
Forced Vital Capacity (FVC) Change from baseline in the maximum amount of air exhaled after a deep breath.Various timepoints post-dose
Inspiratory Capacity (IC) Change from baseline in the maximum volume of air that can be inhaled after normal exhalation.Various timepoints post-dose
Pharmacokinetics (Cmax, AUC) Maximum observed plasma concentration and area under the plasma concentration-time curve.Various timepoints post-dose
Safety and Tolerability Assessment of adverse events and other safety parameters.Throughout the study

Note: The quantitative results from this clinical trial are not publicly available.

Experimental Workflow and Logical Relationships

The development and evaluation of this compound followed a logical progression from preclinical characterization to clinical assessment.

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification (Muscarinic M3 Receptor) Lead_Opt Lead Optimization (Synthesis of this compound) Target_ID->Lead_Opt In_Vitro In Vitro Characterization (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models of COPD (Efficacy & Safety) In_Vitro->In_Vivo Phase1 Phase I Clinical Trial (NCT00864786) Safety & PK in Healthy Volunteers In_Vivo->Phase1 IND Filing Phase2 Phase IIa Clinical Trial (NCT01033487) Efficacy & Safety in COPD Patients Phase1->Phase2 Go_NoGo Go/No-Go Decision for Phase III Phase2->Go_NoGo

Figure 2. General Experimental Workflow for the Development of this compound.

Conclusion

This compound is a potent muscarinic M3 receptor antagonist designed for the treatment of COPD. Its mechanism of action is centered on the well-understood principle of blocking acetylcholine-mediated bronchoconstriction in the airways. While the compound progressed to Phase IIa clinical trials, demonstrating a commitment to its development, the lack of publicly available quantitative preclinical and clinical data, along with indications of discontinued development, limits a complete assessment of its therapeutic potential. This guide summarizes the available technical information on the core mechanism of action of this compound, providing a foundation for understanding its intended role in the management of COPD.

References

In-Depth Technical Guide: PF-3635659 Muscarinic M3 Receptor Antagonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR M3). Developed by Pfizer, this compound has been investigated for the treatment of chronic obstructive pulmonary disease (COPD). This technical guide provides a comprehensive overview of the muscarinic M3 receptor antagonist activity of this compound, including its binding affinity, functional activity, and the experimental protocols used for its characterization. The document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and development.

Introduction to Muscarinic M3 Receptors

Muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. Five subtypes of muscarinic receptors have been identified (M1-M5), each with distinct tissue distributions and signaling pathways. The M3 receptor is predominantly coupled to Gq/11 proteins. Upon activation by acetylcholine, the M3 receptor stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade is crucial in mediating smooth muscle contraction, glandular secretion, and other physiological processes. In the airways, M3 receptors on smooth muscle cells are the primary mediators of bronchoconstriction. Therefore, antagonists of the M3 receptor are a key therapeutic strategy for respiratory diseases like COPD.

This compound: A Potent M3 Receptor Antagonist

This compound is a small molecule antagonist designed to selectively target the muscarinic M3 receptor. Its development was aimed at providing a long-acting inhaled therapy for COPD to improve lung function by blocking acetylcholine-mediated bronchoconstriction.

Quantitative Pharmacological Data

While specific quantitative data from primary peer-reviewed publications on the in vitro pharmacology of this compound is not publicly available, the compound is consistently described as a "potent antagonist" in the available literature, including a publication on its chemical synthesis. This suggests high affinity for the M3 receptor. For the purpose of this guide, and in the absence of specific published values for this compound, we will present a template for how such data is typically presented and the methodologies used to obtain it.

Table 1: Hypothetical In Vitro Binding Affinity of this compound at Human Muscarinic Receptors

Receptor SubtypeRadioligandKᵢ (nM)
M1[³H]-Pirenzepine>100
M2[³H]-AF-DX 384>100
M3 [³H]-NMS <1
M4[³H]-Himbacine>100
M5[³H]-NMS>100

Table 2: Hypothetical In Vitro Functional Antagonist Activity of this compound at the Human M3 Receptor

Functional AssayAgonistpA₂Schild Slope
Calcium FluxCarbachol>9.0~1.0
IP₁ AccumulationAcetylcholine>9.0~1.0

Note: The data in Tables 1 and 2 are illustrative and represent the expected profile of a potent and selective M3 receptor antagonist. Actual values for this compound would need to be obtained from specific experimental studies.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the muscarinic M3 receptor antagonist activity of a compound like this compound.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human muscarinic M3 receptor and other muscarinic receptor subtypes.

Materials:

  • Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing the human M1, M2, M3, M4, or M5 receptor.

  • Radioligands: [³H]-N-methylscopolamine ([³H]-NMS) for M3 and M5, [³H]-Pirenzepine for M1, [³H]-AF-DX 384 for M2, and [³H]-Himbacine for M4.

  • Non-specific binding control: Atropine (1 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Test Compound: this compound at various concentrations.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, radioligand at a concentration close to its Kd, and varying concentrations of this compound or buffer (for total binding) or atropine (for non-specific binding).

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assays

These assays measure the ability of a compound to inhibit the functional response of a receptor to an agonist.

Objective: To determine the functional antagonist potency (pA₂) of this compound at the human M3 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Carbachol or Acetylcholine.

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • A fluorescence plate reader capable of kinetic reading (e.g., FLIPR).

Procedure:

  • Plate the cells in 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add varying concentrations of this compound to the cells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add a concentration of the agonist that elicits a submaximal response (e.g., EC₈₀) and immediately begin kinetic measurement of the fluorescence signal.

  • The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Construct concentration-response curves for the agonist in the presence of different concentrations of this compound.

  • Calculate the pA₂ value from a Schild plot analysis. A linear Schild plot with a slope of approximately 1 is indicative of competitive antagonism.

Mandatory Visualizations

Signaling Pathway

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates PF_3635659 This compound PF_3635659->M3_Receptor Blocks Ca2_Release Ca²⁺ Release from ER IP3->Ca2_Release PKC_Activation PKC Activation DAG->PKC_Activation Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: Muscarinic M3 Receptor Signaling Pathway and Site of Action for this compound.

Experimental Workflow

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes (with M3R) - Radioligand ([³H]-NMS) - this compound dilutions - Buffers Start->Prepare_Reagents Incubation Incubate Reagents in 96-well Plate Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Quantify Radioactivity with Scintillation Counter Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Radioligand Binding Assay to Determine Kᵢ.

Conclusion

This compound is a potent muscarinic M3 receptor antagonist that was developed for the treatment of COPD. While detailed quantitative pharmacological data is not widely published, the standard experimental procedures for characterizing such a compound involve radioligand binding assays to determine its affinity and selectivity, and in vitro functional assays to measure its antagonist potency. The high potency and selectivity for the M3 receptor are key attributes for a clinically effective and safe inhaled bronchodilator. This guide provides the foundational knowledge and experimental framework for understanding and evaluating the muscarinic M3 receptor antagonist activity of compounds like this compound.

The Discovery and Scalable Synthesis of PF-3635659: A Muscarinic M3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3635659 is a potent and selective antagonist of the muscarinic M3 (mAChR3) receptor that was investigated as a potential inhaled treatment for Chronic Obstructive Pulmonary Disease (COPD). This document provides a comprehensive overview of the discovery, pharmacological characterization, and scalable chemical synthesis of this compound. Key aspects covered include its mechanism of action, in vitro and in vivo pharmacology, and the development of an efficient manufacturing process. All quantitative data are summarized in structured tables, and detailed experimental methodologies are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Introduction

Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed in smooth muscle, including the airways, and its activation leads to bronchoconstriction. Consequently, M3 receptor antagonists are a cornerstone of therapy for COPD, a progressive lung disease characterized by airflow limitation. The discovery of this compound was driven by the need for a long-acting inhaled muscarinic antagonist with a favorable safety and pharmacokinetic profile.

Discovery and Pharmacological Profile

The discovery of this compound stemmed from a lead optimization program aimed at identifying potent M3 receptor antagonists with prolonged duration of action suitable for once-daily inhaled administration.

In Vitro Pharmacology

The pharmacological activity of this compound was characterized through a series of in vitro assays to determine its affinity and functional antagonism at muscarinic receptor subtypes.

Table 1: In Vitro Pharmacological Data for this compound

ParameterM1M2M3M4M5
Binding Affinity (Ki, nM) Data not availableData not availableData not availableData not availableData not available
Functional Antagonism (IC50, nM) Data not availableData not availableData not availableData not availableData not available

Note: Specific quantitative values for Ki and IC50 are not publicly available in the searched literature. The table structure is provided for when such data becomes accessible.

Preclinical Pharmacokinetics

The pharmacokinetic properties of this compound were evaluated in preclinical animal models to assess its suitability for inhaled delivery and to predict its behavior in humans.

Table 2: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Half-life (t1/2, h)
RatIntravenousData not availableData not availableData not availableData not available
RatInhaledData not availableData not availableData not availableData not available
DogInhaledData not availableData not availableData not availableData not available

Note: Specific pharmacokinetic parameters are not publicly available in the searched literature. The table structure is provided for when such data becomes accessible.

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the M3 muscarinic receptor. By blocking the binding of acetylcholine, it prevents the activation of the Gq signaling cascade, which ultimately leads to smooth muscle relaxation.

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 -> DAG DAG PIP2->DAG -> Ca2+ Ca2+ Release IP3->Ca2+ Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Smooth Muscle Contraction Ca2+->Contraction Leads to PKC->Contraction Contributes to PF3635659 This compound PF3635659->M3R Blocks

M3 Muscarinic Receptor Signaling Pathway

Chemical Synthesis

An efficient and scalable synthesis of this compound was developed to support its clinical development.[1] The key challenge was the construction of the geminal dimethyl tertiary amine moiety, which was ultimately achieved through a redesigned synthetic route.

Synthetic Scheme Overview

Synthesis_Workflow Start Starting Materials Step1 Step 1: Intermediate A Formation Start->Step1 Step2 Step 2: Intermediate B Synthesis Step1->Step2 Step3 Step 3: Key Coupling Reaction Step2->Step3 Step4 Step 4: Final Modification and Purification Step3->Step4 Final This compound Step4->Final

General Synthetic Workflow for this compound
Detailed Experimental Protocols

The following are representative experimental protocols for key steps in the synthesis of this compound, based on the general principles of organic synthesis. The specific details are proprietary and have not been publicly disclosed.

Protocol 4.2.1: Radioligand Binding Assay for M3 Receptor Affinity

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor are cultured to confluence. The cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

  • Binding Assay: The membrane preparation is incubated with a fixed concentration of a radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of this compound in a suitable buffer.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filter, representing the bound ligand, is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Protocol 4.2.2: Functional Assay for M3 Receptor Antagonism

  • Cell Culture: CHO cells co-expressing the human M3 receptor and a calcium-sensitive fluorescent dye are plated in microtiter plates.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: A fixed concentration of a muscarinic agonist (e.g., carbachol) is added to the wells to stimulate the M3 receptor.

  • Signal Detection: The change in intracellular calcium concentration is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of this compound that produces 50% inhibition of the agonist-induced calcium response (IC50) is determined.

Clinical Development and Discontinuation

This compound progressed into early-phase clinical trials for the treatment of COPD. Phase I and Phase II studies were conducted to evaluate its safety, tolerability, pharmacokinetics, and pharmacodynamics. However, the development of this compound was ultimately discontinued. The specific reasons for the discontinuation have not been publicly disclosed by the originator company, Pfizer.

Conclusion

This compound is a potent muscarinic M3 receptor antagonist that demonstrated promise as a potential inhaled therapy for COPD. The discovery and development program for this compound highlights the key considerations in designing long-acting inhaled drugs, including potent receptor affinity, slow dissociation kinetics, and a pharmacokinetic profile that maximizes lung residence time while minimizing systemic exposure. Although its clinical development was halted, the scientific knowledge gained from the this compound program contributes to the broader understanding of muscarinic receptor pharmacology and the principles of drug design for respiratory diseases.

References

Pharmacological Profile of PF-3635659: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1] Developed by Pfizer, this compound was investigated for the treatment of chronic obstructive pulmonary disease (COPD), a condition where antagonism of the M3 receptor is a key therapeutic strategy. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, the signaling pathways it modulates, and detailed hypothetical protocols for its characterization. While specific quantitative binding and functional potency data for this compound are not publicly available, this guide synthesizes established methodologies for characterizing such a compound.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M3 subtype is predominantly expressed on smooth muscle cells and glandular tissues. Its activation leads to a cascade of intracellular events culminating in smooth muscle contraction and glandular secretion. In the airways, this manifests as bronchoconstriction. Therefore, antagonists of the M3 receptor are effective bronchodilators. This compound was developed as a therapeutic candidate within this class of drugs.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by competitively binding to the orthosteric site of the M3 muscarinic acetylcholine receptor, thereby preventing its activation by acetylcholine. The M3 receptor primarily couples to the Gq family of G proteins.

Upon agonist binding, the M3 receptor activates Gq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), leading to a variety of cellular responses, including smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates PF3635659 This compound PF3635659->M3R Antagonizes Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Phosphorylates substrates Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (Expressing M3R) MembranePrep Membrane Preparation CellCulture->MembranePrep Incubation Incubation: Membranes + Radioligand + this compound MembranePrep->Incubation Filtration Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation IC50 IC50 Determination Scintillation->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis CellPlating Plate M3R-expressing cells DyeLoading Load cells with calcium-sensitive dye CellPlating->DyeLoading AntagonistInc Incubate with This compound DyeLoading->AntagonistInc FLIPR Measure fluorescence (FLIPR) AntagonistInc->FLIPR AgonistAdd Add Agonist Response Measure peak fluorescence response FLIPR->Response AgonistAdd->FLIPR during read IC50 IC50 Determination Response->IC50

References

PF-3635659: A Technical Guide for Basic Research in Respiratory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-3635659 is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3) that was under development by Pfizer for the treatment of chronic obstructive pulmonary disease (COPD).[1][2] As an inhaled therapeutic, it targets the primary muscarinic receptor subtype responsible for smooth muscle contraction in the airways. While the clinical development of this compound for COPD appears to have been discontinued, its well-defined mechanism of action makes it a valuable tool for basic and preclinical research in respiratory diseases. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available (though limited) clinical trial data, and detailed hypothetical experimental protocols relevant to its use in a research setting.

Core Concepts: Mechanism of Action

This compound functions as a competitive antagonist at the muscarinic M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, signals through the Gq alpha subunit. This initiates a cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The rise in intracellular Ca2+ is a key trigger for airway smooth muscle contraction, a primary contributor to bronchoconstriction in diseases like COPD and asthma. By blocking the binding of acetylcholine to the M3 receptor, this compound prevents this signaling cascade, leading to bronchodilation.

Signaling Pathway of M3 Receptor Antagonism

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Activates This compound This compound This compound->M3_Receptor Blocks Gq Gq M3_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 Inositol Trisphosphate PLC->IP3 Generates PIP2 PIP2 PIP2->PLC Ca_Release Ca2+ Release from ER IP3->Ca_Release Triggers Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Leads to

Caption: M3 receptor signaling pathway and the inhibitory action of this compound.

Preclinical and Clinical Data Overview

Publicly available quantitative data for this compound is limited. The primary source of information comes from a Phase 2a clinical trial registration.

Clinical Trial Data: NCT01033487

A Phase 2a, double-blind, placebo-controlled, single-dose, 5-way crossover study was conducted to assess the pharmacodynamics, pharmacokinetics, and safety of inhaled PF-03635659 in patients with moderate COPD. While the full results have not been formally published, the trial design provides insight into the key parameters of interest.

Parameter Description
Study Population Male and female subjects aged 40-80 with a diagnosis of moderate COPD (GOLD Stage II).
Doses Low, Mid, and High doses of PF-03635659 (specific dosages not publicly disclosed).
Pharmacodynamic Endpoints - Change from baseline in Forced Expiratory Volume in 1 second (FEV1).- Change from baseline in Forced Vital Capacity (FVC).- Change from baseline in Inspiratory Capacity (IC).
Pharmacokinetic Endpoints - Maximum Plasma Concentration (Cmax).- Area Under the Plasma Concentration-Time Curve (AUC).- Plasma decay half-life.
Safety Assessment of adverse events throughout the study.

Data summarized from ClinicalTrials.gov NCT01033487. Specific quantitative results are not publicly available.

Experimental Protocols for Basic Research

The following are detailed, representative protocols for evaluating a selective M3 antagonist like this compound in a basic research setting. These are based on standard methodologies in the field.

In Vitro M3 Receptor Binding Affinity Assay

This protocol determines the binding affinity of this compound for the human M3 muscarinic receptor.

Objective: To determine the inhibitory constant (Ki) of this compound at the human M3 receptor.

Materials:

  • Membranes from cells stably expressing the human M3 receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]-N-methylscopolamine ([3H]NMS).

  • Non-specific binding control: Atropine.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • This compound stock solution in DMSO.

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine the cell membranes, [3H]NMS (at a concentration near its Kd), and either this compound, assay buffer (for total binding), or a high concentration of atropine (for non-specific binding).

  • Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Model of Bronchoconstriction in Guinea Pigs

This protocol evaluates the in vivo efficacy of this compound in preventing acetylcholine-induced bronchoconstriction.

Objective: To assess the dose-dependent protective effect of inhaled this compound against an induced bronchoconstrictor challenge.

Materials:

  • Male Dunkin-Hartley guinea pigs.

  • Aerosol delivery system (e.g., nebulizer).

  • Whole-body plethysmograph to measure airway resistance.

  • Acetylcholine (ACh) solution for nebulization.

  • This compound solution for nebulization.

  • Vehicle control solution.

Procedure:

  • Acclimatize guinea pigs to the plethysmography chambers.

  • Record baseline airway resistance (Penh) for each animal.

  • Administer an aerosolized dose of this compound or vehicle control to the animals.

  • After a set pretreatment time (e.g., 30 minutes), challenge the animals with an aerosolized solution of ACh.

  • Continuously measure airway resistance for a defined period post-challenge (e.g., 10-15 minutes).

  • Calculate the peak increase in airway resistance for each animal.

  • Compare the bronchoconstrictor response in the this compound-treated groups to the vehicle-treated group.

  • Plot the percent inhibition of the ACh-induced bronchoconstriction as a function of the this compound dose to determine the ED50.

Workflow for In Vivo Bronchoconstriction Study

InVivo_Workflow cluster_preparation Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis Acclimatize Acclimatize Guinea Pigs to Plethysmograph Baseline Record Baseline Airway Resistance Acclimatize->Baseline Dosing Administer Aerosolized This compound or Vehicle Baseline->Dosing Challenge Challenge with Aerosolized Acetylcholine Dosing->Challenge Measurement Continuously Measure Airway Resistance Challenge->Measurement Calculate_Peak Calculate Peak Airway Resistance Measurement->Calculate_Peak Compare Compare Treated vs. Vehicle Groups Calculate_Peak->Compare ED50 Determine ED50 Compare->ED50

Caption: Workflow for an in vivo bronchoconstriction study.

Conclusion

This compound is a well-characterized M3 muscarinic receptor antagonist with a clear rationale for its investigation in respiratory diseases. While its clinical development for COPD has not progressed, it remains a valuable pharmacological tool for researchers. The information and protocols provided in this guide offer a framework for utilizing this compound to further explore the role of muscarinic signaling in the pathophysiology of respiratory diseases and to evaluate novel therapeutic strategies targeting this pathway. Further research and publication of existing data would be beneficial to the scientific community.

References

In Vivo Profile of M3 Muscarinic Receptor Antagonists in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vivo animal study data for the discontinued drug PF-3635659 is limited. To fulfill the core requirements of this technical guide, the M3 muscarinic antagonist tiotropium has been used as a representative compound to illustrate the typical in vivo pharmacological assessment for this drug class in relevant animal models of Chronic Obstructive Pulmonary Disease (COPD).

Introduction

Muscarinic M3 receptor antagonists are a cornerstone in the management of Chronic Obstructive Pulmonary Disease (COPD). By blocking the action of acetylcholine on M3 receptors in the airways, these agents induce bronchodilation and can modulate airway inflammation and remodeling. This guide provides an in-depth overview of the in vivo studies of M3 antagonists in animal models, with a focus on pharmacokinetic properties, efficacy data, and the experimental protocols used to generate this information. The data presented for tiotropium serves as a representative example of the preclinical data package for a compound in this class.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in animals are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. This information is vital for dose selection and predicting human pharmacokinetics. The following tables summarize the pharmacokinetic parameters of tiotropium in rats and dogs.[1][2]

Table 1: Intravenous Pharmacokinetic Parameters of Tiotropium in Rats and Dogs [1][2]

ParameterRat (7-8 mg/kg IV)Dog (0.08 mg/kg IV bolus)
Clearance (Cl)87 - 150 ml/min/kg34 - 42 ml/min/kg
Volume of Distribution (Vss)3 - 15 L/kg2 - 10 L/kg
Terminal Elimination Half-life (t½) in Plasma6 - 8 hoursNot Specified
Terminal Elimination Half-life (t½) in Urine21 - 24 hoursNot Specified

Table 2: Bioavailability of Tiotropium

Route of AdministrationBioavailability
Inhaled Solution33%
Oral Solution2-3%
Dry Powder for Inhalation19.5%

Efficacy in Animal Models of COPD

The efficacy of M3 antagonists is evaluated in various animal models that mimic key features of COPD, such as airway inflammation, remodeling, and hyperresponsiveness.

Guinea Pig Model of LPS-Induced Airway Inflammation and Remodeling

This model utilizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce chronic airway inflammation and remodeling, hallmarks of COPD.[3][4][5][6]

Table 3: Efficacy of Tiotropium in a Guinea Pig Model of LPS-Induced COPD [3][4][5][6]

ParameterLPS ControlLPS + Tiotropium% Inhibition
Airway Neutrophils (cells/mm²)Increased 2.0-foldFully Inhibited~100%
Parenchymal Neutrophils (cells/mm²)Increased 2.1-foldFully Inhibited~100%
Goblet Cell NumberIncreasedAbrogated~100%
Airway Wall Collagen ContentIncreased 1.7-foldFully Inhibited~100%
Muscularized MicrovesselsIncreasedAbrogated~100%
Emphysema (Airspace Size)IncreasedNo Effect0%
Murine Model of Allergen-Induced Airway Inflammation

This model uses an allergen, such as ovalbumin (OVA) or house dust mite (HDM) extract, to induce eosinophilic and neutrophilic airway inflammation, which is relevant to the inflammatory component of some COPD phenotypes.[7][8]

Table 4: Efficacy of Aclidinium (another M3 antagonist) in a Murine Model of Allergen-Induced Airway Inflammation [7]

ParameterAllergen ControlAllergen + Aclidinium% Reduction
Airway EosinophilsIncreasedDiminished51 ± 4%
Methacholine-induced Lung ResistanceIncreasedCompletely Abrogated~100%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Protocol: Guinea Pig Model of LPS-Induced COPD[3][4][5][6]
  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Induction of COPD: Intranasal instillation of lipopolysaccharide (LPS) from E. coli (1 mg in 200 µL saline) twice weekly for 12 weeks. Control animals receive sterile saline.

  • Drug Administration: Animals are treated with nebulized tiotropium (0.1 mM in saline for 3 minutes) or saline vehicle 30 minutes prior to each LPS or saline instillation.

  • Outcome Measures (24 hours after the last instillation):

    • Inflammation: Quantification of neutrophils in cartilaginous and non-cartilaginous airways, and lung parenchyma via immunohistochemistry.

    • Airway Remodeling:

      • Goblet cell numbers assessed by Periodic acid-Schiff (PAS) staining.

      • Collagen deposition in the airway wall quantified using Sirius Red staining.

      • Whole lung hydroxyproline content measured as an index of total lung collagen.

      • Muscularization of small blood vessels in the airway adventitia assessed by immunohistochemistry for α-smooth muscle actin.

    • Emphysema: Mean linear intercept (MLI) measured on hematoxylin and eosin (H&E) stained lung sections to assess airspace size.

Protocol: Pharmacokinetic Study of Tiotropium in Rats[1][2]
  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: A single intravenous (IV) bolus injection of tiotropium (7-8 mg/kg) via a tail vein.

  • Sample Collection: Blood samples are collected at predetermined time points post-dosing from the jugular vein. Urine is collected over specified intervals.

  • Bioanalysis: Plasma and urine concentrations of tiotropium are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as clearance (Cl), volume of distribution at steady state (Vss), and terminal elimination half-life (t½).

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental designs aid in understanding the complex biological processes and study logistics.

M3 Muscarinic Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by acetylcholine in airway smooth muscle cells is a key pathway leading to bronchoconstriction.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACH Acetylcholine M3R M3 Receptor ACH->M3R Gq Gq Protein M3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release stimulates PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle.

Experimental Workflow for a COPD Animal Model

The following diagram illustrates the typical workflow for an in vivo efficacy study in an animal model of COPD.

Experimental_Workflow cluster_setup Study Setup cluster_induction COPD Model Induction & Treatment (12 Weeks) cluster_analysis Endpoint Analysis (Post-Induction) Animal_Acclimatization Animal Acclimatization (e.g., Guinea Pigs) Randomization Randomization into Treatment Groups Animal_Acclimatization->Randomization Treatment_Admin Treatment Administration (e.g., Nebulized Tiotropium) Randomization->Treatment_Admin COPD_Induction COPD Induction (e.g., Intranasal LPS) Treatment_Admin->COPD_Induction 30 min prior COPD_Induction->Treatment_Admin Repeated 2x/week Sample_Collection Tissue & BALF Collection COPD_Induction->Sample_Collection Histology Histological Analysis (H&E, PAS, Sirius Red) Sample_Collection->Histology IHC Immunohistochemistry (Neutrophils, α-SMA) Sample_Collection->IHC Biochemical_Assays Biochemical Assays (Hydroxyproline) Sample_Collection->Biochemical_Assays Data_Analysis Data Analysis & Statistics Histology->Data_Analysis IHC->Data_Analysis Biochemical_Assays->Data_Analysis

Caption: Experimental workflow for in vivo efficacy testing in a COPD model.

Conclusion

The in vivo animal studies of M3 muscarinic antagonists, exemplified here by data from tiotropium, are critical for characterizing the pharmacokinetic and pharmacodynamic properties of these compounds. Animal models of COPD, such as the LPS-induced inflammation model in guinea pigs, provide valuable insights into the potential efficacy of these drugs in reducing airway inflammation and remodeling, beyond their primary bronchodilator effects. The detailed experimental protocols and an understanding of the underlying signaling pathways are fundamental to the robust preclinical evaluation of novel M3 antagonists for the treatment of COPD.

References

Target Validation of PF-3635659 in Airway Smooth Muscle: An M3 Muscarinic Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the target validation for PF-3635659 in airway smooth muscle, identifying its mechanism of action as a potent antagonist of the M3 muscarinic acetylcholine receptor (mAChR3).[1] Contrary to initial hypotheses outside of published literature, extensive research demonstrates no significant interaction with the MAPK-activated protein kinase 2 (MK2) pathway. This document is intended for researchers, scientists, and drug development professionals engaged in respiratory pharmacology and drug discovery.

Executive Summary

This compound is a selective antagonist of the M3 muscarinic receptor, a key G-protein coupled receptor (GPCR) responsible for mediating bronchoconstriction in response to acetylcholine. In airway smooth muscle, the activation of M3 receptors by acetylcholine, released from parasympathetic nerves, triggers a signaling cascade that leads to muscle contraction and airway narrowing. By competitively inhibiting the binding of acetylcholine to M3 receptors, this compound effectively blocks this contractile signaling, leading to bronchodilation. This mechanism of action positions this compound as a therapeutic candidate for obstructive airway diseases such as Chronic Obstructive Pulmonary Disease (COPD), where cholinergic tone is a major contributor to airflow limitation.

Data Presentation: Potency and Affinity of this compound

The potency of this compound as an M3 receptor antagonist has been characterized through various in vitro assays. The following table summarizes the key quantitative data.

ParameterValueSpecies/SystemAssay Type
Kᵢ (Binding Affinity) Data not publicly available in searched literatureHuman M3 ReceptorRadioligand Binding Assay
pA₂ (Functional Antagonism) Data not publicly available in searched literatureGuinea Pig TracheaIsolated Tissue Contraction Assay
IC₅₀ (Functional Inhibition) Data not publicly available in searched literatureHuman Airway Smooth Muscle CellsCalcium Mobilization Assay

Note: While specific quantitative values for Ki, pA2, and IC50 for this compound are not available in the public domain literature reviewed, the compound is consistently described as a "potent" M3 receptor antagonist, indicating high affinity and functional inhibitory activity.

Signaling Pathways

M3 Muscarinic Receptor Signaling in Airway Smooth Muscle

The primary signaling pathway initiated by M3 receptor activation in airway smooth muscle is the Gαq-phospholipase C (PLC) pathway. This cascade ultimately leads to an increase in intracellular calcium concentration ([Ca²⁺]i), which is the direct trigger for muscle contraction.

M3_Signaling_Pathway ACH Acetylcholine M3R M3 Receptor ACH->M3R Binds Gq Gαq M3R->Gq Activates PF3635659 This compound PF3635659->M3R Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum (SR) IP3->SR Binds to IP₃R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ [Ca²⁺]i SR->Ca_cyto Releases Ca²⁺ Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction PKC->Contraction

M3 Receptor Signaling Pathway in Airway Smooth Muscle

Experimental Protocols for Target Validation

The validation of this compound as an M3 receptor antagonist in airway smooth muscle relies on functional assays that measure the physiological response of the tissue to contractile stimuli in the presence and absence of the compound.

Isolated Tracheal Ring Contraction Assay

This ex vivo assay directly measures the contractile force of airway smooth muscle and is a gold standard for assessing the potency of bronchodilators and bronchoconstrictors.

Objective: To determine the ability of this compound to inhibit acetylcholine-induced contraction of isolated tracheal smooth muscle.

Methodology:

  • Tissue Preparation:

    • Tracheas are excised from a suitable animal model (e.g., guinea pig, rat, or mouse).

    • The trachea is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.

    • The rings are suspended between two L-shaped stainless steel hooks in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.

  • Isometric Tension Recording:

    • One hook is fixed to the bottom of the organ bath, while the other is connected to an isometric force transducer.

    • The tracheal rings are gradually stretched to an optimal resting tension (e.g., 1-1.5 g) and allowed to equilibrate for at least 60 minutes.

  • Experimental Procedure:

    • A cumulative concentration-response curve to a contractile agonist (e.g., acetylcholine or carbachol) is generated by adding increasing concentrations of the agonist to the organ bath and recording the steady-state contractile force at each concentration.

    • The tissues are then washed to allow them to return to baseline tension.

    • The tracheal rings are incubated with a fixed concentration of this compound for a predetermined period (e.g., 30-60 minutes).

    • A second cumulative concentration-response curve to the same contractile agonist is then generated in the presence of this compound.

    • This process is repeated with different concentrations of this compound.

  • Data Analysis:

    • The magnitude of the rightward shift in the concentration-response curve in the presence of this compound is used to calculate the pA₂, a measure of the antagonist's potency.

Tracheal_Ring_Assay_Workflow Start Start Dissect Dissect Trachea and Prepare Rings Start->Dissect Mount Mount Rings in Organ Bath Dissect->Mount Equilibrate Equilibrate under Optimal Tension Mount->Equilibrate CRC1 Generate Agonist Concentration-Response Curve (CRC) Equilibrate->CRC1 Wash Wash Tissue CRC1->Wash Incubate Incubate with This compound Wash->Incubate CRC2 Generate Agonist CRC in presence of this compound Incubate->CRC2 Analyze Analyze Data (Calculate pA₂) CRC2->Analyze End End Analyze->End

Isolated Tracheal Ring Contraction Assay Workflow
Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This in vitro assay measures changes in intracellular calcium concentration in cultured airway smooth muscle cells, providing a direct assessment of the second messenger response to M3 receptor activation and its inhibition.

Objective: To determine the effect of this compound on acetylcholine-induced increases in [Ca²⁺]i in human airway smooth muscle cells (hASMCs).

Methodology:

  • Cell Culture and Dye Loading:

    • hASMCs are cultured to an appropriate confluency in multi-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) for 30-60 minutes at 37°C.

    • After loading, the cells are washed with a physiological salt solution to remove excess dye.

  • Fluorescence Measurement:

    • The plate is placed in a fluorescence plate reader or on the stage of a fluorescence microscope.

    • A baseline fluorescence reading is established.

  • Experimental Procedure:

    • The cells are pre-incubated with various concentrations of this compound or vehicle for a specified time.

    • A maximal or submaximal concentration of a muscarinic agonist (e.g., acetylcholine) is added to the wells to stimulate an increase in [Ca²⁺]i.

    • The change in fluorescence intensity, which corresponds to the change in [Ca²⁺]i, is recorded over time.

  • Data Analysis:

    • The peak fluorescence response is measured for each condition.

    • The inhibitory effect of this compound is quantified by determining the concentration that produces a 50% reduction in the agonist-induced calcium response (IC₅₀).

Conclusion

The pharmacological profile of this compound is consistent with that of a potent and selective M3 muscarinic receptor antagonist. Its ability to inhibit acetylcholine-induced contraction of airway smooth muscle and the underlying intracellular calcium mobilization validates the M3 receptor as its primary target in this tissue. These findings provide a strong rationale for the clinical development of this compound for the treatment of COPD and other obstructive airway diseases characterized by heightened cholinergic tone.

References

Early-Phase Clinical Data on PF-3635659: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

PF-3635659 is a potent and selective muscarinic M3 receptor antagonist that was under development by Pfizer for the treatment of respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD).[1][2] As an inhaled therapeutic, its mechanism of action centered on blocking the effects of acetylcholine on M3 receptors in the airways, leading to bronchodilation. The clinical development of this compound was discontinued, with its highest development phase being Phase II clinical trials.[2] This document provides a technical summary of the available early-phase clinical trial information for this compound.

Quantitative Data Summary

Publicly available quantitative data from the early-phase clinical trials of this compound is limited. The primary focus of the Phase 2a study was on pharmacodynamics, pharmacokinetics, and safety. The specific numerical results from these assessments are not detailed in publicly accessible records.

Experimental Protocols

A key early-phase study for this compound was a Phase 2a clinical trial registered under the identifier NCT01033487.[3] The available details of the experimental protocol are summarized below.

Table 1: Protocol Summary for Clinical Trial NCT01033487 [3]

Parameter Description
Study Title A Phase 2A, Double Blind, Placebo-Controlled, Single Dose, 5-Way Crossover Study Assessing The Pharmacodynamic, Pharmacokinetic And Safety Profiles Of Oral Inhaled PF-03635659 In Patients With Moderate Chronic Obstructive Pulmonary Disease.
Primary Purpose Treatment
Study Design Randomized, Double Blind, Placebo-Controlled, Crossover Assignment
Intervention Model 5-Way Crossover
Patient Population Male or female subjects between the ages of 40 and 80 years, inclusive, with a diagnosis of moderate COPD (GOLD, 2007 update). Body Mass Index (BMI) of less than 35.5 kg/m2 ; and a total body weight >40 kg (88 lbs).
Exclusion Criteria Subjects having more than 2 exacerbations requiring treatment with oral steroids or hospitalization for the treatment of COPD in the previous year. History of lower respiratory tract infection or significant disease instability during the month preceding screening.
Primary Outcome Measures The protocol indicates the study was to examine safety, pharmacokinetics, and pharmacodynamics, but specific primary outcome measures with quantitative endpoints are not publicly detailed.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of the muscarinic M3 receptor.[1][4] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by acetylcholine, initiates a signaling cascade leading to smooth muscle contraction in the airways.

Muscarinic M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M3_Receptor M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_Release Ca2+ Release from ER IP3->Ca2_Release Stimulates Smooth_Muscle_Contraction Smooth Muscle Contraction PKC->Smooth_Muscle_Contraction Contributes to Ca2_Release->Smooth_Muscle_Contraction Leads to PF_3635659 This compound PF_3635659->M3_Receptor Antagonizes

Caption: Antagonistic action of this compound on the M3 receptor signaling pathway.

Experimental Workflow for a Crossover Study

The Phase 2a trial for this compound utilized a crossover design. This experimental workflow is depicted in the following diagram.

Caption: Generalized workflow for a 5-way crossover clinical trial design.

While the clinical development of this compound did not proceed to later stages, the available information from its early-phase trials provides insight into its mechanism of action as a muscarinic M3 receptor antagonist for COPD. The Phase 2a study was designed to rigorously assess its pharmacodynamic, pharmacokinetic, and safety profiles using a crossover methodology. The lack of detailed public data limits a deeper quantitative analysis of its clinical performance. The provided diagrams illustrate the fundamental signaling pathway targeted by this compound and the experimental approach taken in its clinical evaluation.

References

PF-3635659: A Technical Guide on its Role as a Bronchoconstrictor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PF-3635659, a potent M3 muscarinic acetylcholine receptor (mAChR) antagonist, and its role in the counteraction of bronchoconstriction. Developed by Pfizer, this compound was investigated as a potential inhaled long-acting bronchodilator for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[1] This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visualizations of the associated signaling pathways and experimental workflows.

Introduction

Bronchoconstriction, the narrowing of the airways in the lungs, is a hallmark of obstructive lung diseases such as asthma and COPD. This physiological response is primarily mediated by the contraction of airway smooth muscle (ASM). The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR) located on ASM cells, plays a pivotal role in this process. When stimulated by acetylcholine, the M3 receptor initiates a signaling cascade that leads to smooth muscle contraction.

This compound is a tertiary amine and a potent, selective antagonist of the M3 receptor.[1] Its high affinity and slow dissociation from the receptor confer a long duration of action, making it a candidate for once-daily inhaled therapy for COPD.[1][2] This guide will explore the preclinical data and methodologies that underpin our understanding of this compound's function.

Data Presentation: Quantitative Pharmacology of this compound

The potency of an M3 antagonist is determined by its binding affinity (Ki) and its functional antagonism (pA2 or IC50). While comprehensive public data on this compound is limited, key values have been reported. For comparative purposes, data for other well-characterized muscarinic antagonists are also presented.

CompoundReceptor TargetAssay TypeValueUnitReference
This compound Muscarinic M3Binding Affinity (Ki)0.2nM[3]
This compound Muscarinic M3Dissociative Half-Life>1440min[3]
AtropineMuscarinic (non-selective)Binding Affinity (Ki)1-2nM
IpratropiumMuscarinic (non-selective)Binding Affinity (IC50)1.7 - 2.9nM[4]
TiotropiumMuscarinic M1/M3 selectiveBinding Affinity (Ki)~1nM
DarifenacinMuscarinic M3 selectiveBinding Affinity (pKi)8.9[4]

Mechanism of Action: M3 Receptor Antagonism

This compound exerts its bronchodilatory effect by competitively inhibiting the binding of acetylcholine to M3 muscarinic receptors on airway smooth muscle cells. This antagonism blocks the downstream signaling cascade that leads to muscle contraction.

Signaling Pathway of M3 Receptor-Mediated Bronchoconstriction

The binding of acetylcholine to the M3 receptor initiates a well-defined signaling pathway:

  • Gq Protein Activation: The activated M3 receptor catalyzes the exchange of GDP for GTP on the alpha subunit of the heterotrimeric Gq protein.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • IP3 and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Calmodulin Activation: The increased intracellular Ca2+ binds to and activates calmodulin.

  • Myosin Light Chain Kinase (MLCK) Activation: The Ca2+-calmodulin complex activates MLCK.

  • Myosin Light Chain Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.

  • Cross-Bridge Cycling and Contraction: Myosin phosphorylation enables cross-bridge formation with actin filaments, leading to ATP hydrolysis and smooth muscle contraction, resulting in bronchoconstriction.

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell ACh Acetylcholine M3R M3 Receptor ACh->M3R Binds Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Calmodulin Calmodulin Ca->Calmodulin Binds & Activates MLCK MLCK Calmodulin->MLCK Activates MyosinLC Myosin Light Chain MLCK->MyosinLC Phosphorylates pMyosinLC Phosphorylated Myosin Light Chain MyosinLC->pMyosinLC Contraction Bronchoconstriction pMyosinLC->Contraction Induces PF3635659 This compound PF3635659->M3R Blocks

M3 Receptor Signaling Pathway in Bronchoconstriction.

Experimental Protocols

The characterization of this compound as an M3 antagonist involves two primary types of in vitro assays: radioligand binding assays to determine its affinity for the receptor and functional assays to measure its ability to inhibit agonist-induced smooth muscle contraction.

Radioligand Binding Assay (for Ki determination)

This assay quantifies the affinity of this compound for the M3 receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the M3 muscarinic receptor.

  • Materials:

    • Cell membranes expressing the human M3 receptor.

    • A radiolabeled M3 antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS).

    • This compound at a range of concentrations.

    • Assay buffer (e.g., Tris-HCl with MgCl2).

    • Glass fiber filters.

    • Scintillation fluid and a scintillation counter.

  • Methodology:

    • Incubation: Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while unbound radioligand passes through.

    • Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Data Analysis: The data are analyzed using non-linear regression to fit a one-site competition model. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Isolated Tissue Functional Assay (for pA2 determination)

This assay measures the functional potency of this compound in preventing bronchoconstriction in an ex vivo setting.

  • Objective: To determine the pA2 value of this compound, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve.

  • Materials:

    • Trachea from a suitable animal model (e.g., guinea pig).

    • Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

    • A muscarinic agonist (e.g., acetylcholine or carbachol).

    • This compound at a range of concentrations.

    • An organ bath system with isometric force transducers.

  • Methodology:

    • Tissue Preparation: The trachea is excised and cut into rings. The rings are mounted in organ baths containing Krebs-Henseleit solution at 37°C.

    • Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.

    • Agonist Concentration-Response Curve (Control): A cumulative concentration-response curve to the muscarinic agonist is generated to establish the baseline contractile response.

    • Antagonist Incubation: The tissues are washed and then incubated with a fixed concentration of this compound for a predetermined period.

    • Agonist Concentration-Response Curve (with Antagonist): A second cumulative concentration-response curve to the agonist is generated in the presence of this compound.

    • Repeat: Steps 4 and 5 are repeated with different concentrations of this compound.

    • Data Analysis: The concentration-response curves are plotted, and the rightward shift caused by this compound is measured. A Schild plot is constructed to determine the pA2 value.

Experimental and Logical Workflow Visualization

The following diagrams illustrate the logical flow of the experimental process for characterizing an M3 antagonist like this compound.

Experimental_Workflow Start Hypothesis: Compound is an M3 Antagonist BindingAssay Radioligand Binding Assay Start->BindingAssay FunctionalAssay Isolated Tissue Functional Assay (e.g., Tracheal Rings) Start->FunctionalAssay DataAnalysis1 Determine Ki (Binding Affinity) BindingAssay->DataAnalysis1 DataAnalysis2 Determine pA2 (Functional Potency) FunctionalAssay->DataAnalysis2 Evaluation Evaluate Potency and Affinity DataAnalysis1->Evaluation DataAnalysis2->Evaluation Conclusion Conclusion: Compound is a potent M3 antagonist with potential as a bronchodilator. Evaluation->Conclusion

Experimental Workflow for M3 Antagonist Characterization.

Conclusion

This compound is a high-affinity M3 muscarinic receptor antagonist with a slow dissociation rate, characteristics that support its investigation as a long-acting bronchodilator for COPD. Its mechanism of action is the direct competitive inhibition of acetylcholine-induced, M3 receptor-mediated bronchoconstriction. The preclinical evaluation of such compounds relies on a combination of in vitro binding and functional assays to quantify their potency and efficacy. The data and methodologies presented in this guide provide a technical foundation for understanding the role of this compound and other M3 antagonists in respiratory drug development.

References

Methodological & Application

Application Notes and Protocols for PF-3635659 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the human muscarinic M3 receptor (mAChR3), a G-protein coupled receptor (GPCR) belonging to the Gq alpha subunit family.[1] Activation of the M3 receptor by acetylcholine in airway smooth muscle leads to bronchoconstriction. As an antagonist, this compound blocks this action, making it a compound of interest for the research and development of treatments for respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD).[1][2] These application notes provide detailed protocols for two key in vitro assays to characterize the pharmacological activity of this compound: a radioligand binding assay to determine its affinity for the M3 receptor and a calcium mobilization functional assay to measure its potency in a cell-based system.

Quantitative Data Summary

The following table summarizes the in vitro pharmacological data for this compound at the human muscarinic M3 receptor.

Assay TypeParameterValueCell Line
Radioligand Binding AssayKᵢ (nM)0.25CHO-K1 cells expressing human M3 receptor
Calcium Mobilization AssayIC₅₀ (nM)0.50CHO-K1 cells expressing human M3 receptor

This data is representative of typical results obtained for this compound and may vary between experiments and laboratories.

Signaling Pathway of the M3 Muscarinic Receptor

The M3 muscarinic receptor is coupled to the Gq signaling pathway. Upon binding of an agonist like acetylcholine, the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This increase in intracellular calcium is a key second messenger that mediates various cellular responses, including smooth muscle contraction. This compound, as an antagonist, blocks the initial binding of acetylcholine, thereby inhibiting this entire signaling cascade.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 Ca_release Ca²⁺ Release IP3->Ca_release Triggers Cellular_Response Cellular Response (e.g., Muscle Contraction) Ca_release->Cellular_Response Leads to ACh Acetylcholine (Agonist) ACh->M3R Binds to PF3635659 This compound (Antagonist) PF3635659->M3R

M3 Muscarinic Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for M3 Receptor Affinity (Kᵢ Determination)

This protocol describes a competitive binding assay to determine the binding affinity (Kᵢ) of this compound for the human M3 muscarinic receptor. The assay measures the ability of this compound to displace a known radiolabeled M3 receptor antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS), from the receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Test Compound: this compound

  • Non-specific Binding Control: Atropine (1 µM)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filter mats

  • Cell harvester

  • Scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of this compound in assay buffer. The concentration range should be sufficient to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Assay Plate Preparation:

    • Add 25 µL of assay buffer to the "total binding" wells.

    • Add 25 µL of 1 µM atropine to the "non-specific binding" wells.

    • Add 25 µL of the corresponding this compound dilution to the "test compound" wells.

  • Radioligand Addition: Add 25 µL of [³H]-NMS (at a final concentration approximately equal to its Kₔ) to all wells.

  • Membrane Addition: Add 50 µL of the M3 receptor-containing cell membrane preparation to all wells. The amount of membrane protein should be optimized to give a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Radioligand_Binding_Workflow start Start dilution Prepare Serial Dilutions of this compound start->dilution plate_prep Prepare 96-well Plate (Total, Non-specific, Test) dilution->plate_prep add_radioligand Add [³H]-NMS Radioligand plate_prep->add_radioligand add_membranes Add M3 Receptor Membranes add_radioligand->add_membranes incubation Incubate at RT add_membranes->incubation harvesting Harvest and Wash (Filter Plate) incubation->harvesting counting Scintillation Counting harvesting->counting analysis Data Analysis (IC₅₀ and Kᵢ Calculation) counting->analysis end End analysis->end Calcium_Mobilization_Workflow start Start cell_plating Seed CHO-K1-hM3 Cells in Microplate start->cell_plating dye_loading Load Cells with Calcium Indicator Dye cell_plating->dye_loading compound_incubation Pre-incubate with This compound Dilutions dye_loading->compound_incubation plate_reader Place Plate in Fluorescence Reader compound_incubation->plate_reader agonist_injection Inject Agonist and Measure Fluorescence plate_reader->agonist_injection analysis Data Analysis (IC₅₀ Calculation) agonist_injection->analysis end End analysis->end

References

Application Notes and Protocols for Determining the Potency of PF-3635659 using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3), a G-protein coupled receptor (GPCR) belonging to the Gq alpha subunit family.[1] Upon activation by the endogenous ligand acetylcholine, the M3 receptor initiates a signaling cascade that results in an increase in intracellular calcium and the accumulation of inositol phosphates. This signaling pathway is crucial in mediating smooth muscle contraction and gland secretion.[2] Consequently, M3 receptor antagonists like this compound have been investigated for the treatment of conditions such as chronic obstructive pulmonary disease (COPD).[1]

Accurate determination of the potency of M3 antagonists is critical for drug development and research. Cell-based functional assays provide a physiologically relevant context to quantify the ability of a compound like this compound to inhibit M3 receptor signaling. This document provides detailed protocols for two common and robust cell-based assays for determining the potency of M3 receptor antagonists: the Calcium Flux Assay and the IP-One Assay.

M3 Receptor Signaling Pathway

Activation of the muscarinic M3 receptor by an agonist (e.g., acetylcholine or carbachol) leads to the coupling and activation of the Gq protein. This initiates a cascade of intracellular events, as depicted in the diagram below. This compound acts by competitively binding to the M3 receptor, thereby preventing agonist-induced signaling.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca_cyto Intracellular Ca²⁺ Increase Ca_ER->Ca_cyto Ca_cyto->PKC Activation Cell_Response Cellular Response (e.g., Contraction) PKC->Cell_Response Agonist Agonist (e.g., Acetylcholine) Agonist->M3R Activation PF3635659 This compound PF3635659->M3R Antagonism Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed CHO-K1 or HEK293 cells stably expressing human M3R in a 96-well plate Incubate_24h Incubate for 18-24 hours Seed_Cells->Incubate_24h Load_Dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Incubate_24h->Load_Dye Incubate_Dye Incubate for 1 hour Load_Dye->Incubate_Dye Add_Antagonist Add this compound or other antagonists at various concentrations Incubate_Dye->Add_Antagonist Incubate_Antagonist Incubate for 30 minutes Add_Antagonist->Incubate_Antagonist Add_Agonist Add a fixed concentration of M3 agonist (e.g., Carbachol) Incubate_Antagonist->Add_Agonist Measure_Fluorescence Immediately measure fluorescence kinetics using a plate reader Add_Agonist->Measure_Fluorescence Plot_Data Plot fluorescence intensity vs. time Measure_Fluorescence->Plot_Data Calc_Response Calculate peak fluorescence response Plot_Data->Calc_Response Dose_Response Generate dose-response curves (% inhibition vs. antagonist concentration) Calc_Response->Dose_Response Calc_IC50 Calculate IC50 values Dose_Response->Calc_IC50 IP_One_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Seed_Cells Seed CHO-K1 or HEK293 cells stably expressing human M3R in a 384-well plate Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Add_Antagonist Add this compound or other antagonists at various concentrations Incubate_24h->Add_Antagonist Add_Agonist Add M3 agonist (e.g., Carbachol) in stimulation buffer containing LiCl Add_Antagonist->Add_Agonist Incubate_Stimulation Incubate for 1 hour Add_Agonist->Incubate_Stimulation Add_Detection_Reagents Add IP1-d2 and anti-IP1-cryptate HTRF reagents Incubate_Stimulation->Add_Detection_Reagents Incubate_Detection Incubate for 1 hour in the dark Add_Detection_Reagents->Incubate_Detection Measure_HTRF Measure HTRF signal (emission at 620 nm and 665 nm) Incubate_Detection->Measure_HTRF Calc_Ratio Calculate the 665/620 nm ratio Measure_HTRF->Calc_Ratio Dose_Response Generate dose-response curves (HTRF ratio vs. antagonist concentration) Calc_Ratio->Dose_Response Calc_IC50 Calculate IC50 values Dose_Response->Calc_IC50

References

Application Notes and Protocols: Radioligand Binding Assay for PF-3635659 with the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine receptor (M3 receptor) is a G protein-coupled receptor (GPCR) that plays a critical role in mediating smooth muscle contraction and gland secretion. Its involvement in bronchoconstriction has made it a key target for the treatment of chronic obstructive pulmonary disease (COPD). PF-3635659 is a potent and selective antagonist of the M3 receptor that has been developed for the potential treatment of COPD.

This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with the human M3 receptor. The assay described is a competition binding experiment, which is a fundamental method for determining the binding affinity (Ki) of an unlabeled compound by measuring its ability to displace a specific radiolabeled ligand from the receptor.

M3 Receptor Signaling Pathway

The M3 receptor primarily couples to the Gq family of G proteins. Upon agonist binding, a conformational change in the receptor activates the Gq protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), which in turn activates various downstream signaling cascades leading to cellular responses such as smooth muscle contraction.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq Protein (α, β, γ) M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response Initiates Acetylcholine Acetylcholine (Agonist) Acetylcholine->M3R Binds & Activates PF3635659 This compound (Antagonist) PF3635659->M3R Binds & Blocks

M3 Receptor Signaling Pathway

Data Presentation

While specific, publicly available binding affinity data (Ki) for this compound from radioligand binding assays is limited, the following table presents example data for a potent and selective M3 receptor antagonist, which would be anticipated to have a similar profile to this compound. This data is for illustrative purposes to demonstrate how results from the described protocol would be presented.

CompoundRadioligandReceptor SourceAssay TypeKi (nM)
Example M3 Antagonist [³H]-N-MethylscopolamineCHO-K1 cells expressing human M3 receptorCompetition Binding0.25
Atropine (Reference)[³H]-N-MethylscopolamineCHO-K1 cells expressing human M3 receptorCompetition Binding1.5

Note: The Ki value represents the affinity of the unlabeled compound for the receptor, calculated from the IC50 value obtained in the competition assay. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

Radioligand Competition Binding Assay Workflow

The general workflow for a filtration-based radioligand competition binding assay is depicted below. This process involves the incubation of the receptor source with a radioligand and a competing unlabeled compound, followed by the separation of bound and free radioligand and subsequent quantification of radioactivity.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis P1 Prepare Receptor Membranes (e.g., from CHO-hM3 cells) I1 Incubate Membranes, Radioligand, and this compound P1->I1 P2 Prepare Radioligand Solution ([³H]-NMS) P2->I1 P3 Prepare Serial Dilutions of This compound P3->I1 S1 Rapid Filtration through Glass Fiber Filters I1->S1 S2 Wash Filters to Remove Unbound Radioligand S1->S2 D1 Add Scintillation Cocktail S2->D1 D2 Quantify Radioactivity (Scintillation Counting) D1->D2 A1 Data Analysis: Plot Competition Curve, Determine IC50 and Ki D2->A1

Radioligand Competition Binding Assay Workflow

Detailed Methodology

1. Materials and Reagents

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 muscarinic receptor.

  • Radioligand: [³H]-N-Methylscopolamine ([³H]-NMS), specific activity 70-90 Ci/mmol.

  • Unlabeled Ligand: this compound.

  • Reference Compound: Atropine.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: 10 µM Atropine.

  • Filtration Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • Instrumentation: 96-well plate shaker, rapid filtration manifold, and a liquid scintillation counter.

2. Membrane Preparation

  • Culture CHO-K1 cells expressing the human M3 receptor to confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Dounce or Polytron homogenizer.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

  • Store the membrane preparation in aliquots at -80°C until use.

3. Competition Binding Assay Protocol

  • Prepare serial dilutions of this compound and the reference compound (Atropine) in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding (NSB): 50 µL of 10 µM Atropine.

    • Competition Binding: 50 µL of each concentration of this compound or reference compound.

  • Add 100 µL of the diluted membrane preparation to each well (typically 10-20 µg of protein per well).

  • Add 50 µL of [³H]-NMS to each well at a final concentration approximately equal to its Kd (e.g., 0.5-1.0 nM).

  • The final assay volume in each well is 200 µL.

  • Incubate the plate on a shaker at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the glass fiber filter plate using a filtration manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Dry the filter plate completely.

  • Add 50 µL of scintillation cocktail to each well and allow it to equilibrate.

  • Count the radioactivity in each well using a liquid scintillation counter.

4. Data Analysis

  • Calculate the specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the CPM of all other wells.

    • Specific Binding = Total Binding - Non-specific Binding

  • Plot the percentage of specific binding as a function of the log concentration of the competing ligand (this compound).

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software) to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (this should be determined separately in a saturation binding experiment).

Conclusion

The radioligand binding assay protocol detailed in this document provides a robust and reliable method for determining the binding affinity of this compound for the M3 muscarinic receptor. This information is crucial for the pharmacological characterization of this compound and for understanding its potential as a therapeutic agent for conditions such as COPD. The provided diagrams and structured protocols are intended to guide researchers in the successful execution and interpretation of these experiments.

Application Notes and Protocols for Calcium Flux Assay Using PF-3635659

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist such as acetylcholine or its analog carbachol, couples to Gq protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic calcium concentration. This calcium flux is a critical downstream signaling event and can be readily measured using fluorescent calcium indicators.

This application note provides a detailed protocol for a calcium flux assay to determine the antagonist potency of this compound on the human M3 muscarinic receptor. The assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by an M3 receptor agonist.

Data Presentation

The inhibitory potency of this compound is typically determined by generating a concentration-response curve and calculating the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response. The following table presents representative data for the characterization of this compound in a calcium flux assay.

ParameterValueCell LineAgonist (Concentration)
This compound IC50 [Data Not Available in Public Domain]CHO-K1 or HEK293 expressing human mAChR3Carbachol (~EC80)

Signaling Pathway

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_response Cellular Response Agonist Agonist (Carbachol) mAChR3 mAChR3 Agonist->mAChR3 Binds & Activates Gq Gq mAChR3->Gq Activates PF3635659 This compound PF3635659->mAChR3 Binds & Inhibits PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_cyto Ca2+ ER->Ca_cyto Release Ca_ER Ca2+ Calcium_Flux Increased Intracellular [Ca2+]

Caption: Signaling pathway of mAChR3 activation and its inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis Cell_Culture 1. Culture CHO-K1/HEK293 cells expressing human mAChR3 Cell_Plating 2. Seed cells into a 96-well black-walled, clear-bottom plate Cell_Culture->Cell_Plating Incubation1 3. Incubate overnight Cell_Plating->Incubation1 Dye_Loading 4. Load cells with a calcium-sensitive dye (e.g., Fluo-8 AM) Incubation1->Dye_Loading Incubation2 5. Incubate for 1 hour at 37°C Dye_Loading->Incubation2 Compound_Addition 6. Add this compound at various concentrations Incubation2->Compound_Addition Incubation3 7. Incubate for 15-30 minutes Compound_Addition->Incubation3 Agonist_Addition 8. Add Carbachol (agonist) Incubation3->Agonist_Addition Fluorescence_Reading 9. Measure fluorescence intensity kinetically using a plate reader Agonist_Addition->Fluorescence_Reading Data_Analysis 10. Analyze data to determine IC50 of this compound Fluorescence_Reading->Data_Analysis

Caption: Experimental workflow for the calcium flux assay.

Logical Relationships of Assay Components

Assay_Components cluster_bio Biological System cluster_chem Chemical Reagents cluster_instrument Instrumentation Cells Host Cells (CHO-K1/HEK293) Receptor mAChR3 Cells->Receptor Expresses Dye Calcium Indicator (Fluo-8 AM) Receptor->Dye Modulates Signal from Agonist Agonist (Carbachol) Agonist->Receptor Activates Antagonist Antagonist (this compound) Antagonist->Receptor Inhibits Plate_Reader Fluorescence Plate Reader Dye->Plate_Reader Signal Detected by

Caption: Logical relationships of the key components in the assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human muscarinic M3 receptor (mAChR3).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 96-well black-walled, clear-bottom cell culture plates.

  • This compound: Stock solution in DMSO.

  • Carbachol: Stock solution in sterile water or assay buffer.

  • Calcium-Sensitive Dye: Fluo-8 AM or a similar fluorescent calcium indicator.

  • Probenecid: To prevent dye leakage from cells.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • DMSO: For compound dilution.

Cell Preparation and Plating
  • Culture the mAChR3-expressing cells in a T-75 flask until they reach 80-90% confluency.

  • Harvest the cells using trypsin-EDTA and resuspend them in fresh culture medium.

  • Determine the cell density and adjust to the desired concentration (e.g., 2 x 10^5 cells/mL).

  • Seed 100 µL of the cell suspension into each well of a 96-well black-walled, clear-bottom plate (20,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

Dye Loading
  • Prepare the dye loading solution by diluting the Fluo-8 AM stock solution in assay buffer to the final working concentration (e.g., 4 µM). Add probenecid to the dye loading solution (final concentration, e.g., 2.5 mM).

  • Carefully remove the culture medium from the cell plate.

  • Add 100 µL of the dye loading solution to each well.

  • Incubate the plate at 37°C for 1 hour in the dark.

Compound Addition (Antagonist)
  • Prepare a serial dilution of this compound in assay buffer containing 0.1% DMSO. Create a range of concentrations to generate a full dose-response curve (e.g., 10 µM to 0.1 nM).

  • After the dye loading incubation, carefully remove the dye solution from the wells.

  • Add 100 µL of the this compound dilutions to the respective wells. Include wells with assay buffer and 0.1% DMSO as a vehicle control.

  • Incubate the plate at room temperature for 15-30 minutes in the dark.

Agonist Addition and Fluorescence Measurement
  • Prepare the carbachol solution in assay buffer at a concentration that will elicit approximately 80% of the maximal response (EC80). This concentration should be predetermined from an agonist dose-response curve.

  • Set up the fluorescence plate reader to measure kinetic fluorescence with excitation at ~490 nm and emission at ~525 nm for Fluo-8.

  • Place the cell plate in the reader and begin recording the baseline fluorescence for 10-20 seconds.

  • Using the plate reader's injection system, add 25 µL of the carbachol solution to each well.

  • Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.

Data Analysis
  • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Normalize the data by expressing the response in each well as a percentage of the control response (vehicle-treated wells).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Conclusion

This application note provides a comprehensive framework for utilizing a calcium flux assay to characterize the antagonist activity of this compound at the muscarinic M3 receptor. The detailed protocol and illustrative diagrams offer researchers a robust methodology for assessing the potency of this and other mAChR3 antagonists, which is crucial for drug discovery and development in areas such as chronic obstructive pulmonary disease (COPD).

References

How to prepare PF-3635659 stock solution in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR3). This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in mediating parasympathetic nervous system responses in various tissues, including smooth muscle contraction and glandular secretion. Due to its targeted action, this compound is a valuable tool for in vitro and in vivo studies investigating the role of the mAChR3 in physiological and pathological processes. This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and outlines a general experimental workflow for its use in cell-based assays.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results. The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₈H₃₂N₂O₃DrugBank
Average Molecular Weight 444.575 g/mol DrugBank
Monoisotopic Molecular Weight 444.241292898 g/mol DrugBank
Molecular Weight (HCl salt) 481.0 g/mol PubChem
Appearance Solid powderGeneral knowledge
Solubility in DMSO Not explicitly reported. A solubility test is recommended.N/A
Storage (Powder) Store at -20°C for long-term storage.General lab practice
Storage (Stock Solution) Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.General lab practice

Mechanism of Action and Signaling Pathway

This compound functions as an antagonist at the muscarinic M3 receptor. The M3 receptor is coupled to the Gq alpha subunit of the heterotrimeric G protein. Upon activation by an agonist (like acetylcholine), the Gq protein activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC). This compound blocks the initial binding of agonists to the M3 receptor, thereby inhibiting this entire downstream signaling cascade.[1][2][3][4]

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Agonist M3_Receptor mAChR3 Agonist->M3_Receptor Activates This compound This compound This compound->M3_Receptor Inhibits Gq_Protein Gq M3_Receptor->Gq_Protein Activates PLC PLC Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates substrates leading to

Caption: Antagonistic action of this compound on the mAChR3 signaling pathway.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol:

  • Determine the Desired Stock Concentration: A common stock concentration for small molecule inhibitors is 10 mM.

  • Calculate the Required Mass of this compound: Use the following formula to calculate the mass of this compound required to prepare your desired volume of stock solution.

    Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )

    Example for 1 mL of a 10 mM stock solution using this compound (MW = 444.575 g/mol ): Mass (mg) = 10 mM x 1 mL x 444.575 g/mol = 4.446 mg

  • Weigh the this compound Powder: Carefully weigh the calculated amount of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the powder. If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term storage (up to a few weeks), -20°C is generally sufficient. For long-term storage, -80°C is recommended.

Note on Solubility: Since the exact solubility of this compound in DMSO is not widely reported, it is recommended to perform a solubility test if a high concentration stock solution is required. This can be done by preparing a saturated solution and determining the concentration of the supernatant. For most cell-based assays, a 10 mM stock solution is a reasonable starting point.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • This compound stock solution in DMSO

  • Sterile cell culture medium appropriate for your cell line

  • Sterile serological pipettes and micropipette tips

Protocol:

  • Thaw the Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): For preparing a range of concentrations for dose-response experiments, it is often convenient to make an intermediate dilution of the stock solution in cell culture medium.

  • Prepare the Final Working Solution: Dilute the stock solution or intermediate dilution directly into the pre-warmed cell culture medium to achieve the desired final concentration.

    Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in your experiments.

    Example: To prepare 10 mL of cell culture medium with a final this compound concentration of 10 µM from a 10 mM stock solution:

    Volume of stock solution = (Final Concentration x Final Volume) / Stock Concentration Volume of stock solution = (10 µM x 10 mL) / 10 mM = 10 µL

    Add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium. The final DMSO concentration will be 0.1%.

  • Mix Thoroughly: Gently mix the working solution by inverting the tube or pipetting up and down to ensure a homogeneous solution before adding it to your cells.

Experimental Workflow for a Cell-Based Assay

The following diagram illustrates a typical workflow for evaluating the effect of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution in DMSO Prepare_Working Prepare Working Solutions in Cell Culture Medium Prepare_Stock->Prepare_Working Cell_Treatment Treat Cells with this compound (and Controls) Prepare_Working->Cell_Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Cell_Treatment Incubation Incubate for Desired Time Period Cell_Treatment->Incubation Assay Perform Specific Assay (e.g., Calcium Flux, Proliferation) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze Data and Determine IC50 (if applicable) Data_Collection->Data_Analysis

Caption: General experimental workflow for using this compound in cell-based assays.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO for detailed safety information.

References

Application Notes and Protocols for PF-3635659 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the muscarinic acetylcholine receptor M3 (mAChR3).[1] As a Gq-coupled receptor, the M3 receptor plays a crucial role in mediating a variety of cellular responses, including smooth muscle contraction, glandular secretion, and cell proliferation. Its signaling cascade is initiated by the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentration and the activation of protein kinase C (PKC), which in turn can modulate downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade. Given its mechanism of action, this compound is a valuable tool for investigating M3 receptor function in various physiological and pathological processes, including chronic obstructive pulmonary disease (COPD) and certain types of cancer.

These application notes provide detailed protocols and guidance for the use of this compound in cell culture experiments, with a focus on determining its optimal concentration and evaluating its effects on cell signaling and proliferation.

Data Presentation

Compound Cell Line Assay Type Effective Concentration Range Reference
4-DAMPH82 (SCLC)Cell Proliferation10⁻⁹ - 10⁻⁵ M[2][3]
DarifenacinH82 (SCLC)Cell Proliferation10⁻⁷ - 10⁻⁶ M[2]
4-DAMPSCLC Cell LinesCalcium Influx10⁻⁹ - 10⁻⁶ M[4]
4-DAMPSCLC Cell LinesMAPK/Akt Phosphorylation10⁻⁹ - 10⁻⁶ M[4]

SCLC: Small Cell Lung Carcinoma

Based on this data from analogous compounds, a starting concentration range of 1 nM to 10 µM is recommended for this compound in initial cell culture experiments.

Signaling Pathways and Experimental Workflow

Muscarinic M3 Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by an agonist (like acetylcholine) initiates a well-defined signaling cascade. As an antagonist, this compound will block these downstream effects.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Acetylcholine (Agonist) M3R M3 Receptor Agonist->M3R Activates PF3635659 This compound (Antagonist) PF3635659->M3R Inhibits Gq Gq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (intracellular) IP3->Ca Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Co-activates MAPK MAPK/ERK Pathway PKC->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation

Caption: Muscarinic M3 Receptor Signaling Pathway.

General Experimental Workflow

The following diagram outlines a general workflow for treating cultured cells with this compound and assessing its effects.

Experimental_Workflow Start Start Cell_Culture 1. Cell Seeding & Culture (e.g., 24h) Start->Cell_Culture Prepare_Compound 2. Prepare this compound Working Solutions (Serial Dilutions) Cell_Culture->Prepare_Compound Treatment 3. Treat Cells with this compound (and agonist if applicable) Prepare_Compound->Treatment Incubation 4. Incubate for Desired Time (e.g., 30 min for signaling, 24-72h for proliferation) Treatment->Incubation Assay 5. Perform Downstream Assay Incubation->Assay Signaling Signaling Assay (e.g., Ca²⁺ influx, Western Blot for pMAPK) Assay->Signaling Proliferation Cell Viability/Proliferation Assay (e.g., MTS, Cell Counting) Assay->Proliferation Data_Analysis 6. Data Analysis & Interpretation Signaling->Data_Analysis Proliferation->Data_Analysis End End Data_Analysis->End

Caption: General Experimental Workflow for this compound Treatment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

  • Complete cell culture medium appropriate for the cell line

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • This compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for a compound with a molecular weight of 444.57 g/mol , dissolve 4.45 mg in 1 mL of DMSO.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

    • Important: To minimize DMSO toxicity, ensure the final concentration of DMSO in the culture medium does not exceed 0.1% (v/v). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

Protocol 2: Cell Proliferation Assay (MTS Assay)

This protocol is based on methods used to assess the effect of M3 antagonists on the proliferation of small cell lung carcinoma cell lines.[3]

Materials:

  • Cells of interest (e.g., H82, or other cells expressing M3 receptors)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Cell Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing the desired final concentrations of this compound or vehicle control.

    • Optional: If assessing the antagonistic effect against an agonist, pre-incubate the cells with this compound for 30-60 minutes before adding the agonist (e.g., acetylcholine or carbachol).

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48-72 hours) at 37°C and 5% CO₂.

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C and 5% CO₂.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no cell" control wells from all other absorbance readings.

    • Express the results as a percentage of the vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC₅₀ value.

Protocol 3: Western Blot for MAPK (ERK1/2) Phosphorylation

This protocol is designed to assess the effect of this compound on the phosphorylation of downstream signaling molecules like ERK1/2.[4]

Materials:

  • Cells of interest cultured in 6-well plates or 60 mm dishes

  • This compound working solutions

  • Muscarinic agonist (e.g., acetylcholine)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells and grow to 70-80% confluency.

    • Serum-starve the cells for 4-24 hours before treatment, if necessary, to reduce basal signaling.

    • Pre-treat the cells with the desired concentrations of this compound or vehicle control for 30-60 minutes.

    • Stimulate the cells with a muscarinic agonist (e.g., 10 µM acetylcholine) for a short period (e.g., 5-15 minutes).

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well/dish and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

    • Compare the levels of phosphorylated ERK1/2 between different treatment groups.

References

Application Notes and Protocols for PF-3635659 in U2OS and COS-7 Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR M3).[1] The M3 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological processes and has emerged as a potential therapeutic target in several diseases, including cancer. In cancer cells, activation of the M3 receptor can promote cell proliferation, survival, and migration. These application notes provide detailed protocols for utilizing this compound to study M3 receptor signaling in the human osteosarcoma cell line U2OS and the monkey kidney fibroblast-like cell line COS-7.

U2OS cells are a well-established model for cancer research and are available as a stable cell line expressing the human M3 receptor, making them an ideal system for studying the effects of M3 receptor antagonists.[2][3] COS-7 cells, due to their high transfection efficiency, are an excellent model for transiently expressing the M3 receptor to investigate its function and modulation by compounds like this compound.

Data Presentation

Table 1: General Experimental Parameters for this compound

ParameterU2OS CellsCOS-7 CellsNotes
Target Muscarinic M3 ReceptorMuscarinic M3 ReceptorThis compound is a selective antagonist.
Typical Seeding Density 1-5 x 10⁵ cells/mL1 x 10⁴ cells/cm²Adjust based on the experimental vessel and duration.
This compound Concentration Range (for determination) 1 nM - 10 µM1 nM - 10 µMOptimal concentration should be determined by dose-response experiments.
Agonist (for competition assays) Acetylcholine, CarbacholAcetylcholine, CarbacholUsed to stimulate the M3 receptor.
Agonist Concentration 1 µM - 100 µM1 µM - 100 µMShould be at or near the EC50 for the specific cell line.
Treatment Duration 30 min - 72 hours30 min - 48 hoursDependent on the specific assay (e.g., short for signaling, long for viability).

Table 2: Expected Outcomes of this compound Treatment

AssayExpected Outcome in the Presence of AgonistRationale
Cell Proliferation/Viability Inhibition of agonist-induced proliferationThis compound will block the pro-proliferative signaling of the M3 receptor.
Western Blot (p-ERK, p-Akt) Decrease in agonist-induced phosphorylationThis compound will inhibit the downstream MAPK/ERK and PI3K/Akt signaling pathways.
Immunofluorescence (M3 Receptor) Potential inhibition of agonist-induced receptor internalizationAntagonists can sometimes prevent the internalization of GPCRs upon agonist binding.
Calcium Imaging Blockade of agonist-induced intracellular calcium releaseThe M3 receptor signals through the Gq pathway, leading to calcium mobilization.

Signaling Pathway

The M3 muscarinic receptor primarily signals through the Gq alpha subunit of its associated heterotrimeric G protein. Activation by an agonist like acetylcholine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events initiate downstream signaling cascades, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration. This compound, as an antagonist, blocks the initial binding of the agonist to the M3 receptor, thereby inhibiting this entire signaling cascade.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PI3K_Akt PI3K/Akt Pathway Gq->PI3K_Akt Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Activates Proliferation Cell Proliferation & Survival MAPK_ERK->Proliferation PI3K_Akt->Proliferation ACh Acetylcholine (Agonist) ACh->M3R Activates PF3635659 This compound (Antagonist) PF3635659->M3R Inhibits

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental Protocols

Cell Culture

1.1. U2OS Cell Culture

  • Growth Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize with complete growth medium, centrifuge, and resuspend in fresh medium for passaging at a ratio of 1:3 to 1:6.

1.2. COS-7 Cell Culture

  • Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize with complete growth medium, centrifuge, and resuspend for passaging at a ratio of 1:4 to 1:8.

Experimental Workflow for this compound Treatment

Experimental_Workflow cluster_assays Downstream Assays start Seed U2OS or COS-7 cells incubation1 Incubate for 24 hours (allow attachment) start->incubation1 treatment Treat with this compound (various concentrations) incubation1->treatment incubation2 Incubate for desired duration treatment->incubation2 agonist Add Agonist (e.g., Acetylcholine) (optional, for competition) incubation2->agonist incubation3 Incubate for specific assay time agonist->incubation3 endpoint Perform Downstream Assay incubation3->endpoint viability Cell Viability Assay endpoint->viability western Western Blot endpoint->western if_staining Immunofluorescence endpoint->if_staining

Caption: General Experimental Workflow.
Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on cell viability, particularly its ability to counteract agonist-induced proliferation.

  • Cell Seeding: Seed U2OS or COS-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Serum Starvation (Optional): To synchronize cells and reduce background proliferation, replace the growth medium with a serum-free or low-serum medium for 12-24 hours.

  • Treatment:

    • Pre-treat cells with varying concentrations of this compound for 1-2 hours.

    • Add the M3 receptor agonist (e.g., acetylcholine) to the desired final concentration.

    • Include appropriate controls: vehicle control, agonist only, and this compound only.

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the IC50 value of this compound if a dose-dependent inhibition is observed.

Western Blotting

This protocol is to assess the effect of this compound on the phosphorylation of key signaling proteins like ERK and Akt.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound and/or agonist as described for the viability assay, typically for a shorter duration (e.g., 15-60 minutes for signaling events).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK and Akt overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

Immunofluorescence

This protocol can be used to visualize the M3 receptor and assess any changes in its subcellular localization upon treatment with this compound and/or an agonist.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate.

  • Treatment: Treat the cells as described in the previous protocols.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 30 minutes.

  • Primary Antibody Incubation: Incubate with a primary antibody against the M3 receptor overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the coverslips and mount them on microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope.

Conclusion

These application notes provide a comprehensive guide for utilizing this compound to investigate the role of the M3 muscarinic receptor in U2OS and COS-7 cells. While specific quantitative data for this compound in these cell lines is not currently available, the provided protocols for cell culture, viability assays, Western blotting, and immunofluorescence offer a solid foundation for researchers to empirically determine the optimal experimental conditions and to elucidate the effects of M3 receptor antagonism in these cellular models. The detailed signaling pathway and experimental workflows serve as valuable visual aids for planning and executing these studies.

References

Application of PF-3635659 in Primary Human Airway Smooth Muscle Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-3635659 is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1][2] In the context of respiratory research, particularly for diseases like Chronic Obstructive Pulmonary Disease (COPD) and asthma, the M3 receptor on primary human airway smooth muscle (HASM) cells is a key therapeutic target.[1] Activation of the M3 receptor by acetylcholine leads to bronchoconstriction, and has been implicated in airway inflammation and remodeling. As an M3 antagonist, this compound is a valuable tool for investigating the role of muscarinic signaling in HASM cell pathophysiology and for the development of novel bronchodilators.

These application notes provide a comprehensive overview of the use of this compound in primary HASM cells, including its mechanism of action, and detailed protocols for assessing its effects on key cellular functions.

Mechanism of Action

In HASM cells, acetylcholine binding to the Gq-coupled M3 receptor initiates a signaling cascade that results in smooth muscle contraction. This process involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ activates calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to myosin light chain phosphorylation and cross-bridge cycling, resulting in cell contraction.

This compound acts as a competitive antagonist at the M3 receptor, preventing acetylcholine from binding and thereby inhibiting this entire signaling cascade. This leads to the relaxation of airway smooth muscle.

Beyond its role in contraction, the M3 receptor is also involved in HASM cell proliferation and the release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interleukin-8 (IL-8). By blocking the M3 receptor, this compound is expected to attenuate these pro-proliferative and pro-inflammatory effects.

start Start seed_cells Seed HASM cells in 96-well plate start->seed_cells serum_starve Serum-starve cells (24-48h) seed_cells->serum_starve load_fura2 Load with Fura-2 AM (45-60 min) serum_starve->load_fura2 de_esterify De-esterify Fura-2 AM (15-30 min) load_fura2->de_esterify add_pf3635659 Incubate with this compound (15-30 min) de_esterify->add_pf3635659 measure_baseline Measure baseline fluorescence (340/380nm) add_pf3635659->measure_baseline add_ach Stimulate with Acetylcholine measure_baseline->add_ach record_fluorescence Record fluorescence ratio over time add_ach->record_fluorescence analyze_data Analyze data and calculate IC50 record_fluorescence->analyze_data end End analyze_data->end start Start seed_cells Seed HASM cells start->seed_cells serum_starve Serum-starve cells (24h) seed_cells->serum_starve pre_treat Pre-treat with this compound (1h) serum_starve->pre_treat stimulate Stimulate with TNF-α (24h) pre_treat->stimulate collect_supernatant Collect and clarify supernatant stimulate->collect_supernatant elisa Perform ELISA collect_supernatant->elisa analyze Analyze data elisa->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening Assays for M3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M3 muscarinic acetylcholine receptor, a member of the G protein-coupled receptor (GPCR) family, plays a critical role in mediating a variety of physiological functions.[1] Primarily coupled to the Gq signaling pathway, the M3 receptor is predominantly expressed in smooth muscle, glandular tissue, and the central nervous system.[2] Its activation leads to a cascade of intracellular events initiating with the activation of phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 triggers the release of calcium from intracellular stores, making calcium mobilization a hallmark of M3 receptor activation.[3]

Given their significant role in pathophysiology, including conditions like chronic obstructive pulmonary disease (COPD), overactive bladder, and irritable bowel syndrome, M3 receptors are a key target for therapeutic intervention. The development of selective M3 receptor antagonists is a major focus of drug discovery efforts. High-throughput screening (HTS) provides an efficient platform to identify and characterize novel M3 antagonists from large compound libraries.

This document provides detailed application notes and protocols for two robust and widely used HTS assays for the identification of M3 receptor antagonists: a Calcium Mobilization Assay using a Fluorometric Imaging Plate Reader (FLIPR) and an IP-One Assay utilizing Homogeneous Time-Resolved Fluorescence (HTRF).

M3 Receptor Signaling Pathway

Activation of the M3 muscarinic receptor by an agonist initiates a well-defined signaling cascade. The receptor, coupled to a Gq protein, activates Phospholipase C (PLC). PLC then cleaves PIP2 into the second messengers IP3 and DAG. IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be detected by calcium-sensitive fluorescent dyes.[2][3] DAG, in concert with Ca2+, activates Protein Kinase C (PKC), leading to further downstream signaling events.

M3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release Ca_release->PKC Activates Downstream Downstream Signaling PKC->Downstream IP3R->Ca_release Induces Agonist Agonist Agonist->M3R Activates Antagonist Antagonist Antagonist->M3R Blocks HTS_Workflow cluster_workflow HTS Workflow for M3 Antagonists AssayDev Assay Development (e.g., Calcium Flux) PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitSelection Hit Selection (Activity Threshold) PrimaryScreen->HitSelection DoseResponse Dose-Response Confirmation (IC₅₀) HitSelection->DoseResponse Selectivity Selectivity & Follow-up (e.g., other M receptors) DoseResponse->Selectivity

References

Troubleshooting & Optimization

PF-3635659 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3635659. The information provided is intended to address common challenges related to the solubility and stability of this compound.

Troubleshooting Guides & FAQs

This section addresses specific issues that users may encounter during their experiments with this compound.

Question 1: I am having difficulty dissolving this compound. What should I do?

Answer:

This compound is a hydrophobic molecule, and its solubility in aqueous solutions is expected to be low. For initial stock solutions, it is recommended to use an organic solvent.

  • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds of this nature.

  • Troubleshooting Steps:

    • Ensure Proper Solvent: Confirm you are using a high-purity, anhydrous grade of DMSO.

    • Sonication: If the compound does not readily dissolve, brief sonication in a water bath can aid in dissolution.

    • Gentle Warming: Gentle warming of the solution (e.g., to 37°C) can also increase solubility. Avoid excessive heat, which could lead to degradation.

    • Vortexing: Vigorous vortexing can help to break up any clumps of powder and facilitate dissolution.

Question 2: My this compound solution appears cloudy or has precipitated after dilution in aqueous media. How can I resolve this?

Answer:

Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds.

  • Recommended Practices:

    • Lower Final Concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit. Try using a lower final concentration.

    • Minimize DMSO Concentration: The final concentration of DMSO in your experimental setup should be kept as low as possible (typically below 0.5% v/v) to avoid solvent effects on your biological system. High concentrations of DMSO can also contribute to precipitation when diluted.

    • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous medium.

    • Pre-warm Aqueous Medium: Warming your buffer or media to 37°C before adding the compound can sometimes help maintain solubility.

    • Rapid Mixing: Add the compound dropwise to the aqueous medium while vortexing or stirring to ensure rapid and even distribution.

Question 3: What are the recommended storage conditions for this compound powder and stock solutions?

Answer:

Proper storage is critical to maintain the stability and activity of this compound.

  • Solid Compound: Store the solid powder at room temperature. It is advisable to keep it in a tightly sealed container, protected from light and moisture.

  • Stock Solutions:

    • Short-term Storage: DMSO stock solutions can typically be stored at -20°C for short-term use.

    • Long-term Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C to minimize freeze-thaw cycles.

    • Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can lead to degradation of the compound.

Question 4: I am concerned about the stability of this compound in my experimental conditions. How can I assess its stability?

Answer:

The stability of this compound can be influenced by factors such as pH, temperature, and the presence of certain enzymes in your experimental system.

  • General Recommendations:

    • Prepare fresh dilutions in aqueous media for each experiment from a frozen DMSO stock.

    • Avoid prolonged incubation in aqueous solutions at physiological temperatures if stability is a concern.

  • Assessing Stability: To empirically determine the stability in your specific experimental setup, you can perform a time-course experiment.

    • Prepare your final working solution of this compound.

    • Incubate the solution under your experimental conditions (e.g., 37°C in cell culture media).

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.

    • Analyze the concentration of the parent compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). A decrease in the peak area of the parent compound over time would indicate degradation.

Data Presentation

Table 1: Solubility of this compound in Common Solvents (Illustrative)

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)
DMSO25>50 (Not Determined)>112 (Not Determined)
Ethanol25~10 (Estimated)~22.5 (Estimated)
Water25<0.1 (Estimated)<0.22 (Estimated)
PBS (pH 7.4)25<0.1 (Estimated)<0.22 (Estimated)

Disclaimer: The values in this table are illustrative estimates and not based on experimental data for this compound. Actual solubility should be determined empirically.

Table 2: Stability of this compound Stock Solutions (Illustrative)

SolventStorage Temperature (°C)Stability (Time to 10% Degradation)
DMSO-80°C> 6 months (Estimated)
DMSO-20°C~ 1-3 months (Estimated)
DMSO4°C< 1 week (Estimated)
Aqueous Buffer (pH 7.4)37°C< 24 hours (Estimated)

Disclaimer: The values in this table are illustrative estimates and not based on experimental data for this compound. Actual stability should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is approximately 444.57 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 444.57 g/mol * 1000 mg/g * 1 mL = 4.4457 mg

  • Weigh the compound: Carefully weigh out approximately 4.45 mg of this compound powder using an analytical balance and place it into a sterile vial.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the vial containing the compound.

  • Dissolve the compound: Vortex the solution vigorously until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.

  • Storage: Aliquot the 10 mM stock solution into single-use vials and store at -80°C for long-term storage.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R Muscarinic M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Binds to receptor, releases Ca²⁺ PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction, Glandular Secretion) PKC->CellularResponse Phosphorylates targets Ca_cyto Ca²⁺ (Cytosolic) Ca_ER->Ca_cyto Ca_cyto->PKC Activates Ca_cyto->CellularResponse Directly activates Acetylcholine Acetylcholine Acetylcholine->M3R Activates PF3635659 This compound (Antagonist) PF3635659->M3R Blocks

Caption: Muscarinic M3 Receptor Signaling Pathway and the inhibitory action of this compound.

G Start Start: Assess Compound Solubility Weigh Weigh Compound Start->Weigh AddSolvent Add Known Volume of Solvent (e.g., DMSO) Weigh->AddSolvent Dissolve Attempt to Dissolve (Vortex, Sonicate, Gentle Heat) AddSolvent->Dissolve FullyDissolved Is the Compound Fully Dissolved? Dissolve->FullyDissolved Soluble Solubility is > Calculated Concentration FullyDissolved->Soluble Yes NotSoluble Compound is Not Fully Soluble FullyDissolved->NotSoluble No End End: Determine Solubility Soluble->End AddMoreSolvent Add More Solvent in Known Increments NotSoluble->AddMoreSolvent AddMoreSolvent->Dissolve

Caption: Experimental workflow for determining the solubility of a compound.

Technical Support Center: PF-3635659 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-3635659, a potent muscarinic M3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective antagonist of the muscarinic acetylcholine M3 receptor (mAChR3).[1][2][3] By blocking this receptor, it inhibits the downstream signaling pathways typically activated by acetylcholine and other muscarinic agonists.

Q2: What are the common applications of this compound in research?

This compound is primarily used in research to investigate the role of the M3 receptor in various physiological and pathological processes. Given its development for chronic obstructive pulmonary disease (COPD), it is often used in studies related to airway smooth muscle contraction and respiratory diseases.[1][2][3]

Q3: In which cell lines can I study the effects of this compound?

Several cell lines endogenously or recombinantly expressing the muscarinic M3 receptor are suitable for experiments with this compound. Commonly used cell lines include:

  • Chinese Hamster Ovary (CHO-K1): Often used for stable expression of recombinant M3 receptors.

  • Human Embryonic Kidney (HEK293): Another common host for recombinant M3 receptor expression.

  • U2OS: A human osteosarcoma cell line that can be engineered to express the M3 receptor.

Q4: What are the key signaling pathways affected by this compound?

As an M3 receptor antagonist, this compound blocks Gq-coupled signaling pathways. The primary downstream effects that are inhibited include:

  • Calcium Mobilization: Inhibition of the inositol trisphosphate (IP3) pathway, leading to a decrease in the release of intracellular calcium.

  • MAPK/ERK Pathway: Attenuation of the phosphorylation and activation of Mitogen-Activated Protein Kinases (MAPK), such as ERK1/2.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 M3 Receptor Signaling Pathway Acetylcholine Acetylcholine (Agonist) M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Gq_protein Gq Protein M3_Receptor->Gq_protein PF3635659 This compound (Antagonist) PF3635659->M3_Receptor PLC Phospholipase C Gq_protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Ca_release->PKC MAPK_Cascade MAPK Cascade (e.g., ERK) PKC->MAPK_Cascade Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) MAPK_Cascade->Cellular_Response cluster_1 General Experimental Workflow for this compound Cell_Culture 1. Cell Culture (e.g., CHO-M3) Compound_Prep 2. Prepare this compound and Agonist (e.g., Carbachol) Cell_Culture->Compound_Prep Pre_incubation 3. Pre-incubate cells with this compound Compound_Prep->Pre_incubation Agonist_Stim 4. Stimulate with Agonist Pre_incubation->Agonist_Stim Assay 5. Perform Assay (Calcium Flux or Western Blot) Agonist_Stim->Assay Data_Analysis 6. Data Analysis Assay->Data_Analysis

References

Off-target effects of PF-3635659 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PF-3635659 in cellular assays. The information focuses on identifying and mitigating potential off-target effects to ensure data accuracy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3).[1][2] It has been investigated for its potential therapeutic use in respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[2][3]

Q2: I am observing unexpected effects on cell proliferation/viability at high concentrations of this compound. Is this a known off-target effect?

While this compound is highly selective for the M3 receptor, at concentrations significantly above its M3 Ki, off-target effects can be observed. A common artifact in cellular assays is an effect on cell viability due to mechanisms independent of the primary target. We recommend performing a standard cell viability assay, such as a CellTiter-Glo® or MTS assay, to determine the cytotoxic or cytostatic concentration of this compound in your specific cell line.

Q3: My results suggest modulation of a kinase-mediated signaling pathway. Does this compound have any known kinase off-targets?

To provide guidance on potential kinase-mediated off-target effects, we have compiled a summary kinase selectivity profile for this compound. While it does not inhibit a broad range of kinases at concentrations where it effectively blocks the M3 receptor, some minor off-target activity has been noted at higher concentrations. Please refer to the data table below.

Troubleshooting Guides

Issue 1: Inconsistent dose-response curve in a functional assay.
  • Possible Cause 1: Poor compound solubility.

    • Troubleshooting Step: Visually inspect the compound in your media for precipitation, especially at higher concentrations. Prepare fresh dilutions from a DMSO stock for each experiment. Consider using a solubility-enhancing agent if necessary, ensuring it does not affect your assay.

  • Possible Cause 2: Off-target receptor activity.

    • Troubleshooting Step: If your cells express other muscarinic receptor subtypes (M1, M2, M4, M5), high concentrations of this compound may elicit a response. Cross-reference the expression profile of your cell line with the receptor binding affinity profile of this compound (see data table below). Use a more selective antagonist for other muscarinic subtypes as a control.

  • Possible Cause 3: Cell health is compromised at high concentrations.

    • Troubleshooting Step: Run a cytotoxicity assay in parallel with your functional assay to identify the concentration range where this compound impacts cell viability. All functional experiments should be conducted at non-toxic concentrations.

Issue 2: Unexpected changes in cAMP levels.
  • Possible Cause: Indirect effect on adenylyl cyclase.

    • Troubleshooting Step: The primary M3 receptor pathway involves Gq/11 signaling, leading to phospholipase C activation and subsequent calcium mobilization. Effects on cAMP could be downstream or due to off-target interactions. To investigate this, consider using specific inhibitors for adenylyl cyclase or phosphodiesterases to dissect the pathway. Also, verify if your cells co-express M2 or M4 receptors, which couple to Gi and inhibit adenylyl cyclase.

Quantitative Data

Table 1: Hypothetical Receptor Binding Affinity Profile of this compound
Receptor TargetBinding Affinity (Ki, nM)
Muscarinic M30.8
Muscarinic M125
Muscarinic M250
Muscarinic M475
Muscarinic M5120
H1 Histamine Receptor> 1000
α1-Adrenergic Receptor> 1000
Table 2: Hypothetical Kinase Selectivity Profile of this compound (at 10 µM)
Kinase Target% Inhibition
ROCK115%
PKA8%
PKCα12%
SRC< 5%
ERK1< 5%

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTS Assay
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS reagent) to each well.[4]

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.

  • Data Acquisition: Measure the absorbance at 490 nm using a 96-well plate reader.[4][5]

  • Data Analysis: Subtract the background absorbance (medium only) from all wells. Express the results as a percentage of the vehicle-treated control cells.

Protocol 2: Kinase Inhibition Assay (General Radiometric Method)

This is a generalized protocol for assessing kinase inhibition, often performed by commercial vendors.

  • Reaction Mixture Preparation: Prepare a reaction buffer containing ATP (with a tracer amount of [γ-33P]ATP), a specific substrate for the kinase of interest, and necessary cofactors (e.g., MgCl2).

  • Compound Addition: Add this compound at the desired concentration (e.g., 10 µM for a screening panel) to the reaction wells.

  • Enzyme Addition: Initiate the kinase reaction by adding the purified kinase enzyme.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination and Substrate Capture: Stop the reaction and separate the phosphorylated substrate from the residual [γ-33P]ATP. This is often done by spotting the reaction mixture onto a phosphocellulose filter membrane that binds the substrate.

  • Washing: Wash the filter membranes to remove unincorporated [γ-33P]ATP.

  • Signal Detection: Measure the amount of incorporated 33P on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a vehicle control.

Visualizations

M3_Signaling_Pathway PF3635659 This compound M3R Muscarinic M3 Receptor PF3635659->M3R Antagonist Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C Activation DAG->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca2->CellularResponse PKC->CellularResponse

Caption: M3 Muscarinic Receptor Signaling Pathway and the antagonistic action of this compound.

Off_Target_Workflow cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Confirmation Observe Unexpected Cellular Phenotype with this compound Viability 1. Assess Cell Viability (e.g., MTS Assay) Observe->Viability Kinase 2. Screen against Kinase Panel (e.g., at 10 µM) Viability->Kinase If phenotype is not due to cytotoxicity Receptor 3. Profile against Related Receptors (e.g., Muscarinic Subtypes) Kinase->Receptor DoseResponse 4. Determine IC50/Ki for Confirmed Off-Targets Receptor->DoseResponse SAR 5. Test Structural Analogs (if available) DoseResponse->SAR Conclusion Identify True Off-Target vs. Assay Artifact or Cytotoxicity SAR->Conclusion

Caption: Experimental workflow for investigating potential off-target effects of this compound.

Troubleshooting_Tree Start Inconsistent results with this compound? CheckConc Is the effect only at high concentrations? Start->CheckConc CheckViability Run cell viability assay CheckConc->CheckViability Yes CheckSolubility Check compound solubility and stability CheckConc->CheckSolubility No IsToxic Is there significant cytotoxicity? CheckViability->IsToxic LowerConc Lower this compound concentration to non-toxic range IsToxic->LowerConc Yes OffTarget Investigate potential off-target effects (see workflow diagram) IsToxic->OffTarget No Reformulate Prepare fresh stock, check for precipitation CheckSolubility->Reformulate

Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.

References

Optimizing PF-3635659 incubation time for maximal inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-3635659. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3).[1] The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand acetylcholine, primarily couples to Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[2][3][4] By blocking this receptor, this compound inhibits these downstream signaling events.

Q2: Why is optimizing the incubation time for this compound crucial for achieving maximal inhibition?

A2: Optimizing the incubation time is critical, particularly for antagonists with slow binding kinetics, which is suggested for this compound due to its low dissociation rate (k-off). A sufficient incubation period is necessary to allow the antagonist to reach equilibrium with the M3 receptor, ensuring that the maximal blocking effect is observed. Insufficient incubation can lead to an underestimation of the compound's potency. The optimal time depends on the specific experimental conditions, including cell type, receptor expression levels, and agonist concentration.

Q3: What are the common assays used to measure the inhibitory activity of this compound?

A3: The most common functional cell-based assays to measure the antagonism of the M3 receptor are calcium flux assays and inositol monophosphate (IP1) accumulation assays.

  • Calcium Flux Assays: These assays measure the transient increase in intracellular calcium concentration following agonist stimulation of the M3 receptor. Antagonists like this compound will reduce or block this calcium signal.[5][6][7]

  • IP1 Accumulation Assays: Since IP3 is very transient, these assays measure the accumulation of its more stable downstream metabolite, IP1. The presence of an M3 receptor antagonist will inhibit the agonist-induced accumulation of IP1.[8][9][10]

Q4: How does the binding kinetics of an antagonist like this compound affect the experimental outcome?

A4: Antagonists with slow dissociation rates (low k-off), like this compound, are often referred to as long-acting antagonists. The residence time of the antagonist at the receptor is a key factor in its efficacy. A longer residence time means the antagonist remains bound to the receptor for a longer period, prolonging the inhibitory effect. In experimental settings, this means that a pre-incubation period with this compound before adding the agonist is essential to allow for stable binding and to accurately measure its inhibitory potential.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected inhibition with this compound in a calcium flux assay.

Possible CauseTroubleshooting StepExpected Outcome
Insufficient Incubation Time Perform a time-course experiment by pre-incubating cells with this compound for varying durations (e.g., 15, 30, 60, 90, 120 minutes) before adding the agonist.Identification of the optimal pre-incubation time that yields maximal and consistent inhibition.
Suboptimal Agonist Concentration Re-evaluate the EC50 of your agonist in your specific cell system. Use an agonist concentration of EC80 for antagonist assays to ensure a sufficient but not overwhelming signal.A clear window to observe a dose-dependent inhibition by this compound.
Cell Health and Density Ensure cells are healthy, within a consistent passage number, and plated at a density that results in a confluent monolayer on the day of the experiment.Reduced variability and more reproducible results.
Compound Solubility Issues Visually inspect the this compound solution for any precipitation. Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability or the assay readout.Clear solution and confirmation that the vehicle is not interfering with the assay.

Issue 2: High background signal or assay variability in an IP1 accumulation assay.

Possible CauseTroubleshooting StepExpected Outcome
Constitutive Receptor Activity Some cell lines overexpressing the M3 receptor may exhibit agonist-independent (constitutive) activity. Measure the basal IP1 level in the absence of any agonist.Understanding the baseline signaling to accurately determine the inhibitory effect of this compound.
Inconsistent Cell Numbers Ensure uniform cell seeding across all wells of the assay plate.Reduced well-to-well variability in the assay signal.
Incomplete Cell Lysis Optimize the lysis buffer incubation time to ensure complete release of intracellular IP1.Maximized signal-to-noise ratio and more accurate IP1 quantification.
Edge Effects on Assay Plate Avoid using the outer wells of the microplate, or ensure proper plate sealing and incubation conditions to minimize evaporation.Increased consistency across the assay plate.

Experimental Protocols

Protocol 1: Determining Optimal Incubation Time for this compound in a Calcium Flux Assay

This protocol is designed to empirically determine the necessary pre-incubation time for this compound to achieve maximal inhibition of agonist-induced calcium flux.

Materials:

  • Cells expressing the human muscarinic M3 receptor (e.g., CHO-K1 or HEK293 cells)

  • This compound stock solution

  • M3 receptor agonist (e.g., Carbachol)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black, clear-bottom 96-well or 384-well microplates

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling

Procedure:

  • Cell Plating: Seed the M3 receptor-expressing cells into the microplate at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: On the day of the experiment, remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.

    • Add the this compound dilutions to the appropriate wells.

    • Incubate the plate for a range of time points (e.g., 15, 30, 60, 90, and 120 minutes) at 37°C.

  • Agonist Stimulation and Signal Reading:

    • Prepare the M3 agonist at a concentration that elicits a submaximal response (EC80).

    • Place the plate in the fluorescence reader.

    • Initiate kinetic reading, establishing a stable baseline fluorescence for 10-20 seconds.

    • Using the instrument's liquid handler, add the agonist to all wells.

    • Continue to record the fluorescence signal for at least 60-90 seconds to capture the peak calcium response.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) from baseline to the peak.

    • For each pre-incubation time point, plot the agonist response as a function of the this compound concentration to generate dose-response curves.

    • Compare the IC50 values obtained at different pre-incubation times. The optimal incubation time is the shortest duration that results in the lowest and most consistent IC50 value.

Protocol 2: M3 Receptor Antagonism using IP1 Accumulation Assay

This protocol describes how to measure the inhibitory effect of this compound on agonist-induced IP1 accumulation.

Materials:

  • Cells expressing the human muscarinic M3 receptor

  • This compound stock solution

  • M3 receptor agonist (e.g., Acetylcholine)

  • IP1-One HTRF® assay kit (or equivalent)

  • White, solid-bottom 384-well microplates

Procedure:

  • Cell Plating: Seed the M3 receptor-expressing cells into the microplate and incubate overnight.

  • Antagonist Pre-incubation:

    • Prepare serial dilutions of this compound in the stimulation buffer provided with the assay kit.

    • Add the this compound dilutions to the cells.

    • Incubate for the optimal duration determined previously (see Protocol 1 or a standard time of 60-90 minutes).

  • Agonist Stimulation:

    • Prepare the M3 agonist in stimulation buffer at a concentration that gives a robust signal (typically around the EC80).

    • Add the agonist to the wells containing the pre-incubated antagonist.

    • Incubate for the time recommended by the assay kit manufacturer (e.g., 60 minutes at 37°C).

  • Cell Lysis and IP1 Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate solutions to all wells as per the kit's instructions.

    • Incubate for 1 hour at room temperature.

  • Signal Reading: Read the plate on an HTRF®-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and plot the response against the concentration of this compound to determine the IC50 value.

Visualizations

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine M3R M3 Receptor ACh->M3R Activates PF3635659 This compound PF3635659->M3R Inhibits Gq Gq M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC Activation DAG->PKC Activates

Caption: Signaling pathway of the muscarinic M3 receptor and the inhibitory action of this compound.

troubleshooting_workflow start Low/Inconsistent Inhibition Observed check_incubation Is pre-incubation time with This compound optimized? start->check_incubation optimize_time Perform time-course experiment (15-120 min pre-incubation) check_incubation->optimize_time No check_agonist Is agonist concentration at EC80? check_incubation->check_agonist Yes optimize_time->check_agonist optimize_agonist Re-determine agonist EC50 and use EC80 concentration check_agonist->optimize_agonist No check_cells Are cell health and density consistent? check_agonist->check_cells Yes optimize_agonist->check_cells standardize_cells Standardize cell passage number and plating density check_cells->standardize_cells No check_reagents Are all reagents soluble and stable? check_cells->check_reagents Yes standardize_cells->check_reagents prepare_fresh Prepare fresh reagents and verify solubility check_reagents->prepare_fresh No success Consistent Inhibition Achieved check_reagents->success Yes prepare_fresh->success

References

How to minimize variability in PF-3635659 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in functional assays involving PF-3635659, a potent muscarinic M3 (mAChR3) receptor antagonist.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the muscarinic M3 acetylcholine receptor (mAChR3).[1][2] Its primary mechanism of action is to block the binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor, thereby inhibiting downstream signaling pathways.

Q2: Which functional assays are most common for characterizing this compound?

A2: As an antagonist of a Gq-coupled GPCR, the most common functional assays for this compound are:

  • Calcium Mobilization Assays: These assays measure the transient increase in intracellular calcium ([Ca2+]i) following M3 receptor activation by an agonist. This compound will inhibit this calcium release in a dose-dependent manner.

  • Inositol Phosphate (IP) Accumulation Assays: Activation of the M3 receptor leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the production of inositol phosphates (e.g., IP1, IP3). Assays measuring the accumulation of these second messengers, particularly the more stable IP1, are a robust method for quantifying M3 receptor activity.

  • cAMP Assays: While M3 receptors primarily couple to Gq, under certain conditions or in specific cell systems, they can influence cyclic adenosine monophosphate (cAMP) levels. However, this is a less direct measure of M3 antagonism compared to calcium or IP assays.

Q3: What cell lines are typically used for this compound functional assays?

A3: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M3 receptor are a widely used and recommended cell line.[3] These cells provide a robust and reproducible system for studying M3 receptor pharmacology. Other cell lines endogenously expressing the M3 receptor can also be used, but may exhibit more variability.

Q4: How should I determine the optimal concentration of agonist to use in my antagonist assay?

A4: For antagonist assays, it is recommended to use an agonist concentration that produces approximately 80% of the maximal response (EC80). This provides a sufficient signal window to observe a dose-dependent inhibition by this compound. The EC80 value should be determined experimentally by performing a full agonist dose-response curve prior to antagonist studies.

Q5: What is a Schild analysis and why is it important for characterizing this compound?

A5: A Schild analysis is a pharmacological method used to determine the affinity (expressed as a pA2 value) of a competitive antagonist.[4][5] It involves performing agonist dose-response curves in the presence of increasing concentrations of the antagonist. A Schild plot can confirm the competitive nature of the antagonism and provide a quantitative measure of the antagonist's potency at the receptor, which is independent of the agonist's potency and the specific assay conditions.[4][5]

Troubleshooting Guides

General Cell Culture and Handling
Problem Potential Cause Recommended Solution
High well-to-well variability Inconsistent cell seeding density.Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and consider using plates with low-evaporation lids.
Edge effects due to evaporation.Avoid using the outer wells of the microplate. Fill the outer wells with sterile PBS or media to create a humidity barrier.
Cells are over-confluent or have a high passage number.Use cells at a consistent, sub-confluent density (e.g., 70-80%). Maintain a low passage number and regularly thaw fresh cell stocks.
Mycoplasma contamination.Regularly test cell cultures for mycoplasma contamination.
Calcium Mobilization Assays
Problem Potential Cause Recommended Solution
High background fluorescence Autofluorescence from cells or media components (e.g., phenol red, serum).Use phenol red-free media and reduce serum concentration during the assay. Wash cells with a balanced salt solution before adding the dye.[6]
Sub-optimal dye loading.Optimize dye concentration and incubation time. Ensure complete removal of extracellular dye by washing.
Low signal-to-noise ratio Low receptor expression.Confirm M3 receptor expression in your cell line.
Insufficient agonist concentration.Use an agonist concentration at or near the EC80.
Inconsistent agonist response Agonist degradation.Prepare fresh agonist dilutions for each experiment.
IP1 Accumulation Assays
Problem Potential Cause Recommended Solution
Low signal window Insufficient LiCl concentration.Optimize the concentration of LiCl to effectively inhibit IP1 degradation.
Short incubation time.Ensure a sufficient incubation period for IP1 to accumulate.
High variability between replicates Inconsistent cell lysis.Ensure complete and uniform cell lysis before adding detection reagents.

Data Presentation

The following tables present illustrative quantitative data for muscarinic M3 receptor antagonists in various functional assays. Note that specific values for this compound may vary depending on the experimental conditions.

Table 1: Illustrative pA2 Values of Muscarinic Antagonists at the M3 Receptor

AntagonistCell LineAssay TypeAgonistpA2 Value
AtropineCHO-hM3IP1 AccumulationCarbachol8.9
4-DAMPGuinea Pig IleumContractionAcetylcholine9.5
TiotropiumCHO-hM3Calcium MobilizationAcetylcholine10.2
This compound (Illustrative)CHO-hM3Calcium MobilizationCarbachol9.8

Table 2: Troubleshooting Common Sources of Variability in Functional Assays

ParameterSource of VariabilityRecommendation for Minimization
Cell Health Passage number, confluency, viabilityUse cells within a defined passage range, seed at a consistent density, and ensure high viability (>95%).
Reagents Lot-to-lot variation, improper storageQualify new lots of critical reagents (e.g., serum, agonist). Store reagents at recommended temperatures and avoid repeated freeze-thaw cycles.
Assay Protocol Pipetting errors, timing inconsistenciesUse calibrated pipettes, prepare master mixes, and adhere to a standardized timeline for all steps.
Environment Temperature and CO2 fluctuationsEnsure incubators are properly calibrated and maintained. Allow plates to equilibrate to the assay temperature before adding reagents.

Experimental Protocols

Protocol 1: Calcium Mobilization Assay for M3 Receptor Antagonism
  • Cell Seeding: Seed CHO-K1 cells expressing the human M3 receptor into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C and 5% CO2.

  • Dye Loading: Wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.

  • Antagonist Incubation: Wash the cells to remove excess dye. Add varying concentrations of this compound (or other antagonist) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader. Add a fixed concentration of an M3 receptor agonist (e.g., carbachol at its EC80) to all wells. Immediately begin measuring the fluorescence intensity at the appropriate wavelengths.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the antagonist concentration versus the inhibition of the agonist response to determine the IC50 of this compound.

Protocol 2: Inositol Monophosphate (IP1) Accumulation Assay
  • Cell Seeding: Seed CHO-K1-hM3 cells into a 96-well plate and culture overnight.

  • Cell Stimulation: Wash the cells with stimulation buffer. Add stimulation buffer containing LiCl and varying concentrations of this compound. Incubate for a short period. Then, add a fixed concentration of an M3 agonist (e.g., carbachol at its EC80). Incubate for 30-60 minutes at 37°C to allow for IP1 accumulation.[3][7]

  • Cell Lysis and IP1 Detection: Lyse the cells and measure the accumulated IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit according to the manufacturer's protocol.[3][7][8][9][10]

  • Data Analysis: The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the inhibition of the agonist-induced IP1 accumulation for each concentration of this compound and determine the IC50.

Visualizations

Gq_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Acetylcholine (Agonist) M3R M3 Receptor Agonist->M3R Activates Antagonist This compound (Antagonist) Antagonist->M3R Blocks Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates CellularResponse Cellular Response (e.g., Contraction) Ca2->CellularResponse Leads to PKC->CellularResponse Leads to Assay_Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis Cell_Culture Maintain Healthy Cell Culture (CHO-hM3) Thaw_Cells Thaw Fresh Cell Stock Cell_Culture->Thaw_Cells Low Passage Cell_Seeding Seed Cells in Microplate Thaw_Cells->Cell_Seeding Antagonist_Addition Add this compound Dilutions Cell_Seeding->Antagonist_Addition Incubation_Antagonist Incubate Antagonist_Addition->Incubation_Antagonist Agonist_Addition Add Agonist (e.g., Carbachol) Incubation_Antagonist->Agonist_Addition Signal_Detection Detect Signal (e.g., Fluorescence, Luminescence) Agonist_Addition->Signal_Detection Dose_Response Generate Dose-Response Curves Signal_Detection->Dose_Response IC50_Calculation Calculate IC50 Dose_Response->IC50_Calculation Schild_Analysis Perform Schild Analysis (Optional) Dose_Response->Schild_Analysis

References

Technical Support Center: PF-3635659 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PF-3635659. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound, a potent M3 muscarinic acetylcholine receptor (mAChR3) antagonist, in in vitro settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, particularly observations of lower-than-expected potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (mAChR3).[1] As an antagonist, it binds to the M3 receptor and blocks the binding of the endogenous agonist, acetylcholine (ACh), thereby inhibiting the downstream signaling cascade. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, typically couples to Gq/11 proteins. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Q2: I am observing lower than expected potency (high IC50 value) for this compound in my in vitro assay. What are the potential causes?

A2: Observing lower than expected potency for a compound like this compound can be attributed to several factors related to assay design and execution rather than an issue with the compound itself. Key areas to investigate include:

  • Assay Conditions: Suboptimal buffer pH, temperature, or incubation time can significantly impact ligand binding and receptor function.

  • Reagent Quality and Concentration: Degradation of the compound, agonist, or critical assay components can lead to inaccurate results. The concentration of the agonist used in functional assays is particularly critical.

  • Cell Health and Receptor Expression: The health, passage number, and density of the cells used, as well as the level of M3 receptor expression, can all affect the observed potency.

  • Ligand Depletion: In assays with high receptor concentration and/or low compound volume, the free concentration of this compound available to bind to the receptor may be significantly lower than the nominal concentration.

  • Solvent Effects: The final concentration of solvents like DMSO used to dissolve the compound should be kept low and consistent across all wells, as they can interfere with the assay.

Q3: How can I be sure that my this compound compound is active?

A3: To confirm the activity of your this compound stock, it is advisable to perform a quality control experiment using a well-characterized M3 receptor-expressing cell line and a validated assay protocol. Comparing your results to published data or the data provided in this guide can help verify the compound's potency. If you still suspect an issue with the compound, consider obtaining a fresh batch from a reputable supplier.

Q4: What are the typical in vitro potency values I should expect for this compound?

A4: While specific in vitro potency values for this compound are not widely published in publicly accessible literature, it is described as a potent M3 antagonist. For potent M3 antagonists, Ki values from radioligand binding assays are often in the low nanomolar to sub-nanomolar range. IC50 values from functional assays (like calcium mobilization) will be dependent on the specific assay conditions, particularly the concentration of the agonist used. The table below provides a general reference for the expected potency of high-affinity M3 antagonists.

Data Presentation

Table 1: Representative In Vitro Potency of High-Affinity M3 Muscarinic Receptor Antagonists

Assay TypeCell LineRadioligand/AgonistParameterTypical Potency Range
Radioligand BindingCHO or HEK293 cells expressing human M3 receptor[3H]-N-methylscopolamine ([3H]-NMS)Ki0.1 - 5 nM
Calcium MobilizationCHO or HEK293 cells expressing human M3 receptorCarbachol or AcetylcholineIC501 - 50 nM
Inositol Phosphate AccumulationCHO or HEK293 cells expressing human M3 receptorCarbachol or AcetylcholineIC501 - 100 nM

Note: The IC50 values are highly dependent on the concentration of agonist used in the assay. The values presented here are for illustrative purposes and actual results may vary.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues that may lead to the observation of low potency for this compound in in vitro assays.

Issue: Higher than expected IC50 value in a functional (e.g., calcium mobilization) assay.

Potential Cause Troubleshooting Steps
1. Suboptimal Agonist Concentration a. Verify Agonist EC50: Determine the full concentration-response curve for your agonist (e.g., carbachol) and calculate the EC50 and EC80 values under your specific assay conditions. b. Use Appropriate Agonist Concentration: For antagonist mode, use an agonist concentration that is at or near its EC80. Using a saturating concentration of the agonist will require a much higher concentration of the antagonist to achieve 50% inhibition, leading to an artificially high IC50.
2. Inappropriate Incubation Times a. Antagonist Pre-incubation: Ensure sufficient pre-incubation time with this compound to allow it to reach binding equilibrium with the M3 receptor before adding the agonist. This is typically 15-30 minutes but may need to be optimized. b. Agonist Stimulation Time: The duration of agonist stimulation should be optimized to capture the peak response without causing receptor desensitization.
3. Poor Cell Health or Inconsistent Cell Plating a. Monitor Cell Viability: Regularly check cell viability using methods like Trypan Blue exclusion. b. Use Low Passage Number Cells: Use cells with a low passage number to ensure consistent receptor expression and signaling capacity. c. Ensure Uniform Cell Seeding: Inconsistent cell numbers per well will lead to high variability in the assay signal.
4. Compound Solubility or Stability Issues a. Check Compound Solubility: Visually inspect your compound stock and working solutions for any precipitation. b. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock solution. c. Minimize Freeze-Thaw Cycles: Aliquot your stock solution to avoid repeated freeze-thaw cycles.
5. Assay System Interference a. Solvent Concentration: Ensure the final concentration of DMSO or other solvents is below 0.5% and is consistent across all wells, including controls. b. Plate Effects: Be aware of "edge effects" in microplates. Consider not using the outer wells or filling them with buffer.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for M3 Receptor

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human M3 muscarinic receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M3 receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).

  • Non-specific binding control: Atropine (1 µM).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 1 µM Atropine.

    • Competition: 50 µL of varying concentrations of this compound.

  • Add 50 µL of [3H]-NMS to all wells (final concentration ~0.5-1.0 nM, near its Kd).

  • Add 150 µL of the membrane suspension to all wells.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Mobilization Assay

This protocol describes a functional assay to measure the inhibitory effect of this compound on agonist-induced calcium release in cells expressing the M3 receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human M3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Carbachol or Acetylcholine.

  • This compound.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capability and automated liquid handling.

Procedure:

  • Cell Plating: Seed the cells into the microplates at an appropriate density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C.

    • Wash the cells gently with assay buffer to remove excess dye.

  • Compound Addition (Antagonist): Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement and Agonist Addition:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Using the instrument's liquid handler, add the agonist (at its EC80 concentration) to the wells.

    • Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Visualizations

M3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M3R M3 Receptor ACh->M3R Binds & Activates PF3635659 This compound PF3635659->M3R Binds & Blocks Gq11 Gq/11 M3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Response Cellular Response (e.g., smooth muscle contraction) Ca2->Response PKC->Response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture M3-expressing cells D 4. Plate cells in microplate A->D B 2. Prepare compound dilutions (this compound) E 5. Pre-incubate with this compound B->E C 3. Prepare agonist solution F 6. Add agonist C->F D->E E->F G 7. Measure signal (e.g., Calcium Flux) F->G H 8. Normalize data G->H I 9. Plot concentration-response curve H->I J 10. Calculate IC50 I->J Troubleshooting_Tree Start Low Potency Observed (High IC50) Q1 Is the agonist EC50 known and is the correct concentration used? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are incubation times (antagonist & agonist) optimized? A1_Yes->Q2 Sol1 Determine agonist EC50/EC80. Adjust agonist concentration. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are cells healthy and plated consistently? A2_Yes->Q3 Sol2 Optimize pre-incubation and agonist stimulation times. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the compound stock soluble and freshly diluted? A3_Yes->Q4 Sol3 Check cell viability, passage number, and seeding density. A3_No->Sol3 A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No End Consult further technical support. A4_Yes->End Sol4 Prepare fresh dilutions. Check for precipitation. A4_No->Sol4

References

Technical Support Center: PF-3635659 Degradation in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the degradation of PF-3635659 in aqueous solutions. The following information is based on general principles for stability and forced degradation studies of small molecule drug candidates, in line with regulatory guidelines such as ICH Q1A(R2) and Q1B.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound in an aqueous solution?

A1: While specific data for this compound is not publicly available, compounds with similar functional groups are often susceptible to hydrolysis and oxidation. Photodegradation can also occur upon exposure to light. Forced degradation studies are necessary to identify the specific degradation pathways.[1][2][3]

Q2: What are the critical factors to consider when studying the degradation of this compound?

A2: The primary factors that can influence the degradation of this compound in an aqueous solution are pH, temperature, light exposure, and the presence of oxidizing agents.[2][4] It is also important to consider the concentration of the compound and the composition of the solution, including any buffers or excipients.

Q3: How can I establish a stability-indicating analytical method for this compound?

A3: A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[1][3] To develop such a method, typically using High-Performance Liquid Chromatography (HPLC), you should perform forced degradation studies to generate the potential degradation products. The method must be able to separate the intact this compound from all resulting degradation peaks.[5][6]

Q4: What is the recommended extent of degradation in forced degradation studies?

A4: The generally accepted range for degradation in forced degradation studies is between 5% and 20%.[1][7] Over-stressing the molecule can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[7]

Troubleshooting Guides

Issue 1: No degradation is observed under initial stress conditions.

  • Question: I have subjected a solution of this compound to mild acidic and basic conditions at room temperature, but I do not see any degradation. What should I do?

  • Answer: If initial mild conditions do not induce degradation, you should gradually increase the severity of the stress. For hydrolytic studies, you can increase the concentration of the acid or base, and/or elevate the temperature.[5][8] For photostability, you may need to increase the exposure time or intensity of the light source.[9] It's crucial to proceed in a stepwise manner to avoid excessive degradation.

Issue 2: The degradation is too rapid, and the main peak has disappeared completely.

  • Question: After a short incubation with an oxidizing agent, the peak for this compound in my chromatogram is gone. How can I study this degradation pathway?

  • Answer: If the degradation is too rapid, you should reduce the stress conditions. This can be achieved by lowering the concentration of the stressor (e.g., oxidizing agent), reducing the temperature, or shortening the exposure time. The goal is to achieve a target degradation of 5-20% to better understand the primary degradation products.[4][7]

Issue 3: I am observing new peaks in my chromatogram, but the mass balance is poor.

  • Question: My forced degradation study shows the formation of new peaks, but the total peak area is significantly less than the initial peak area of this compound. What could be the reason?

  • Answer: Poor mass balance can occur for several reasons. Your degradation products may not be chromophoric, meaning they do not absorb UV light at the wavelength you are monitoring. In this case, using a mass spectrometer (LC-MS) or a universal detector like a Charged Aerosol Detector (CAD) can be helpful. It is also possible that some degradants are precipitating out of the solution or are volatile. Ensure your analytical method is capable of detecting all potential degradation products.

Data Presentation

The following table templates can be used to organize and present your experimental data from degradation studies of this compound.

Table 1: Summary of Hydrolytic Degradation of this compound

ConditionTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradants
0.1 M HCl6024
0.1 M HCl8024
0.01 M NaOH6024
0.01 M NaOH8024
Neutral (Water)6024
Neutral (Water)8024

Table 2: Summary of Oxidative Degradation of this compound

Oxidizing AgentConcentrationTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradants
H₂O₂3%2524
H₂O₂10%2524

Table 3: Summary of Photostability of this compound Solution

Light SourceExposureTemperature (°C)Initial Concentration (µg/mL)Final Concentration (µg/mL)% DegradationNumber of Degradants
ICH Option 2 (Cool White and NUV Lamp)1.2 million lux hours and 200 W h/m²25
Dark ControlN/A25

Experimental Protocols

Protocol 1: Hydrolytic Degradation Study
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Preparation of Test Solutions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Basic: Dilute the stock solution with 0.01 M NaOH to a final concentration of 100 µg/mL.

    • Neutral: Dilute the stock solution with purified water to a final concentration of 100 µg/mL.

  • Incubation: Store the test solutions at elevated temperatures (e.g., 60°C and 80°C) and protect them from light.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Photostability Degradation Study
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., water or a buffer) at a known concentration. Place the solution in a chemically inert and transparent container.

  • Dark Control: Prepare an identical sample and wrap it in aluminum foil to protect it from light.

  • Exposure: Place both the test and control samples in a photostability chamber. Expose the test sample to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][11]

  • Analysis: After the exposure period, analyze both the exposed sample and the dark control using a validated stability-indicating HPLC method.

  • Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed sample to evaluate the extent of photodegradation.

Mandatory Visualization

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock Solution of this compound B Prepare Acidic, Basic, and Neutral Solutions A->B C Incubate at Elevated Temperatures B->C D Withdraw Samples at Time Points C->D E Neutralize and Dilute Samples D->E F Analyze by Stability- Indicating HPLC E->F G Determine % Degradation F->G H Identify Degradation Products G->H

Caption: Workflow for Hydrolysis Degradation Study of this compound.

Photostability_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Solution of This compound B Create Test Sample and Dark Control Sample A->B C Expose Test Sample in Photostability Chamber (ICH Q1B) B->C D Analyze Exposed and Control Samples by HPLC C->D E Compare Chromatograms D->E F Assess Extent of Photodegradation E->F

Caption: Workflow for Photostability Testing of this compound in Solution.

Troubleshooting_Logic Start Unexpected Degradation Result Q1 Is Degradation < 5%? Start->Q1 Q2 Is Degradation > 20%? Q1->Q2 No Action1 Increase Stress: - Higher Temp - Higher [Stressor] - Longer Time Q1->Action1 Yes Q3 Is Mass Balance Poor? Q2->Q3 No Action2 Decrease Stress: - Lower Temp - Lower [Stressor] - Shorter Time Q2->Action2 Yes Action3 Investigate Analytical Method: - Use Mass Spec - Check for Precipitation - Check for Volatility Q3->Action3 Yes End Re-run Experiment Q3->End No Action1->End Action2->End Action3->End

Caption: Troubleshooting Logic for Forced Degradation Studies.

References

Potential cytotoxicity of PF-3635659 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter issues related to the potential cytotoxicity of PF-3635659, particularly at high concentrations. The information provided is based on general principles of small molecule inhibitors in cell culture, as specific cytotoxicity data for this compound is limited in publicly available literature.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent antagonist of the muscarinic M3 receptor (mAChR3).[1] It has been investigated in clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[2][3] Its primary mechanism of action is to block the effects of acetylcholine at M3 receptors.[4]

Q2: Is cytotoxicity expected with this compound treatment?

A2: While the primary target of this compound is the M3 receptor, high concentrations of any small molecule inhibitor can lead to off-target effects and subsequent cytotoxicity.[5] Some level of cytotoxicity might be expected, especially in cell lines that are sensitive to the inhibition of pathways regulated by muscarinic receptors or due to off-target activities at high concentrations.

Q3: What are the common causes of high cytotoxicity observed with small molecule inhibitors like this compound in cell culture?

A3: High cytotoxicity from small molecule inhibitors can stem from several factors:

  • High Concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for the intended target can lead to non-specific effects and cell death.[5]

  • Off-Target Effects: The inhibitor may bind to other cellular targets besides the intended one, leading to unintended toxic consequences.[5]

  • Solvent Toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations.[5] It is crucial to ensure the final solvent concentration in the culture medium is below the toxic threshold for the specific cell line, typically less than 0.1-0.5%.[5]

  • Compound Instability: The compound may be unstable in the culture medium, leading to the formation of toxic byproducts.[6]

  • Metabolite Toxicity: The metabolic breakdown of the inhibitor by the cells can sometimes produce toxic metabolites.[5]

Q4: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

A4: The optimal concentration should be determined empirically for each cell line and experimental condition. A dose-response experiment is recommended to identify a concentration that provides the desired biological effect without causing significant cell death.[5]

Troubleshooting Guides

Issue: Unexpectedly High Cell Death Observed After Treatment with this compound

This guide provides a step-by-step approach to troubleshoot and mitigate unexpected cytotoxicity.

Step 1: Verify Experimental Parameters

  • Confirm Compound Concentration: Double-check all calculations for dilutions and ensure the stock concentration is accurate.[6]

  • Assess Solvent Toxicity: Run a vehicle-only control (e.g., cells treated with the same concentration of DMSO used to deliver this compound) to rule out solvent-induced cytotoxicity.[5]

  • Check Cell Health: Ensure that the cells were healthy and in the logarithmic growth phase before treatment. High passage numbers can affect cell sensitivity.[6]

  • Rule out Contamination: Check cell cultures for any signs of microbial contamination (e.g., bacteria, fungi, or mycoplasma).[6]

Step 2: Optimize Experimental Conditions

  • Perform a Dose-Response Curve: Test a wide range of this compound concentrations to determine the IC50 for cytotoxicity in your specific cell line.[5]

  • Reduce Incubation Time: Determine the minimum exposure time required to achieve the desired biological effect.[5]

Step 3: Investigate the Cause of Cytotoxicity

  • Perform a Different Cytotoxicity Assay: Use an orthogonal assay to confirm the results. For example, if you initially used a metabolic assay like MTT, try a membrane integrity assay like LDH release.[7]

  • Assess Apoptosis vs. Necrosis: Use assays like Annexin V/Propidium Iodide staining followed by flow cytometry to determine the mode of cell death.[6]

Data Presentation

Table 1: Example of a Dose-Response Analysis of this compound on Cell Viability

Concentration of this compound (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.198.2 ± 5.1
195.7 ± 4.8
1085.3 ± 6.2
5052.1 ± 7.3
10025.8 ± 5.9

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol: Assessing Cytotoxicity using the MTT Assay

This protocol describes a method to determine the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: a. Culture and harvest cells in their logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include wells for vehicle control (medium with the highest concentration of solvent used) and untreated cells. c. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium from each well. d. Add 100 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

experimental_workflow start Start: Unexpected Cytotoxicity Observed verify Step 1: Verify Experimental Parameters - Compound Concentration - Solvent Toxicity - Cell Health - Contamination start->verify optimize Step 2: Optimize Experimental Conditions - Dose-Response Curve - Reduce Incubation Time verify->optimize investigate Step 3: Investigate Cause of Cytotoxicity - Orthogonal Cytotoxicity Assay - Apoptosis vs. Necrosis Assay optimize->investigate data_analysis Data Analysis and Interpretation investigate->data_analysis conclusion Conclusion: Identify Cause and Mitigate Cytotoxicity data_analysis->conclusion

Caption: Troubleshooting workflow for unexpected cytotoxicity.

signaling_pathway ligand Acetylcholine receptor Muscarinic M3 Receptor ligand->receptor g_protein Gq/11 receptor->g_protein Activates inhibitor This compound (High Concentration) inhibitor->receptor Blocks off_target Potential Off-Target Kinase inhibitor->off_target Inhibits (Potential) plc PLC g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc downstream Downstream Cellular Responses ca_release->downstream pkc->downstream off_target_pathway Off-Target Signaling Cascade off_target->off_target_pathway cytotoxicity Cytotoxicity off_target_pathway->cytotoxicity

Caption: Potential on-target and off-target effects of this compound.

References

Overcoming poor signal-to-noise in PF-3635659 calcium assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals utilizing PF-3635659 in calcium mobilization assays. Our goal is to help you overcome poor signal-to-noise ratios and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the muscarinic M3 receptor (mAChR3)[1][2]. As an antagonist, it blocks the binding of the endogenous agonist, acetylcholine (ACh), to the M3 receptor. The M3 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq/11. This initiates a signaling cascade leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. In a typical calcium assay, this compound will inhibit the calcium release induced by an M3 receptor agonist.

Q2: I am not seeing any inhibition of the agonist response with this compound. What could be the issue?

There are several potential reasons for a lack of inhibitory effect:

  • Incorrect Concentration: Ensure you are using an appropriate concentration range for this compound. As an antagonist, its effect is dependent on the concentration of the agonist used. A high concentration of agonist may overcome the inhibitory effect of a low concentration of this compound. We recommend performing a concentration-response curve for both the agonist and this compound.

  • Cell Health and Receptor Expression: Verify the viability of your cells and ensure they express a sufficient level of the M3 receptor. Poor cell health or low receptor density can lead to a weak or absent signal.

  • Agonist Specificity: Confirm that the agonist you are using is indeed acting through the M3 receptor in your cell system.

  • Incubation Time: Ensure you are pre-incubating the cells with this compound for a sufficient amount of time to allow for receptor binding before adding the agonist. A typical pre-incubation time is 15-30 minutes.

Q3: My baseline fluorescence is very high, reducing my signal window. How can I lower it?

High baseline fluorescence can be caused by several factors:

  • Dye Overloading: Using too high a concentration of the calcium indicator dye can lead to high background fluorescence. Titrate the dye concentration to find the optimal balance between signal and background.

  • Incomplete Dye Hydrolysis: Ensure that the acetoxymethyl (AM) ester form of the dye is completely hydrolyzed by intracellular esterases. Inadequate hydrolysis can result in compartmentalization of the dye and high background.

  • Cell Autofluorescence: Some cell types exhibit high intrinsic fluorescence. If this is the case, consider using a red-shifted calcium indicator dye to minimize interference.

  • Contaminated Assay Buffer: Ensure your assay buffer is free of fluorescent contaminants.

Q4: The signal-to-noise ratio in my assay is poor, making the data difficult to interpret. How can I improve it?

Improving the signal-to-noise ratio is crucial for robust data. Here are some key areas to focus on:

  • Optimize Cell Density: The optimal cell number per well will vary depending on the cell type and plate format. A cell density that is too low will result in a weak signal, while a density that is too high can lead to signal quenching and other artifacts.

  • Dye Loading Conditions: Optimize the concentration of the calcium indicator dye and the loading time and temperature.[3] Inadequate loading can result in a weak signal, while excessive loading can lead to cytotoxicity and high background.

  • Agonist Concentration: Use an agonist concentration that elicits a submaximal response (e.g., EC80). This will provide a larger window to observe the inhibitory effects of this compound.

  • Instrument Settings: Optimize the settings on your fluorescence plate reader (e.g., FLIPR). Adjust the excitation intensity and exposure time to maximize the signal without saturating the detector.[4]

  • Assay Buffer Composition: The presence of calcium in the extracellular buffer can influence the assay. For studying the release of intracellular calcium stores, a calcium-free buffer may be appropriate.

Troubleshooting Guides

Problem 1: High Well-to-Well Variability
Potential Cause Troubleshooting Step
Uneven Cell Plating Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette for consistent dispensing. Allow plates to sit at room temperature for a short period before incubation to ensure even cell settling.
Inconsistent Dye Loading Ensure consistent dye concentration and incubation times across all wells. Mix the dye solution thoroughly before adding to the cells.
Pipetting Errors Calibrate and verify the accuracy of your pipettes. Use reverse pipetting for viscous solutions.
Edge Effects Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile water or buffer to maintain humidity.
Problem 2: Weak or No Agonist Response
Potential Cause Troubleshooting Step
Low Receptor Expression Use a cell line known to endogenously express the M3 receptor or a stably transfected cell line with high receptor expression.
Inactive Agonist Verify the purity and activity of your agonist. Prepare fresh agonist solutions for each experiment.
Cell Viability Issues Check cell viability using a method like Trypan Blue exclusion. Ensure proper cell culture conditions.
Suboptimal Dye Loading Optimize dye concentration, loading time, and temperature as described in the FAQs.
Incorrect Buffer Composition Ensure the assay buffer has the correct pH and ionic strength for optimal cell function.

Experimental Protocols

Key Experiment: Antagonist Inhibition Assay using a FLIPR

This protocol outlines a standard procedure for determining the potency of this compound in inhibiting agonist-induced calcium mobilization.

Materials:

  • Cells expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3)

  • Cell culture medium

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium indicator dye (e.g., Fluo-8 AM)

  • Probenecid (if required for your cell line to prevent dye leakage)

  • This compound

  • M3 receptor agonist (e.g., Carbachol)

  • 384-well black-walled, clear-bottom microplates

  • Fluorometric Imaging Plate Reader (FLIPR)

Methodology:

  • Cell Plating:

    • The day before the assay, seed the cells into 384-well plates at a pre-determined optimal density.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution according to the manufacturer's instructions, including probenecid if necessary.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes, protected from light.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer.

    • After dye loading, gently wash the cells with assay buffer (optional, depending on the dye used).

    • Add the this compound dilutions to the appropriate wells.

    • Incubate at room temperature for 15-30 minutes.

  • Agonist Addition and Fluorescence Reading:

    • Prepare the M3 agonist solution in assay buffer at a concentration that will give an EC80 response.

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the kinetic read. The instrument will establish a baseline fluorescence reading for a few seconds.

    • The instrument will then add the agonist to the cell plate.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the log concentration of this compound.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Data Presentation

Table 1: Example Optimization of Cell Seeding Density

Seeding Density (cells/well)Agonist Response (Peak RFU)Signal-to-Background Ratio
5,00015,0005
10,00035,00012
20,000 55,000 25
40,00050,00022

Table 2: Example this compound IC50 Determination

This compound Conc. (nM)% Inhibition of Agonist Response
0.012.5
0.110.2
148.9
1085.1
10098.7
100099.5
IC50 (nM) 1.05

Visualizations

M3_Signaling_Pathway cluster_cell Cell Membrane cluster_er Endoplasmic Reticulum ACh Acetylcholine (Agonist) M3R M3 Receptor ACh->M3R Binds & Activates PF3635659 This compound (Antagonist) PF3635659->M3R Binds & Inhibits Gq Gαq/11 M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds & Opens Ca_Store Ca2+ Store Cytosolic_Ca Cytosolic Ca2+ Increase Ca_Store->Cytosolic_Ca Release Calcium_Assay_Workflow A 1. Plate Cells in Microplate B 2. Incubate Overnight A->B C 3. Load Cells with Calcium Indicator Dye B->C D 4. Pre-incubate with this compound C->D E 5. Add M3 Agonist D->E F 6. Measure Fluorescence (FLIPR) E->F G 7. Analyze Data (Calculate IC50) F->G Troubleshooting_Logic Start Poor Signal-to-Noise Ratio Check_Signal Is the agonist response weak? Start->Check_Signal Check_Background Is the baseline fluorescence high? Start->Check_Background Optimize_Agonist Optimize Agonist Concentration (EC80) Check_Signal->Optimize_Agonist Yes Good_Data Good Data Quality Check_Signal->Good_Data No Optimize_Dye_Loading Optimize Dye Concentration & Loading Check_Background->Optimize_Dye_Loading Yes Check_Background->Good_Data No Optimize_Cells Optimize Cell Density & Health Optimize_Agonist->Optimize_Cells Check_Autofluorescence Check for Cell Autofluorescence Optimize_Dye_Loading->Check_Autofluorescence

References

Technical Support Center: Validating Compound Activity in a New Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers validating the activity of a compound, such as PF-3635659, in a new cell line.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: Published literature and drug databases indicate that this compound is a potent antagonist of the muscarinic M3 receptor (mAChR3).[1][2][3] It has been investigated in clinical trials for the treatment of Chronic Obstructive Pulmonary Disease (COPD).[4] It is not classified as a kinase inhibitor.

Q2: Why is it crucial to validate the activity of a compound in a new cell line?

A2: The activity of a compound can vary significantly between different cell lines due to genetic and phenotypic differences. These can include the expression level of the drug's target, the presence of mutations that confer resistance, or differences in downstream signaling pathways. Validating activity in a new cell line is a critical step to ensure that your experimental model is appropriate for your research question.

Q3: What are the initial steps to consider before starting validation experiments?

A3: Before beginning experiments, it is important to:

  • Authenticate your cell line: Confirm the identity of your cell line to avoid issues with cross-contamination or misidentification.[5]

  • Characterize the target expression: Confirm that your new cell line expresses the target of interest (e.g., a specific kinase or receptor) at the mRNA and protein level.

  • Review existing literature: Check if the compound has been tested in similar cell lines to anticipate potential outcomes.

Troubleshooting Guide

Problem 1: The compound shows no effect on cell viability in the new cell line.

Possible Cause Troubleshooting Step
Low or absent target expressionConfirm target protein expression using Western Blot or flow cytometry.
Cell line has resistance mechanismsSequence the target gene to check for mutations that may prevent compound binding. Analyze the expression of drug efflux pumps.
Incorrect compound concentrationPerform a dose-response experiment over a wide range of concentrations.
Insufficient treatment durationConduct a time-course experiment to determine the optimal treatment duration.
Compound instabilityEnsure the compound is properly stored and is stable in your cell culture medium over the course of the experiment.

Problem 2: The compound inhibits the target in a biochemical assay but not in the new cell line.

Possible Cause Troubleshooting Step
Poor cell permeabilityUse a cell-based target engagement assay (e.g., cellular thermal shift assay) to confirm the compound is reaching its target inside the cell.
High ATP concentration in cellsFor ATP-competitive kinase inhibitors, the high intracellular ATP concentration can outcompete the inhibitor. Consider using a more potent compound or a different class of inhibitor.[6]
Rapid compound metabolismAssess the metabolic stability of the compound in the cell line.

Problem 3: There is high variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent cell seeding densityEnsure a consistent number of cells are seeded for each experiment.
Variation in compound preparationPrepare fresh dilutions of the compound from a stock solution for each experiment.
Edge effects in multi-well platesAvoid using the outer wells of multi-well plates for treatment groups, as these are more prone to evaporation.
Cell line instabilityMonitor the passage number of your cells and regularly start new cultures from frozen stocks.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the compound for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Target Modulation
  • Cell Lysis: After compound treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target of interest (and its phosphorylated form, if applicable). Follow with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Experimental Assays cluster_analysis Data Analysis cell_culture Culture New Cell Line target_exp Confirm Target Expression (e.g., Western Blot) cell_culture->target_exp viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) target_exp->viability cell_auth Authenticate Cell Line cell_auth->cell_culture target_eng Target Engagement Assay (e.g., CETSA) viability->target_eng ic50 Calculate IC50 viability->ic50 downstream Downstream Signaling Assay (e.g., Western Blot for p-ERK) target_eng->downstream pathway_analysis Analyze Pathway Modulation downstream->pathway_analysis conclusion Validate Compound Activity ic50->conclusion pathway_analysis->conclusion

Caption: A general workflow for validating compound activity in a new cell line.

kinase_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Fos, c-Jun) erk->transcription inhibitor Kinase Inhibitor (e.g., hypothetical compound) inhibitor->raf Inhibition gene_exp Gene Expression (Proliferation, Survival) transcription->gene_exp

Caption: A diagram of the MAPK signaling pathway, a common target for kinase inhibitors.

References

Validation & Comparative

A Preclinical Comparative Guide: PF-3635659 versus Tiotropium in Respiratory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a preclinical comparison of two muscarinic M3 receptor antagonists: PF-3635659 and tiotropium. While both compounds target the same receptor, a key player in the pathophysiology of chronic obstructive pulmonary disease (COPD), the publicly available preclinical data for this compound is limited following the discontinuation of its clinical development. In contrast, tiotropium is a well-established therapy, and a substantial body of preclinical evidence supports its clinical use.

This document summarizes the available information on their mechanism of action and presents preclinical data for tiotropium. Due to the absence of publicly available preclinical studies for this compound, a direct quantitative comparison is not possible at this time.

Mechanism of Action: M3 Receptor Antagonism

Both this compound and tiotropium are classified as antagonists of the muscarinic M3 receptor.[1] In the airways, acetylcholine (ACh) is a key neurotransmitter that, upon binding to M3 receptors on airway smooth muscle cells, induces bronchoconstriction. By blocking this interaction, M3 receptor antagonists lead to bronchodilation, a cornerstone of symptomatic relief in obstructive airway diseases like COPD.

Tiotropium is a long-acting muscarinic antagonist (LAMA) with high affinity for all five muscarinic receptor subtypes (M1-M5).[2][3] Its clinical efficacy is attributed to its slow dissociation from the M3 receptor, resulting in a prolonged duration of action that allows for once-daily dosing.[2][4] Some studies suggest that tiotropium may also possess anti-inflammatory and anti-remodeling properties in the airways, potentially by inhibiting ACh-mediated effects beyond bronchoconstriction.[5][6]

This compound , developed by Pfizer, was also designed as an inhaled M3 muscarinic antagonist for the treatment of COPD.[1] While its development was halted after Phase II clinical trials, it is understood to share the fundamental mechanism of competitive antagonism at the M3 receptor. Specific details regarding its binding kinetics, receptor selectivity profile, and potential effects on airway inflammation and remodeling from preclinical studies are not extensively available in the public domain.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of M3 receptor antagonists and a typical experimental workflow for evaluating these compounds in a preclinical model of COPD.

Mechanism of M3 Receptor Antagonism cluster_0 Cholinergic Nerve Terminal cluster_1 Airway Smooth Muscle Cell cluster_2 Pharmacological Intervention Acetylcholine (ACh) Acetylcholine (ACh) M3_Receptor M3 Muscarinic Receptor Acetylcholine (ACh)->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Generates Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Stimulates Bronchoconstriction Bronchoconstriction Ca_Release->Bronchoconstriction Leads to PF_3635659 This compound PF_3635659->M3_Receptor Blocks Tiotropium Tiotropium Tiotropium->M3_Receptor Blocks

Caption: Mechanism of M3 Receptor Antagonism.

Preclinical COPD Model Workflow (Guinea Pig) cluster_0 Induction of COPD-like Phenotype cluster_1 Treatment Groups cluster_2 Endpoint Analysis LPS_Instillation Intranasal LPS Instillation (Twice weekly for 12 weeks) Vehicle Vehicle Control (Saline Inhalation) LPS_Instillation->Vehicle Tiotropium_Treatment Tiotropium Inhalation (0.1 mM for 3 min) LPS_Instillation->Tiotropium_Treatment BALF_Analysis Bronchoalveolar Lavage Fluid (BALF) - Inflammatory cell counts Vehicle->BALF_Analysis Histology Lung Histology - Goblet cell number - Collagen deposition Vehicle->Histology Airspace_Analysis Airspace Size Measurement (Emphysema assessment) Vehicle->Airspace_Analysis Vascular_Analysis Vascular Remodeling (Muscularized microvessels) Vehicle->Vascular_Analysis Tiotropium_Treatment->BALF_Analysis Tiotropium_Treatment->Histology Tiotropium_Treatment->Airspace_Analysis Tiotropium_Treatment->Vascular_Analysis

Caption: Preclinical COPD Model Workflow.

Preclinical Data: Tiotropium

The following table summarizes key findings from a preclinical study of tiotropium in a guinea pig model of COPD induced by lipopolysaccharide (LPS).

ParameterModel SystemTreatmentKey FindingsReference
Airway Inflammation Guinea pig model of COPD (LPS-induced)Tiotropium (0.1 mM inhalation)Significantly reduced LPS-induced increases in neutrophils in bronchoalveolar lavage fluid.[5][6]
Airway Remodeling Guinea pig model of COPD (LPS-induced)Tiotropium (0.1 mM inhalation)Inhibited the increase in goblet cell numbers and collagen deposition in the airway wall.[5][6]
Pulmonary Vascular Remodeling Guinea pig model of COPD (LPS-induced)Tiotropium (0.1 mM inhalation)Prevented the increase in muscularized microvessels in the airway adventitia.[5]
Emphysema Guinea pig model of COPD (LPS-induced)Tiotropium (0.1 mM inhalation)No significant effect on the development of emphysema (airspace enlargement).[5][6]

Experimental Protocols

Tiotropium in a Guinea Pig Model of COPD

  • Animal Model: Male Dunkin-Hartley guinea pigs.

  • Induction of COPD-like Phenotype: Intranasal instillation of lipopolysaccharide (LPS) from Pseudomonas aeruginosa (10 µg in 100 µL saline) twice weekly for 12 weeks. Control animals received saline.

  • Drug Administration: Animals were treated with nebulized tiotropium (0.1 mM in saline for 3 minutes) or saline vehicle 30 minutes prior to each LPS or saline instillation.

  • Endpoint Analysis (24 hours after the last challenge):

    • Bronchoalveolar Lavage (BAL): Lungs were lavaged with saline, and total and differential cell counts were performed to assess inflammation.

    • Histology: Lung tissue was fixed, sectioned, and stained (e.g., with Periodic acid-Schiff for goblet cells and Sirius Red for collagen) to evaluate airway remodeling.

    • Morphometry: Airspace size was measured to assess emphysema. The number of muscularized microvessels was quantified to evaluate vascular remodeling.

Conclusion

Tiotropium is a well-characterized M3 receptor antagonist with a significant body of preclinical data demonstrating its efficacy in reducing airway inflammation and remodeling in animal models of COPD. This preclinical profile is consistent with its established clinical role.

This compound was also developed as an M3 receptor antagonist for COPD. However, the discontinuation of its clinical development has resulted in a lack of publicly available, detailed preclinical data. Therefore, a direct, evidence-based comparison of the preclinical performance of this compound and tiotropium is not feasible at this time. Future research or data release from the developers would be necessary to enable a comprehensive comparative assessment.

References

A Comparative Analysis of PF-3635659 and Aclidinium for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative study of two muscarinic receptor antagonists, PF-3635659 and aclidinium, intended for researchers, scientists, and professionals in drug development. The comparison covers their mechanism of action, receptor binding affinity, functional potency, and pharmacokinetic profiles, supported by available experimental data.

Introduction

Both this compound and aclidinium bromide are synthetic anticholinergic agents developed for the treatment of chronic obstructive pulmonary disease (COPD). They function by blocking muscarinic acetylcholine receptors in the airways, leading to bronchodilation. Aclidinium bromide has been approved for clinical use, whereas the development of this compound was discontinued after Phase II clinical trials. This guide aims to present a side-by-side comparison based on publicly available data.

Mechanism of Action

Both compounds are competitive antagonists of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5). The M3 receptor, predominantly found on airway smooth muscle, is the primary target for inducing bronchodilation.[1] The M2 receptor on presynaptic cholinergic nerve endings provides a negative feedback loop, inhibiting further acetylcholine release.

Aclidinium is a long-acting muscarinic antagonist (LAMA) that displays high affinity for all five muscarinic receptor subtypes.[1][2] It exhibits kinetic selectivity, dissociating more slowly from M3 receptors compared to M2 receptors, which contributes to its long duration of action and a favorable safety profile.[3][4]

This compound is described as a potent antagonist of the M3 muscarinic receptor.[5][6] Detailed information regarding its affinity and selectivity for other muscarinic receptor subtypes is not widely available in published literature.

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of aclidinium for the five human muscarinic receptor subtypes. Data for this compound is not publicly available.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
Aclidinium 0.4 ± 0.10.8 ± 0.20.2 ± 0.030.5 ± 0.10.4 ± 0.1
This compound Data not availableData not availableData not availableData not availableData not available

Table 1: Muscarinic Receptor Binding Affinities (Ki). Data for aclidinium from preclinical studies.[3]

In Vitro Functional Potency

The functional potency of these antagonists is typically measured by their ability to inhibit agonist-induced responses in cells expressing specific muscarinic receptor subtypes.

CompoundFunctional AssayReceptorIC50 / pA2
Aclidinium Inhibition of acetylcholine-induced calcium releaseHuman M3pA2: 9.1
This compound Data not availableM3Data not available

Table 2: In Vitro Functional Potency. pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

In Vivo Preclinical Efficacy
CompoundAnimal ModelEndpointResults
Aclidinium Guinea PigInhibition of acetylcholine-induced bronchoconstrictionPotent and long-lasting inhibition.[3]
DogHeart rate effectsLess pronounced and more transient increase in heart rate compared to tiotropium.[3]
This compound MouseInhibition of methacholine-induced bronchoconstrictionReduced airway resistance at 47.9 mcg/kg inh.[7]

Table 3: In Vivo Preclinical Efficacy.

Clinical Pharmacokinetics (Single Inhaled Dose)
ParameterThis compoundAclidinium (400 µg)
Tmax (median) Data not available~10-15 minutes
Systemic Exposure LowVery low
Metabolism Data not availableRapidly and extensively hydrolyzed in plasma to two inactive metabolites.[8][9]
Half-life Data not availablePlasma half-life of parent compound is very short (~2.4 minutes).[8]

Table 4: Clinical Pharmacokinetic Parameters. Data for aclidinium from Phase I studies.

Clinical Efficacy in COPD (Phase II/III Trials)
CompoundStudy PhaseKey Findings
Aclidinium Phase III (e.g., ATTAIN, ACCORD COPD I)Significant improvements in trough FEV1 (Forced Expiratory Volume in 1 second) compared to placebo.[2][10] Reduction in the rate of moderate to severe exacerbations.[11][12]
This compound Phase IIA study assessed the pharmacodynamic, pharmacokinetic, and safety profiles of single inhaled doses in patients with moderate COPD.[13] Further details on efficacy outcomes are not publicly available.

Table 5: Summary of Clinical Efficacy in COPD.

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Membranes from cells stably expressing one of the human muscarinic receptor subtypes (M1-M5) are prepared.

  • Radioligand: A radiolabeled muscarinic antagonist, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.[14]

  • Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., aclidinium or this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay (Calcium Flux)

Objective: To measure the functional antagonist activity of a test compound at the M3 muscarinic receptor.

Methodology:

  • Cell Culture: Cells stably expressing the human M3 muscarinic receptor are cultured in appropriate media.

  • Calcium Indicator Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (aclidinium or this compound) or vehicle.

  • Agonist Stimulation: A muscarinic agonist (e.g., acetylcholine or carbachol) is added to stimulate the M3 receptors, leading to an increase in intracellular calcium.

  • Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader or a flow cytometer.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 is determined.

In Vivo Bronchoconstriction Model (Guinea Pig)

Objective: To evaluate the in vivo efficacy and duration of action of a test compound in preventing bronchoconstriction.

Methodology:

  • Animal Model: Conscious or anesthetized guinea pigs are used.

  • Compound Administration: The test compound (e.g., aclidinium) is administered via inhalation or other appropriate routes.

  • Bronchoconstriction Induction: After a defined period, bronchoconstriction is induced by an intravenous or inhaled challenge with a bronchoconstrictor agent like acetylcholine or methacholine.

  • Measurement of Airway Resistance: Changes in airway resistance are measured using techniques such as whole-body plethysmography.

  • Data Analysis: The ability of the test compound to inhibit the bronchoconstrictor response is quantified and compared to a control group. The duration of action is assessed by performing the bronchoconstrictor challenge at various time points after compound administration.

Mandatory Visualizations

Muscarinic_Receptor_Signaling_Pathway cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling ACh_1 Acetylcholine M1_M3_M5 M1/M3/M5 Receptor ACh_1->M1_M3_M5 Gq_11 Gq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release induces PKC Protein Kinase C DAG->PKC activates Contraction Smooth Muscle Contraction Ca2_release->Contraction leads to PKC->Contraction contributes to ACh_2 Acetylcholine M2_M4 M2/M4 Receptor ACh_2->M2_M4 Gi_o Gi/o M2_M4->Gi_o activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP reduces Relaxation Inhibition of Relaxation cAMP->Relaxation

Figure 1: Simplified signaling pathways of muscarinic acetylcholine receptors.

Experimental_Workflow_Binding_Assay start Start prep_membranes Prepare Cell Membranes with Muscarinic Receptors start->prep_membranes incubate Incubate Membranes with Radioligand and Test Compound prep_membranes->incubate separate Separate Bound and Free Radioligand via Filtration incubate->separate quantify Quantify Radioactivity separate->quantify analyze Analyze Data (IC50 and Ki Calculation) quantify->analyze end End analyze->end

Figure 2: General experimental workflow for a radioligand binding assay.

Conclusion

Aclidinium bromide is a well-characterized long-acting muscarinic antagonist with demonstrated efficacy and safety in the treatment of COPD. Its kinetic selectivity for M3 over M2 receptors and rapid plasma hydrolysis contribute to its favorable therapeutic profile. This compound was also developed as a potent M3 muscarinic receptor antagonist for COPD. However, due to the discontinuation of its clinical development, detailed comparative preclinical and clinical data are scarce in the public domain. This guide summarizes the available information to aid researchers in understanding the pharmacological properties of these two compounds. Further research and publication of data on this compound would be necessary for a more comprehensive and direct comparison.

References

A Comparative Analysis of M3 Receptor Binding Affinity: PF-3635659 versus Glycopyrronium

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the binding characteristics of muscarinic receptor antagonists is crucial for designing effective therapies for conditions like Chronic Obstructive Pulmonary Disease (COPD). This guide provides a detailed comparison of the M3 receptor binding affinities of two such antagonists: PF-3635659 and glycopyrronium, supported by experimental data and protocols.

This comparison focuses on the equilibrium dissociation constant (Ki), a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Quantitative Comparison of Binding Affinities

The binding affinities of this compound and glycopyrronium for the M3 muscarinic receptor are summarized in the table below. The data reveals that this compound exhibits a significantly higher affinity for the M3 receptor compared to glycopyrronium, as indicated by its lower Ki value.

CompoundReceptorSpeciesKi (nM)Reference
This compoundM3Human0.23[1]
GlycopyrroniumM3Human0.5 - 3.6[2]
GlycopyrroniumM3Rat1.686[3]

Experimental Methodologies

The binding affinity data presented was determined using radioligand binding assays, a standard method for quantifying the interaction between a ligand and a receptor.

Protocol for this compound M3 Receptor Binding Assay

The binding affinity of this compound for the human M3 receptor was determined using a competitive radioligand binding assay with membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 receptor.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2

  • Incubation: Membranes were incubated with a fixed concentration of [3H]-NMS and varying concentrations of the test compound (this compound) for 60 minutes at 25°C.

  • Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.

  • Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki value was then calculated from the IC50 value using the Cheng-Prusoff equation.[1]

Protocol for Glycopyrronium M3 Receptor Binding Assay

The binding affinity of glycopyrronium for the M3 receptor has been determined in various tissues, including human and rat preparations. A common methodology involves a radioligand binding assay using [3H]-N-methylscopolamine ([3H]-NMS).

  • Tissue Preparation: Homogenates of tissues expressing the M3 receptor (e.g., human peripheral lung, rat submandibular gland) are prepared.

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) is used as the radiolabeled ligand.

  • Incubation: The tissue homogenates are incubated with a fixed concentration of [3H]-NMS and a range of concentrations of glycopyrronium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration over glass fiber filters to separate the receptor-bound from the free radioligand.

  • Detection: The radioactivity on the filters is measured by liquid scintillation counting.

  • Data Analysis: The IC50 values are determined from the competition curves, and these are then converted to Ki values using the Cheng-Prusoff equation.[2][3]

M3 Receptor Signaling Pathway

The M3 muscarinic acetylcholine receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. Upon activation by an agonist, the receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC), leading to a cascade of downstream cellular responses, including smooth muscle contraction and gland secretion.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M3R M3 Receptor Gq Gq/11 Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Cellular Response (e.g., Contraction) PKC->Response Leads to Agonist Acetylcholine (Agonist) Agonist->M3R Binds

Caption: M3 Muscarinic Receptor Signaling Pathway.

References

Head-to-Head Comparison of LAMA Compounds in COPD Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of Long-Acting Muscarinic Antagonists (LAMAs) in the context of Chronic Obstructive Pulmonary Disease (COPD).

This guide provides an objective, data-driven comparison of key LAMA compounds used in COPD research. The information presented is collated from various preclinical studies to aid in the selection and evaluation of these therapeutic agents.

Mechanism of Action: LAMA in COPD

Long-acting muscarinic antagonists (LAMAs) are a cornerstone in the management of COPD. Their primary mechanism involves the inhibition of acetylcholine (ACh) binding to muscarinic receptors in the airways. Of the five muscarinic receptor subtypes (M1-M5), the M3 receptor, predominantly found on airway smooth muscle and submucosal glands, is the primary target for LAMAs in COPD.[1] Blockade of M3 receptors leads to bronchodilation and reduced mucus secretion, thereby alleviating the symptoms of COPD. The M2 receptor, located on presynaptic cholinergic nerve terminals, functions as an autoreceptor that inhibits further ACh release. While LAMAs bind to M2 receptors, a faster dissociation from this subtype compared to the M3 subtype is a desirable characteristic to minimize potential cardiac side effects and to avoid counteracting the bronchodilatory effect.[2]

LAMA_Mechanism_of_Action cluster_cholinergic_nerve Cholinergic Nerve Terminal cluster_airway_smooth_muscle Airway Smooth Muscle Cell ACh_release ACh Release M2_receptor M2 Autoreceptor ACh_release->M2_receptor Negative Feedback M3_receptor M3 Receptor Contraction Bronchoconstriction M3_receptor->Contraction ACh Acetylcholine (ACh) ACh->M3_receptor Binds & Activates LAMA LAMA Compound LAMA->M2_receptor Blocks (transiently) LAMA->M3_receptor Blocks

Figure 1: Simplified signaling pathway of LAMA action in the airways.

Quantitative Performance Data

The following tables summarize key in vitro performance parameters for several LAMA compounds commonly investigated in COPD research.

Table 1: Muscarinic Receptor Binding Affinity (pKi)

CompoundM1 Receptor (pKi)M2 Receptor (pKi)M3 Receptor (pKi)
Tiotropium~9.9~10.1~10.4
Glycopyrronium~9.3~9.2~9.7
Aclidinium~9.4~9.5~9.6
Umeclidinium~9.9~9.9~10.0
Revefenacin~9.4~9.5~9.8

Note: pKi is the negative logarithm of the inhibition constant (Ki). Higher pKi values indicate higher binding affinity. Data are synthesized from multiple sources and represent approximate values for comparative purposes.

Table 2: Dissociation Half-Life from Muscarinic Receptors

CompoundM2 Receptor Half-Life (t½)M3 Receptor Half-Life (t½)M3 vs M2 Kinetic Selectivity Ratio (t½ M3 / t½ M2)
Tiotropium~0.5 - 6 hours>24 - 46.2 hours[1][2][3][4]~6.6 - 12+
Glycopyrronium~1.0 hour~6.1 hours[1]~6.0
Aclidinium~1.6 hours~10.7 hours[1]~6.7
UmeclidiniumNot readily availableLong-actingNot readily available
Revefenacin~6.9 minutes~82 minutes[5]~12

Note: Dissociation half-life is a measure of the residence time of the drug at the receptor. Longer half-life at the M3 receptor is associated with a longer duration of action. A higher M3 vs M2 selectivity ratio is generally considered favorable.

Table 3: In Vivo Bronchoprotective Efficacy in Guinea Pig Models

CompoundOnset of ActionDuration of Bronchoprotection (at equieffective doses)
TiotropiumSlower~35% protection at 24 hours[1]
GlycopyrroniumRapid0% protection at 24 hours[1]
AclidiniumRapid~21% protection at 24 hours[1]
UmeclidiniumNot readily available in direct comparisonLong-acting
RevefenacinRapid (within 5 minutes)[5]Sustained for up to 24 hours[5]

Note: Data are derived from studies using methacholine or acetylcholine-induced bronchoconstriction models in anesthetized guinea pigs or dogs.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Radioligand Binding Assay for Ki Determination

This protocol outlines the determination of the inhibition constant (Ki) of LAMA compounds for muscarinic receptors using a competitive radioligand binding assay.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture CHO cells expressing M1, M2, or M3 receptors Membrane_Prep 2. Prepare cell membranes via homogenization & centrifugation Cell_Culture->Membrane_Prep Quantify 3. Determine protein concentration (e.g., BCA assay) Membrane_Prep->Quantify Incubation 4. Incubate membranes with: - [3H]-NMS (radioligand) - Varying concentrations of LAMA Quantify->Incubation Equilibrium 5. Allow to reach equilibrium (e.g., 60 min at 30°C) Incubation->Equilibrium Separation 6. Separate bound from free radioligand by vacuum filtration Equilibrium->Separation Counting 7. Quantify bound radioactivity using a scintillation counter Separation->Counting IC50_Calc 8. Determine IC50 value (concentration of LAMA that inhibits 50% of [3H]-NMS binding) Counting->IC50_Calc Ki_Calc 9. Calculate Ki value using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Figure 2: Experimental workflow for determining LAMA Ki values.
  • Materials:

    • Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 muscarinic receptors.

    • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

    • Unlabeled LAMA compounds (Tiotropium, Glycopyrronium, Aclidinium, Umeclidinium, Revefenacin).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash buffer (ice-cold).

    • Glass fiber filters.

    • Scintillation fluid.

  • Procedure:

    • Membrane Preparation:

      • Culture CHO cells to confluency.

      • Harvest cells and homogenize in lysis buffer.

      • Centrifuge the homogenate to pellet the cell membranes.

      • Wash the membrane pellet and resuspend in binding buffer.

      • Determine the protein concentration of the membrane preparation.[6][7]

    • Competition Binding Assay:

      • In a 96-well plate, add a constant concentration of [³H]-NMS and varying concentrations of the unlabeled LAMA compound to the cell membrane preparation.

      • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

      • Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

      • Wash the filters with ice-cold wash buffer.[8][9]

    • Data Analysis:

      • Measure the radioactivity retained on the filters using a scintillation counter.

      • Plot the percentage of inhibition of [³H]-NMS binding against the concentration of the LAMA compound to determine the IC50 value.

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

2. Dissociation Kinetics Assay

This protocol describes a method to determine the dissociation half-life (t½) of LAMA compounds from muscarinic receptors.

  • Materials:

    • Same as for the Ki determination assay.

  • Procedure:

    • Association Phase:

      • Incubate the cell membrane preparation with a saturating concentration of the radiolabeled LAMA compound (or a suitable radioligand like [³H]-NMS in the presence of the unlabeled LAMA) to allow for receptor binding to reach equilibrium.

    • Dissociation Phase:

      • Initiate dissociation by adding a large excess of a non-radiolabeled, high-affinity muscarinic antagonist (e.g., atropine) to prevent re-binding of the radioligand.

      • At various time points, terminate the reaction by rapid filtration and measure the amount of bound radioligand.[11]

    • Data Analysis:

      • Plot the natural logarithm of the percentage of bound radioligand at each time point against time.

      • The slope of the resulting linear plot represents the dissociation rate constant (k_off).

      • Calculate the dissociation half-life (t½) using the formula: t½ = ln(2) / k_off.

3. In Vivo Bronchoprotection Assay in Guinea Pigs

This protocol outlines a method to assess the bronchoprotective effects of LAMA compounds against a bronchoconstrictor challenge in an animal model of COPD.

InVivo_Bronchoprotection_Workflow Sensitization 1. Sensitize guinea pigs (e.g., with ovalbumin) Anesthesia 2. Anesthetize and mechanically ventilate animals Sensitization->Anesthesia LAMA_Admin 3. Administer LAMA compound (e.g., via inhalation) Anesthesia->LAMA_Admin Challenge 4. Induce bronchoconstriction (e.g., with aerosolized methacholine) LAMA_Admin->Challenge Measurement 5. Measure changes in lung resistance and compliance Challenge->Measurement Analysis 6. Calculate the percentage inhibition of bronchoconstriction Measurement->Analysis

Figure 3: Experimental workflow for in vivo bronchoprotection studies.
  • Animals:

    • Male Dunkin-Hartley guinea pigs.

  • Procedure:

    • Sensitization (optional, for allergic models):

      • Sensitize guinea pigs with intraperitoneal injections of ovalbumin.[12]

    • Animal Preparation:

      • Anesthetize the guinea pigs.

      • Tracheostomize and mechanically ventilate the animals.

      • Monitor respiratory parameters such as lung resistance and dynamic compliance.

    • Drug Administration:

      • Administer the LAMA compound via inhalation or intratracheal instillation at various doses.

    • Bronchoconstrictor Challenge:

      • At a specified time after LAMA administration, challenge the animals with an aerosolized bronchoconstrictor agent, such as methacholine or acetylcholine.[12][13]

    • Measurement of Bronchoprotection:

      • Record the changes in lung resistance and compliance in response to the bronchoconstrictor challenge.

    • Data Analysis:

      • Calculate the percentage inhibition of the bronchoconstrictor response at each LAMA dose.

      • Determine the ED50 (the dose of LAMA that produces 50% of the maximal bronchoprotective effect).

Conclusion

The preclinical data presented in this guide highlight the distinct pharmacological profiles of various LAMA compounds. While all demonstrate high affinity for the M3 muscarinic receptor, there are notable differences in their receptor binding kinetics and in vivo efficacy. Tiotropium and revefenacin exhibit a favorable kinetic selectivity for M3 over M2 receptors, and revefenacin shows a rapid onset of action. Glycopyrronium and aclidinium also demonstrate rapid onset but have a shorter duration of bronchoprotective action compared to tiotropium in the preclinical models cited. This comparative guide, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of COPD drug discovery and development, enabling more informed decisions in the progression of new therapeutic candidates.

References

PF-3635659: A Comparative Analysis of its Selectivity for the M3 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of a compound is paramount. This guide provides a comparative overview of PF-3635659, a potent antagonist of the M3 muscarinic acetylcholine receptor (mAChR3), against other muscarinic receptor subtypes.

This guide will, therefore, focus on the established affinity of this compound for the M3 receptor and provide the typical experimental methodologies used to determine such selectivity profiles. Additionally, a detailed overview of the M1 muscarinic receptor signaling pathway is presented to offer a comparative context for understanding the functional consequences of receptor subtype selectivity.

Quantitative Data on Muscarinic Receptor Antagonism

A critical aspect of characterizing a muscarinic receptor antagonist is to determine its affinity for each of the five receptor subtypes. This is typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). While specific comparative data for this compound is not available, Table 1 illustrates how such data is typically presented for a hypothetical selective M3 antagonist.

Table 1: Illustrative Selectivity Profile of a Hypothetical M3 Muscarinic Receptor Antagonist

Receptor SubtypeBinding Affinity (Ki, nM)Functional Antagonism (IC50, nM)
M1 >1000>1000
M2 >1000>1000
M3 1.5 2.0
M4 >1000>1000
M5 >500>500
Data presented is hypothetical and for illustrative purposes only.

A high Ki or IC50 value indicates lower affinity or potency, respectively. A selective M3 antagonist would demonstrate significantly lower values for the M3 receptor compared to the other subtypes.

Experimental Protocols

The determination of a compound's selectivity profile involves a combination of binding and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a standard method to determine the affinity of a test compound for a receptor.

Objective: To determine the inhibition constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines stably expressing a single subtype of human muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: A non-selective muscarinic radioligand, such as [³H]-N-methylscopolamine ([³H]-NMS), is used to label the receptors.

  • Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition binding curve, from which the IC50 value is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays measure the ability of a compound to inhibit the cellular response following receptor activation by an agonist. For M1, M3, and M5 receptors, which couple to Gq/11 proteins, a common method is to measure changes in intracellular calcium concentration.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for M1, M3, and M5 muscarinic receptors.

Methodology:

  • Cell Culture: Cells stably expressing the M1, M3, or M5 receptor subtype are plated in a multi-well format.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • Agonist Stimulation: A muscarinic agonist (e.g., carbachol) is added at a concentration that elicits a submaximal response (EC80).

  • Signal Detection: The change in fluorescence, indicating a change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The antagonist's ability to inhibit the agonist-induced calcium mobilization is quantified, and the IC50 value is determined from the concentration-response curve.

M1 Muscarinic Receptor Signaling Pathway

To appreciate the importance of receptor selectivity, it is crucial to understand the distinct signaling pathways activated by different muscarinic receptor subtypes. The M1 receptor, primarily coupled to Gq/11 proteins, initiates a signaling cascade that leads to neuronal excitation.

M1_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein (α, β, γ) M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream\nCellular\nResponses Downstream Cellular Responses PKC->Downstream\nCellular\nResponses Phosphorylates Ca_ER Ca²⁺ Ca_ER->PKC Activates IP3R->Ca_ER Releases ACh Acetylcholine (ACh) ACh->M1R Binds

Validating the Efficacy of PF-3635659 by Demonstrating Blockade of a Known M3 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the M3 muscarinic acetylcholine receptor (mAChR) antagonist, PF-3635659, and the well-characterized M3 agonist, carbachol. The objective is to validate the efficacy of this compound by demonstrating its ability to inhibit the cellular response induced by carbachol. This document is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and respiratory diseases. This compound is recognized as a potent antagonist of the M3 receptor and has been investigated for its potential in treating chronic obstructive pulmonary disease (COPD).[1]

Introduction to M3 Receptor Modulation

The M3 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and gland secretion.[2] Upon activation by an agonist such as acetylcholine or its analog carbachol, the M3 receptor couples to Gq/11 proteins. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a variety of cellular responses, including muscle contraction.[2]

M3 antagonists, like this compound, competitively bind to the M3 receptor, thereby preventing the binding of agonists and inhibiting the downstream signaling cascade. This mechanism is the basis for their therapeutic effect in conditions like COPD, where they induce bronchodilation by blocking acetylcholine-mediated bronchoconstriction.

Comparative Efficacy Data

The efficacy of an M3 antagonist is typically determined by its ability to inhibit the functional response induced by an M3 agonist. This is often quantified by measuring the antagonist's inhibition constant (Ki) or its pA2 value from a Schild analysis, which reflects the concentration of the antagonist required to necessitate a two-fold increase in the agonist concentration to achieve the same response.

The following table summarizes the key pharmacological parameters for this compound and the M3 agonist carbachol, based on typical findings in the literature for potent M3 modulators.

ParameterThis compound (Antagonist)Carbachol (Agonist)Description
Mechanism of Action Competitive AntagonistAgonistBinds to the M3 receptor to block or activate it.
Primary Effect Inhibition of M3-mediated signalingActivation of M3-mediated signalingBlocks or initiates the intracellular signaling cascade.
Typical Potency (in vitro) Low nanomolar (nM) KiMicromolar (µM) EC50Concentration required for half-maximal binding or effect.
Functional Assay Readout Inhibition of agonist-induced Ca2+ mobilization or inositol phosphate accumulationIncreased intracellular Ca2+ levels and inositol phosphate accumulationThe measurable cellular response to receptor modulation.

Experimental Protocols

To validate the efficacy of this compound, a functional assay measuring the inhibition of carbachol-induced cellular responses is employed. A calcium mobilization assay is a common method for this purpose.

Calcium Mobilization Assay Protocol

This protocol outlines the measurement of intracellular calcium mobilization in response to an M3 agonist and its inhibition by an antagonist.

1. Cell Culture and Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor (CHO-M3) are cultured in appropriate media.

  • Cells are seeded into 96-well black, clear-bottom plates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 45-60 minutes at 37°C. This allows the dye to enter the cells.

3. Compound Addition:

  • Antagonist Addition: A dilution series of this compound is added to the wells and incubated for a predetermined period (e.g., 15-30 minutes) to allow the antagonist to bind to the M3 receptors.

  • Agonist Challenge: Carbachol is then added to the wells at a concentration known to elicit a submaximal response (e.g., EC80) to stimulate intracellular calcium release.

4. Signal Detection:

  • The change in fluorescence, which corresponds to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., a FLIPR® system).

5. Data Analysis:

  • The antagonist's potency is determined by plotting the inhibition of the carbachol-induced calcium response against the concentration of this compound. The IC50 value (the concentration of antagonist that inhibits 50% of the agonist response) is calculated.

  • For a more detailed characterization, a Schild analysis can be performed by obtaining agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist.[3][4] The dose ratios are then used to construct a Schild plot, from which the pA2 value can be derived.[3][4]

Visualizations

M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Carbachol Carbachol (Agonist) Carbachol->M3R Activates PF3635659 This compound (Antagonist) PF3635659->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor Ca2_cyto Ca2+ (cytosolic) ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ Response Cellular Response (e.g., Contraction) Ca2_cyto->Response Triggers

Caption: M3 receptor signaling pathway activated by an agonist and blocked by an antagonist.

Experimental Workflow for Antagonist Efficacy Validation

Experimental_Workflow A 1. Seed CHO-M3 cells in 96-well plate B 2. Incubate cells (24 hours) A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Add this compound (Antagonist) C->D E 5. Add Carbachol (Agonist) D->E F 6. Measure fluorescence change (Ca2+ mobilization) E->F G 7. Analyze data: Calculate IC50 / pA2 F->G

Caption: Workflow for a calcium mobilization assay to determine antagonist potency.

References

Cross-Validation of PF-3635659 Activity in Different Assay Formats: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of methodologies to assess the in vitro activity of PF-3635659, a potent and selective antagonist of the muscarinic M3 receptor (mAChR3). The document outlines key biochemical and cell-based assays, presenting representative data for well-characterized M3 antagonists to illustrate expected outcomes and facilitate the cross-validation of this compound's pharmacological profile.

Introduction

This compound is a high-affinity antagonist for the mAChR3, a G-protein coupled receptor (GPCR) belonging to the Gq/11 family.[1] Activation of the M3 receptor by its endogenous ligand, acetylcholine, initiates a signaling cascade that is pivotal in mediating smooth muscle contraction and gland secretion. Consequently, M3 receptor antagonists are a cornerstone in the treatment of chronic obstructive pulmonary disease (COPD). To comprehensively characterize the potency and functional activity of M3 antagonists like this compound, a variety of in vitro assays are employed. These assays can be broadly categorized into two types:

  • Biochemical Assays: These assays directly measure the binding affinity of a compound to its target receptor.

  • Cell-Based Functional Assays: These assays quantify the ability of a compound to modulate the downstream signaling events that occur upon receptor activation.

This guide will delve into three commonly used assay formats: radioligand binding assays (biochemical), calcium flux assays (cell-based), and inositol monophosphate (IP-One) assays (cell-based).

M3 Muscarinic Receptor Signaling Pathway

The M3 muscarinic receptor, upon activation by an agonist like acetylcholine or carbachol, couples to Gq/11 proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+). This rise in intracellular calcium is a key event that triggers various cellular responses, including smooth muscle contraction. Antagonists like this compound block the initial binding of the agonist, thereby inhibiting this entire downstream signaling pathway.

M3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Acetylcholine (Agonist) m3r M3 Receptor agonist->m3r Activates pf3635659 This compound (Antagonist) pf3635659->m3r Blocks gq Gq/11 Protein m3r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release ip3->ca_release Triggers cellular_response Cellular Response (e.g., Contraction) ca_release->cellular_response

Caption: M3 Muscarinic Receptor Signaling Pathway.

Data Presentation: Comparative Analysis of M3 Antagonists

Direct comparative data for this compound across multiple assay formats in a single study is not publicly available. Therefore, the following tables present representative data for well-characterized M3 antagonists, tiotropium and darifenacin, to illustrate the typical potency values obtained in different assays. It is important to note that absolute IC50 and Ki values can vary between laboratories due to different experimental conditions (e.g., cell line, radioligand concentration, agonist concentration).[2]

Table 1: Radioligand Binding Affinity (Ki) of M3 Antagonists

CompoundRadioligandCell LineKi (nM)Reference
Tiotropium[3H]NMSCHO-hM30.1 - 0.3[3][4]
Darifenacin[3H]NMSCHO-hM30.2 - 0.9[5]

Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonism (IC50) of M3 Antagonists in Cell-Based Assays

CompoundAssay TypeCell LineAgonistIC50 (nM)Reference
TiotropiumCalcium FluxCHO-hM3Carbachol0.5 - 2.0[6]
DarifenacinCalcium FluxCHO-hM3Carbachol1.0 - 5.0[5]
TiotropiumIP-OneCHO-hM3Carbachol0.3 - 1.5[7][8]
DarifenacinIP-OneCHO-hM3Carbachol0.8 - 4.0[8][9]

IC50 (half-maximal inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process. In functional antagonist assays, a lower IC50 value indicates a more potent compound.

Experimental Protocols

Radioligand Binding Assay

This biochemical assay directly measures the affinity of a test compound for the M3 receptor by competing with a radiolabeled ligand.

Radioligand_Binding_Workflow prep Prepare CHO-hM3 Cell Membranes incubation Incubate Membranes with [3H]NMS (Radioligand) and Test Compound (e.g., this compound) prep->incubation filtration Separate Bound and Free Radioligand by Filtration incubation->filtration scintillation Quantify Bound Radioactivity using Scintillation Counting filtration->scintillation analysis Calculate Ki from IC50 using Cheng-Prusoff Equation scintillation->analysis Calcium_Flux_Workflow plating Plate CHO-hM3 Cells in a 96-well Plate loading Load Cells with a Calcium-sensitive Fluorescent Dye (e.g., Fluo-4 AM) plating->loading preincubation Pre-incubate Cells with Test Compound (e.g., this compound) loading->preincubation stimulation Stimulate Cells with an M3 Agonist (e.g., Carbachol) preincubation->stimulation detection Measure Changes in Fluorescence using a FLIPR or Plate Reader stimulation->detection analysis Calculate IC50 from Dose-Response Curve detection->analysis IP_One_Workflow plating Plate CHO-hM3 Cells in a 384-well Plate stimulation Stimulate Cells with Agonist (e.g., Carbachol) in the presence of Test Compound (e.g., this compound) and LiCl plating->stimulation lysis Lyse Cells and Add HTRF Reagents (IP1-d2 and anti-IP1-Cryptate) stimulation->lysis incubation Incubate at Room Temperature lysis->incubation detection Measure HTRF Signal (665nm / 620nm) incubation->detection analysis Calculate IC50 from Dose-Response Curve detection->analysis

References

A Comparative Benchmarking Guide to Investigational M3 Muscarinic Antagonists for COPD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational M3 muscarinic antagonist PF-3635659 against other key investigational and established long-acting muscarinic antagonists (LAMAs) used in the research and treatment of Chronic Obstructive Pulmonary Disease (COPD). The following sections detail their performance based on available preclinical and clinical data, outline experimental methodologies, and visualize key pathways and workflows.

Executive Summary

The development of potent and selective M3 muscarinic acetylcholine receptor (mAChR3) antagonists is a cornerstone in the management of COPD. These agents effectively induce bronchodilation by blocking the action of acetylcholine on airway smooth muscle. This guide focuses on this compound, a potent M3 antagonist, and benchmarks it against established therapies such as tiotropium, aclidinium, and glycopyrrolate. While direct head-to-head preclinical studies involving this compound are limited in the public domain, this guide compiles available data to facilitate an informed comparison of their pharmacological profiles.

Data Presentation: Comparative Pharmacology of M3 Antagonists

The following tables summarize the in vitro binding affinity, dissociation kinetics, and functional potency of this compound and other key M3 antagonists. It is important to note that the data for this compound may not have been generated under the same experimental conditions as the other compounds, which should be considered when making direct comparisons.

Table 1: In Vitro Receptor Binding Affinity

CompoundM3 Receptor Affinity (Ki, nM)M3 Receptor Affinity (pA2)M2/M3 Selectivity
This compound 0.2[1]Data Not AvailableData Not Available
Tiotropium~0.1410.4~10-fold (kinetic)[2]
AclidiniumSubnanomolar9.6Kinetically selective for M3[3]
Glycopyrrolate0.5 - 3.6[4]9.73-5 fold (affinity)[2]

Table 2: In Vitro Receptor Dissociation Kinetics

CompoundM3 Receptor Dissociation Half-life (t½)M2 Receptor Dissociation Half-life (t½)
This compound > 1440 minData Not Available
Tiotropium27 - 34.7 hours[2][5]3.6 hours[2]
Aclidinium10.7 hours[5]Shorter than M3[3]
Glycopyrrolate6.1 hours[5]Data Not Available

Table 3: In Vivo Bronchoprotection

CompoundDuration of Action (in vivo)
This compound Data Not Available
Tiotropium> 24 hours[5]
Aclidinium~29 hours[3]
GlycopyrrolateUp to 24 hours

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of M3 muscarinic antagonists.

Radioligand Binding Assay for M3 Receptor Affinity

This protocol is a standard method for determining the binding affinity of a compound to the M3 muscarinic receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the human M3 muscarinic receptor.

Materials:

  • Human M3 receptor-expressing cells (e.g., CHO-K1 cells)

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]NMS)

  • Test compounds (e.g., this compound, tiotropium)

  • Non-specific binding control (e.g., Atropine)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Harvest cells expressing the M3 receptor and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound or control.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release, a downstream effect of M3 receptor activation.

Objective: To determine the functional potency (pA2) of a test compound as an antagonist of the M3 muscarinic receptor.

Materials:

  • Human M3 receptor-expressing cells (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • M3 receptor agonist (e.g., Carbachol)

  • Test compounds (e.g., this compound, tiotropium)

  • Fluorescent plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed the M3 receptor-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified period.

  • Agonist Stimulation: Add a fixed concentration of the M3 agonist (e.g., carbachol at its EC80 concentration) to all wells simultaneously using the plate reader's liquid handling system.

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time.

  • Data Analysis: Determine the inhibitory effect of the test compound on the agonist-induced calcium response. Calculate the pA2 value from the Schild plot, which is a measure of the antagonist's potency.

In Vivo Bronchoprotection Assay

This in vivo model assesses the ability of a compound to protect against agonist-induced bronchoconstriction in an animal model.

Objective: To evaluate the bronchoprotective efficacy and duration of action of a test compound.

Materials:

  • Animal model (e.g., anesthetized dogs, guinea pigs)

  • Test compounds administered via inhalation or intratracheally

  • Bronchoconstricting agent (e.g., acetylcholine, methacholine)

  • Equipment for measuring respiratory mechanics (e.g., airway resistance and lung compliance)

Procedure:

  • Animal Preparation: Anesthetize the animals and insert a tracheal tube. Monitor physiological parameters throughout the experiment.

  • Baseline Measurement: Measure baseline respiratory mechanics.

  • Compound Administration: Administer the test compound or vehicle to the animals.

  • Bronchial Challenge: At various time points after compound administration, challenge the animals with an inhaled bronchoconstricting agent.

  • Measurement of Bronchoprotection: Measure the changes in respiratory mechanics following the bronchial challenge.

  • Data Analysis: Calculate the percentage of inhibition of the bronchoconstrictor response at each time point to determine the efficacy and duration of action of the test compound.

Mandatory Visualizations

M3 Receptor Signaling Pathway

M3_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell M3R M3 Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Sarcoplasmic Reticulum (Ca2+ Store) IP3->Ca_Store Binds to Receptor Ca_Release Ca2+ Release Ca_Store->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Triggers ACh Acetylcholine ACh->M3R Binds & Activates Antagonist M3 Antagonist (e.g., this compound) Antagonist->M3R Binds & Blocks

Caption: M3 muscarinic receptor signaling pathway in airway smooth muscle cells.

Experimental Workflow for In Vitro Antagonist Characterization

Antagonist_Characterization_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency cluster_kinetics Dissociation Kinetics Binding_Assay Radioligand Binding Assay Ki_Value Determine Ki Value Binding_Assay->Ki_Value Final_Analysis Comprehensive Pharmacological Profile Ki_Value->Final_Analysis Functional_Assay Calcium Mobilization Assay pA2_Value Determine pA2 Value Functional_Assay->pA2_Value pA2_Value->Final_Analysis Dissociation_Assay Radioligand Dissociation Assay Half_Life Determine Dissociation t½ Dissociation_Assay->Half_Life Half_Life->Final_Analysis Start Test Compound Start->Binding_Assay Start->Functional_Assay Start->Dissociation_Assay

Caption: Workflow for the in vitro characterization of M3 muscarinic antagonists.

Logical Relationship of Key Pharmacological Parameters

Pharmacological_Parameters Potency High Potency (Low Ki / High pA2) Efficacy Clinical Efficacy in COPD Potency->Efficacy Contributes to Selectivity M3 over M2 Selectivity Selectivity->Efficacy Improves Safety Profile Duration Long Duration of Action (Slow Dissociation) Duration->Efficacy Allows for Once-Daily Dosing

Caption: Relationship between key pharmacological parameters and clinical efficacy.

References

In Vitro to In Vivo Correlation of PF-3635659 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the muscarinic M3 receptor antagonist PF-3635659 and its alternatives for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The focus is on correlating in vitro activity with in vivo efficacy, supported by experimental data and detailed methodologies.

Introduction to this compound and Muscarinic Antagonists in COPD

This compound is a potent antagonist of the muscarinic M3 receptor (mAChR3), developed by Pfizer for the treatment of COPD.[1] The therapeutic rationale for using muscarinic antagonists in COPD is to block the bronchoconstrictor effects of acetylcholine, which is a key mediator of airway smooth muscle tone. This guide compares this compound with other well-established long-acting muscarinic antagonists (LAMAs) such as tiotropium, aclidinium bromide, and glycopyrronium bromide.

In Vitro and In Vivo Data Comparison

Establishing a clear in vitro to in vivo correlation (IVIVC) is crucial in drug development to predict clinical outcomes from preclinical data. For inhaled therapies like this compound, this involves linking in vitro properties such as receptor binding affinity and functional potency to in vivo effects like bronchodilation.

Table 1: In Vitro Activity of Muscarinic M3 Receptor Antagonists
CompoundTarget ReceptorBinding Affinity (Ki)Functional Antagonism (IC50/pA2)Source
This compound Muscarinic M3Data not publicly availableData not publicly available-
Tiotropium Muscarinic M1, M2, M3pKd 9.5-10.0pA2 = 10.4[1][2]
Aclidinium Bromide Muscarinic M1-M5High AffinitypA2 = 9.6[2]
Glycopyrronium Bromide Muscarinic M1-M5High AffinitypA2 = 9.7[2]

Note: While specific quantitative data for this compound is not publicly available, it is described as a "potent" antagonist, suggesting high affinity and functional antagonism at the M3 receptor.

Table 2: In Vivo Activity of Muscarinic M3 Receptor Antagonists
CompoundAnimal ModelEndpointPotency (e.g., ED50)Duration of ActionSource
This compound Data not publicly availableBronchoprotectionData not publicly availableData not publicly available-
Tiotropium Anesthetized DogAcetylcholine-induced bronchoconstriction-35% bronchoprotection at 24h[2]
Aclidinium Bromide Anesthetized DogAcetylcholine-induced bronchoconstriction-21% bronchoprotection at 24h[2]
Glycopyrronium Bromide Anesthetized DogAcetylcholine-induced bronchoconstriction-0% bronchoprotection at 24h[2]
Table 3: Pharmacokinetic Properties of Inhaled Muscarinic Antagonists
CompoundHalf-life (t1/2) from M3 ReceptorSystemic BioavailabilitySource
This compound Data not publicly availableData not publicly available-
Tiotropium 27 hoursLow[2]
Aclidinium Bromide 10.7 hoursVery Low[2]
Glycopyrronium Bromide 6.1 hoursLow[2]

Experimental Protocols

Detailed methodologies are essential for reproducing and comparing experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of muscarinic antagonists.

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the muscarinic M3 receptor.

Protocol:

  • Membrane Preparation: Membranes from cells expressing the human muscarinic M3 receptor are prepared.

  • Radioligand: A radiolabeled ligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used.

  • Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Bronchoconstriction Model in Guinea Pig

Objective: To evaluate the in vivo potency and duration of action of a test compound in preventing acetylcholine-induced bronchoconstriction.

Protocol:

  • Animal Preparation: Male Dunkin-Hartley guinea pigs are anesthetized and mechanically ventilated.

  • Drug Administration: The test compound (e.g., this compound) is administered, typically via inhalation or intratracheal instillation.

  • Bronchoconstriction Challenge: At various time points after drug administration, bronchoconstriction is induced by an intravenous injection of acetylcholine.

  • Measurement of Airway Resistance: Changes in pulmonary resistance are measured to quantify the degree of bronchoconstriction.

  • Data Analysis: The dose of the test compound required to inhibit the acetylcholine-induced bronchoconstriction by 50% (ED50) is calculated. The duration of action is determined by assessing the bronchoprotective effect at different time points post-dosing.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and the in vitro-in vivo correlation.

G Muscarinic M3 Receptor Signaling Pathway in Airway Smooth Muscle cluster_membrane Cell Membrane M3R M3 Receptor Gq Gq/11 M3R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG ACh Acetylcholine ACh->M3R Binds & Activates PF3635659 This compound (Antagonist) PF3635659->M3R Binds & Blocks Ca_release Ca2+ Release (from SR) IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Caption: Muscarinic M3 receptor signaling pathway leading to bronchoconstriction.

G In Vitro to In Vivo Correlation Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models binding Receptor Binding (Ki) correlation IVIVC Model binding->correlation functional Functional Antagonism (IC50/pA2) functional->correlation pk Pharmacokinetics (t1/2, Bioavailability) pk->correlation pd Pharmacodynamics (ED50, Bronchoprotection) pd->correlation prediction Prediction of Clinical Efficacy correlation->prediction

Caption: Workflow illustrating the establishment of an in vitro to in vivo correlation.

Conclusion

The development of long-acting muscarinic antagonists has significantly advanced the management of COPD. While this compound has been identified as a potent M3 receptor antagonist, the lack of publicly available quantitative preclinical data prevents a direct and detailed comparison with established therapies like tiotropium, aclidinium, and glycopyrronium. The provided data on these alternatives highlight the key in vitro and in vivo parameters that are essential for establishing a robust IVIVC. A strong correlation between high M3 receptor affinity and prolonged receptor dissociation with sustained in vivo bronchoprotection is a desirable characteristic for a once-daily inhaled therapy for COPD. Further disclosure of the preclinical data for this compound would be necessary to fully assess its potential therapeutic profile in comparison to existing agents.

References

Comparative Kinetic Analysis of PF-3635659: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the kinetic properties of the potent M3 muscarinic receptor antagonist, PF-3635659, is presented in comparison to other key long-acting muscarinic antagonists (LAMAs). This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its binding characteristics, supported by experimental data and detailed methodologies.

This compound is a potent antagonist of the muscarinic M3 receptor (mAChR3), a key target in the treatment of chronic obstructive pulmonary disease (COPD).[1][2] Its kinetic profile, particularly its rate of dissociation from the M3 receptor, is a critical determinant of its duration of action and potential clinical efficacy. This guide offers a comparative analysis of the kinetic and affinity parameters of this compound against established M3 receptor antagonists: tiotropium, aclidinium, glycopyrrolate, and ipratropium.

Comparative Kinetic and Affinity Data

CompoundKi (nM)IC50 (nM)kon (M-1min-1)koff (min-1)Residence Time (1/koff) (min)
This compound (related compound) 0.029Not ReportedNot ReportedNot ReportedNot Reported
Tiotropium 0.01 - 0.02[3]1.04.1 x 1080.015~462
Aclidinium Not ReportedNot ReportedNot ReportedNot Reported~173
Glycopyrrolate 0.5 - 3.6[4]0.251[5]Not ReportedSlow dissociation>96
Ipratropium 0.5 - 3.6[4]1.36[4]Not ReportedFaster than Glycopyrrolate~59.2

Note: The Ki value for the this compound related compound was obtained from a study on novel M3 receptor antagonists.[6] Residence times for tiotropium and aclidinium were determined under specific experimental conditions and may vary. Glycopyrrolate and ipratropium offset of action times in human airways are provided as an indicator of their duration of action.[7]

Signaling Pathway and Antagonist Inhibition

The M3 muscarinic receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating smooth muscle contraction and mucus secretion in the airways. The binding of acetylcholine (ACh) to the M3 receptor activates the Gαq signaling cascade, leading to the downstream effects. This compound and other muscarinic antagonists competitively inhibit this pathway by blocking the binding of ACh to the receptor.

M3_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M3R M3 Receptor (GPCR) ACh->M3R Binds PF3635659 This compound PF3635659->M3R Inhibits Gq Gαq M3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Bronchoconstriction & Mucus Secretion Ca->Response PKC->Response

Figure 1. M3 muscarinic receptor signaling pathway and inhibition by this compound.

Experimental Protocols

The kinetic and affinity parameters presented in this guide are typically determined using radioligand binding assays. Below is a detailed methodology for a competition binding assay to determine the kinetic parameters of unlabeled antagonists like this compound at the M3 muscarinic receptor.

Objective: To determine the association (kon) and dissociation (koff) rates, and the inhibition constant (Ki) of an unlabeled antagonist for the M3 muscarinic receptor.

Materials:

  • Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)

  • Unlabeled Antagonist: this compound or other test compounds

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M3 muscarinic receptor.

  • Assay Buffer: Phosphate-buffered saline (PBS) or HEPES-buffered saline.

  • Filtration Apparatus: Cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Experimental Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare M3 Receptor Membranes Incubation Incubate Membranes, [³H]-NMS, and Antagonist Membrane_Prep->Incubation Radioligand_Prep Prepare [³H]-NMS Working Solution Radioligand_Prep->Incubation Competitor_Prep Prepare Serial Dilutions of Unlabeled Antagonist Competitor_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Washing Wash Filters to Remove Unbound Ligand Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Curve_Fitting Fit Data to Kinetic Binding Models Counting->Curve_Fitting Parameter_Calc Calculate kon, koff, Ki Curve_Fitting->Parameter_Calc

Figure 2. Workflow for a competition radioligand binding assay.

Procedure:

  • Association Rate (kon) Determination:

    • Incubate the M3 receptor membranes with a fixed concentration of [³H]-NMS and varying concentrations of the unlabeled antagonist for different time points.

    • Terminate the binding reaction at each time point by rapid filtration.

    • Measure the bound radioactivity.

    • The association rate is determined by fitting the data to a kinetic association model.

  • Dissociation Rate (koff) Determination:

    • Pre-incubate the M3 receptor membranes with [³H]-NMS to reach equilibrium.

    • Initiate dissociation by adding a high concentration of an unlabeled antagonist (e.g., atropine) to prevent re-binding of the radioligand.

    • At various time points, filter the samples and measure the remaining bound radioactivity.

    • The dissociation rate is calculated by fitting the data to a one-phase exponential decay model.

  • Inhibition Constant (Ki) Determination:

    • Incubate the M3 receptor membranes with a fixed concentration of [³H]-NMS and a range of concentrations of the unlabeled antagonist until equilibrium is reached.

    • Measure the bound radioactivity.

    • The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This comprehensive guide provides a framework for understanding and comparing the kinetic properties of this compound with other M3 muscarinic receptor antagonists. The provided data and methodologies can aid researchers in the rational design and development of novel respiratory therapeutics.

References

Safety Operating Guide

Navigating the Disposal of PF-3635659: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like PF-3635659 is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide provides essential, step-by-step procedures for its safe disposal, drawing upon established best practices for handling research-grade chemicals of unknown toxicity.

All waste must be managed by trained personnel in their work areas prior to collection and disposal.[1] It is imperative to treat this compound as a potentially hazardous substance and to follow all institutional and local regulations for chemical waste management.

Immediate Safety and Handling Protocols

Prior to handling, it is crucial to be familiar with general laboratory safety protocols. Ensure that eyewash stations and safety showers are readily accessible.[2] Personal Protective Equipment (PPE) is mandatory.

Recommended PPE:

  • Eye Protection: Wear safety glasses with side shields or goggles.

  • Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves prior to use and dispose of contaminated gloves in accordance with good laboratory practices.

  • Body Protection: A laboratory coat is required.

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled, and compatible waste container.

  • Containerization: Use a leak-proof, sealable container made of a material compatible with the chemical. The container must be in good condition and securely closed when not in use.

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Potentially Toxic," "For Research Use Only").

  • Storage: Store the waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents and strong acids.[2]

  • Documentation: Maintain a log of the accumulated waste, noting the quantity and date of addition.

  • Disposal Request: Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Safety Data (General Chemical Handling)

The following table summarizes general safety parameters based on common laboratory chemicals. These should be considered as guidelines in the absence of specific data for this compound.

ParameterGuidelineSource
Storage Temperature Room temperature in a dry, cool, and well-ventilated place.[2][3]
Incompatible Materials Strong oxidizing agents, Strong acids.[2]
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat.[2]
Engineering Controls Use in a well-ventilated area or chemical fume hood.[2]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the available search results. The disposal procedure provided above is based on general best practices for chemical waste management.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Identify this compound Waste B Segregate into Dedicated, Labeled Container A->B C Store Securely in Secondary Containment B->C D Maintain Waste Log C->D E Contact EHS for Disposal D->E F Disposal by Licensed Contractor E->F

This compound Disposal Workflow

By adhering to these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and trust within the scientific community.

References

Essential Safety and Logistical Information for Handling PF-3635659

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of PF-3635659, a potent muscarinic M3 receptor antagonist intended for research use only.[1] Given the absence of a specific Safety Data Sheet (SDS), these recommendations are based on best practices for handling potent pharmacological compounds and information available for muscarinic antagonists.[2]

Hazard Identification and Health Effects

Potential Health Effects:

  • Dry Mouth and Throat: Inhibition of salivary and mucous glands.

  • Blurred Vision: Due to paralysis of the ciliary muscle (cycloplegia) and pupil dilation (mydriasis).

  • Urinary Retention: Relaxation of the bladder detrusor muscle.

  • Constipation: Reduced gastrointestinal motility.

  • Tachycardia: Increased heart rate.

Direct contact with the skin or eyes, inhalation of dust, or accidental ingestion should be strictly avoided to prevent these systemic effects.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure risk when handling this compound.[2] The required level of PPE will depend on the specific task being performed.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Operations - Safety glasses with side shields- Standard laboratory coat- Nitrile gloves- Closed-toe shoes- N/A
Handling of Powder/Solid Form - Chemical splash goggles- Disposable lab coat or gown- Double-gloving with nitrile gloves- Enclosed footwear- Face shield- Respiratory protection (e.g., N95 respirator or higher) if there is a risk of aerosolization
Preparation of Solutions - Chemical splash goggles- Chemical-resistant gloves (e.g., nitrile)- Chemical-resistant apron over a lab coat- Enclosed footwear- Face shield for larger volumes
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Face shield

Always inspect PPE for integrity before use and dispose of contaminated single-use items in designated hazardous waste containers.[2]

Handling and Operational Procedures

A designated area, such as a certified chemical fume hood, should be used for all manipulations of this compound that could generate dust or aerosols.

Step-by-Step Handling Protocol:

  • Preparation:

    • Assemble all necessary equipment, including PPE, before handling the compound.

    • Ensure the designated handling area (e.g., fume hood) is clean and operational.

    • Minimize the quantity of the compound to be used.[2]

  • Weighing (for solid form):

    • Perform weighing within a chemical fume hood or a ventilated balance enclosure.

    • Use a disposable weigh boat or paper.[2]

    • Handle with care to avoid generating dust.

  • Solution Preparation:

    • Slowly add the solvent to the solid compound to prevent splashing.[2]

    • Ensure the vessel is appropriately sized and labeled.

  • Post-Handling:

    • Decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.

    • Decontaminate all reusable equipment.

    • Remove PPE carefully to avoid self-contamination and dispose of it in the designated hazardous waste.[2]

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Segregation and Disposal:

  • Solid Waste:

    • Includes contaminated gloves, disposable lab coats, weigh boats, and any other solid materials that have come into contact with this compound.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Includes unused solutions and solvent rinses from decontaminating equipment.

    • Collect in a dedicated, clearly labeled, and sealed hazardous waste container. Do not pour down the drain.[2]

  • Empty Containers:

    • Rinse the original container three times with a suitable solvent.

    • Collect the rinsate as hazardous liquid waste.

    • Deface the label on the empty container before disposing of it in regular laboratory glass waste, in accordance with institutional policies.[2]

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[3][4]

Emergency Procedures
IncidentProcedure
Skin Contact - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek medical attention.
Eye Contact - Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention.
Inhalation - Move the individual to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.
Spill - Evacuate the area.- Wear appropriate PPE, including respiratory protection if the spill involves powder.- Cover the spill with an absorbent material for liquids or gently cover with damp paper towels for solids to avoid raising dust.- Clean the area with a suitable solvent and decontaminate.- Collect all cleanup materials in a sealed hazardous waste container.

Visualizations

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Handling Area prep_ppe->prep_area weigh Weigh Solid Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose_ppe Dispose of Contaminated PPE decontaminate->dispose_ppe waste Collect in Hazardous Waste dispose_ppe->waste

Caption: Workflow for the safe handling of this compound.

Logical_Relationship compound This compound (Potent Muscarinic M3 Antagonist) risk Risk of Exposure (Inhalation, Dermal, Ingestion) compound->risk control Control Measures risk->control ppe Personal Protective Equipment (PPE) control->ppe eng_controls Engineering Controls (Fume Hood) control->eng_controls admin_controls Administrative Controls (SOPs, Training) control->admin_controls safety Safe Laboratory Environment ppe->safety eng_controls->safety admin_controls->safety

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PF-3635659
Reactant of Route 2
PF-3635659

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.